molecular formula C10H13N3O4 B168906 tert-Butyl (5-nitropyridin-2-yl)carbamate CAS No. 161117-88-0

tert-Butyl (5-nitropyridin-2-yl)carbamate

Cat. No.: B168906
CAS No.: 161117-88-0
M. Wt: 239.23 g/mol
InChI Key: WIRMJKZHSYNQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (5-nitropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMJKZHSYNQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453928
Record name tert-Butyl (5-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161117-88-0
Record name tert-Butyl (5-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of tert-butyl (5-nitropyridin-2-yl)carbamate. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Properties

This compound is a yellow solid compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure combines a pyridine ring, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group, which influences its reactivity and solubility.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 161117-88-0[1][2]
Molecular Formula C₁₀H₁₃N₃O₄[1][3]
Molecular Weight 239.23 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8°C[1]

Note: Specific data on melting point, boiling point, and solubility were not found in the available literature. For a related compound, tert-butyl (2-nitrophenyl)carbamate, the melting point is reported as 89-90°C, which may serve as a rough estimate.[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for masking the reactivity of a primary amine.

General Synthetic Workflow

The logical workflow for the synthesis of the title compound starts from the nitration of 2-aminopyridine to form the precursor 2-amino-5-nitropyridine, followed by the Boc protection of the amino group.

SynthesisWorkflow Start 2-Aminopyridine Nitration Nitration (e.g., H2SO4/HNO3) Start->Nitration Precursor 2-Amino-5-nitropyridine Nitration->Precursor BocProtection Boc Protection (e.g., Boc2O, base) Precursor->BocProtection Product This compound BocProtection->Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine (Precursor)

A common method for the synthesis of the precursor, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine.

Materials:

  • 2-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 1,2-Dichloroethane

  • Ice

Procedure:

  • In a reaction vessel, dissolve 2-aminopyridine in 1,2-dichloroethane with stirring.

  • Cool the mixture to below 10°C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed for several hours. The reaction mixture will typically change color from light yellow to red-wine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • Pour the residue slowly into ice water to precipitate the dark yellow product.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Detailed Experimental Protocol: Boc Protection of 2-Amino-5-nitropyridine

The following is a general procedure for the N-tert-butoxycarbonylation of an amino group, which can be adapted for 2-amino-5-nitropyridine.

Materials:

  • 2-Amino-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium hydroxide)

  • A suitable solvent (e.g., tetrahydrofuran, dichloromethane, or a biphasic system)

Procedure:

  • Dissolve 2-amino-5-nitropyridine in the chosen solvent.

  • Add the base to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the same solvent, to the reaction mixture. The reaction is often performed at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a mild acid).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Data (Representative)

Infrared (IR) Spectroscopy

The IR spectrum of a tert-butyl carbamate will typically show characteristic absorption bands.

Functional GroupApproximate Wavenumber (cm⁻¹)
N-H Stretch3400-3200
C-H Stretch (aliphatic)3000-2850
C=O Stretch (carbamate)1725-1700
N-H Bend1550-1500
C-N Stretch1250-1020
NO₂ Asymmetric Stretch1560-1515
NO₂ Symmetric Stretch1355-1315
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity.[1] The presence of the nitropyridine and carbamate moieties suggests several avenues for its application in drug discovery and agrochemical research.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for introducing a protected amino-nitropyridine scaffold into a larger molecule. The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized. The nitro group can also be reduced to an amino group, providing another site for chemical modification.

Potential Biological Targets

While specific biological targets for this compound have not been explicitly identified in the reviewed literature, compounds containing nitropyridine and carbamate motifs have been investigated for a range of biological activities.

  • Enzyme Inhibition: Carbamates are a known class of enzyme inhibitors, most notably acetylcholinesterase inhibitors.[5] The nitropyridine moiety can also contribute to binding and inhibitory activity against various enzymes.[6] Derivatives of 5-nitropyridin-2-yl have shown inhibitory activity against enzymes like chymotrypsin and urease.[6]

  • Antimicrobial and Antifungal Activity: Nitropyridine derivatives have been reported to exhibit antimicrobial and antifungal properties.[6]

  • Anticancer Activity: Some nitropyridine derivatives have been investigated as potential anticancer agents, for example, as inhibitors of cytosolic thioredoxin reductase 1.[6]

General Signaling Pathway Involvement for Carbamates

Carbamates are known to interact with the cholinergic system by inhibiting acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of muscarinic and nicotinic receptors. While this is a general mechanism for many carbamates, the specific activity of this compound would need to be experimentally determined.

Carbamate_MoA cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding Postsynaptic Postsynaptic Neuron Receptors->Postsynaptic Signal Transduction Carbamate tert-Butyl (5-nitropyridin-2-yl)carbamate Carbamate->AChE Inhibition

References

In-Depth Technical Guide: Tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 161117-88-0

This technical guide provides a comprehensive overview of tert-butyl (5-nitropyridin-2-yl)carbamate, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound is a yellow solid that serves as a versatile building block in organic synthesis. The tert-butyl carbamate (Boc) protecting group enhances its solubility and stability, making it a valuable precursor for the development of more complex molecules.[1]

PropertyValue
CAS Number 161117-88-0
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
Appearance Yellow Solid
Purity ≥ 95% (HPLC)
Storage Conditions 0-8°C

Synthesis

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis of this compound start Start: 2-Amino-5-nitropyridine (CAS: 4214-76-0) reagent Di-tert-butyl dicarbonate (Boc)₂O in an appropriate solvent (e.g., THF, Dichloromethane) start->reagent Reacts with reaction N-Boc Protection Reaction reagent->reaction conditions Base Catalyst (e.g., Triethylamine, DMAP) Room Temperature conditions->reaction Under workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Product: tert-Butyl (5-nitropyridin-2-yl)carbamate purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-amino-5-nitropyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

  • Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]

Pharmaceutical Development

This compound is a key building block in the development of novel pharmaceuticals, particularly those targeting neurological disorders. Its nitropyridine structure is a common feature in molecules designed to interact with biological systems.[1] The Boc-protected amine allows for further chemical modifications at other positions of the pyridine ring before deprotection to reveal the free amine for subsequent reactions.

Logical Relationship in Drug Discovery:

G cluster_0 Role in Pharmaceutical Synthesis start tert-Butyl (5-nitropyridin-2-yl)carbamate modification Chemical Modification (e.g., reduction of nitro group, Suzuki coupling) start->modification deprotection Boc Deprotection (e.g., TFA, HCl) modification->deprotection final_compound Biologically Active Compound deprotection->final_compound

Caption: General synthetic utility in drug discovery.

Agrochemical Research

In the field of agrochemicals, this compound serves as a precursor for the synthesis of novel pesticides and herbicides. The favorable properties of molecules derived from this intermediate, such as potentially low toxicity and high efficacy, make it an attractive starting point for developing environmentally conscious agricultural products.[1]

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. The nitropyridine moiety can participate in various non-covalent interactions with biological targets, aiding in the design of potent and selective inhibitors.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing protective clothing, gloves, and safety glasses. Experiments should be conducted in a well-ventilated fume hood. Any waste generated should be disposed of according to institutional and local regulations for chemical waste.

References

In-depth Technical Guide: tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

tert-Butyl (5-nitropyridin-2-yl)carbamate is a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. Its molecular structure, featuring a Boc-protected amine and a nitro group on a pyridine ring, makes it a versatile building block in medicinal chemistry.

PropertyValue
Molecular Weight 239.23 g/mol
Molecular Formula C₁₀H₁₃N₃O₄
CAS Number 161117-88-0
Appearance Yellow solid
Primary Application Intermediate in kinase inhibitor synthesis

Role in the Synthesis of ALK5 Inhibitors

This compound serves as a crucial starting material in the multi-step synthesis of potent and selective Activin receptor-like kinase 5 (ALK5) inhibitors. ALK5, also known as TGF-β type I receptor, is a key mediator in the TGF-β signaling pathway, which is implicated in a variety of cellular processes including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is associated with diseases such as cancer and fibrosis.

The synthesis of these inhibitors typically involves the modification of the pyridine core of this compound to construct complex heterocyclic systems that can effectively target the ATP-binding site of the ALK5 kinase.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-aminopyridine followed by the protection of the amino group.

Materials:

  • 2-Aminopyridine

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Nitration of 2-Aminopyridine:

    • Slowly add 2-aminopyridine to a cooled mixture of concentrated nitric acid and sulfuric acid.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the 2-amino-5-nitropyridine.

    • Filter, wash with water, and dry the solid.

  • Boc Protection:

    • Dissolve the 2-amino-5-nitropyridine in dichloromethane.

    • Add triethylamine and di-tert-butyl dicarbonate (Boc₂O).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound as a yellow solid.

Synthesis of a Pyridinyl-Imidazole ALK5 Inhibitor

This protocol outlines a representative synthesis of a pyridinyl-imidazole based ALK5 inhibitor using this compound as a key intermediate.

Step 1: Deprotection and Amine Formation

  • The Boc-protecting group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 5-nitropyridin-2-amine.

Step 2: Coupling Reaction

  • The resulting 5-nitropyridin-2-amine is then coupled with a suitable precursor, for example, a bromoacetyl derivative of a desired scaffold, in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Step 3: Imidazole Ring Formation

  • The intermediate from the coupling reaction is then cyclized to form the imidazole ring. This is often achieved by heating with a source of ammonia, such as ammonium acetate, in a high-boiling solvent like acetic acid.

Step 4: Reduction of the Nitro Group

  • The nitro group on the pyridine ring is reduced to an amine. This can be accomplished using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with Pd/C).

Step 5: Final Modification

  • The newly formed amino group serves as a handle for the introduction of further diversity, for instance, through acylation or reductive amination, to yield the final ALK5 inhibitor.

ALK5 Kinase Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of synthesized compounds against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (at a concentration close to its Kₘ for ALK5)

  • Substrate (e.g., a specific peptide or protein substrate for ALK5)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of the diluted ALK5 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general experimental workflow for the synthesis and evaluation of ALK5 inhibitors.

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 Complex Smad Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Transcription Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start tert-Butyl (5-nitropyridin-2-yl)carbamate Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Compound Final ALK5 Inhibitor Candidate Purification->Compound Assay In vitro ALK5 Kinase Assay Compound->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for ALK5 Inhibitor Development.

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (5-nitropyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document details a representative synthetic protocol, summarizes key characterization data, and presents a visual workflow of the synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound (CAS No. 161117-88-0) is a nitro-substituted pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4][5] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amino group, which opens avenues for a wide range of chemical transformations. The Boc protecting group offers stability under various reaction conditions and can be readily removed when required, making it an ideal protecting group in multi-step syntheses.

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis of the Precursor: 2-Amino-5-nitropyridine

The starting material, 2-amino-5-nitropyridine, can be synthesized by the nitration of 2-aminopyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

In a reaction vessel, 2-aminopyridine (0.2 mol) is dissolved in dichloroethane. The solution is cooled, and a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for several hours. Upon completion, the reaction is quenched with water, and the pH is adjusted. The product, 2-amino-5-nitropyridine, is then isolated by filtration, washed, and dried.

Boc Protection of 2-Amino-5-nitropyridine

The protection of the amino group of 2-amino-5-nitropyridine with a Boc group is a standard procedure in organic synthesis.

Representative Experimental Protocol:

To a solution of 2-amino-5-nitropyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often added to facilitate the reaction. The reaction mixture is stirred at room temperature for a period of 0.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Chemical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Reaction Boc Protection 2-Amino-5-nitropyridine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., TEA, DMAP) Base->Reaction Solvent Solvent (e.g., THF, DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical Properties
PropertyValue
CAS Number 161117-88-0
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
Appearance Yellow solid
Spectroscopic Data

While specific spectra are proprietary to commercial suppliers, representative data based on the compound's structure and analogous molecules are presented below.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring and the tert-butyl group.

  • Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and double doublets) would be consistent with a 2,5-disubstituted pyridine.

  • tert-Butyl Protons: A singlet in the upfield region (typically δ 1.4-1.6 ppm), integrating to nine protons, corresponding to the magnetically equivalent protons of the tert-butyl group.

  • NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Pyridine Ring Carbons: Five signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine ring. The carbon bearing the nitro group will be significantly deshielded.

  • Carbonyl Carbon: A signal around δ 150-155 ppm for the carbonyl carbon of the carbamate group.

  • tert-Butyl Carbons: Two signals; one for the quaternary carbon (around δ 80-85 ppm) and one for the three equivalent methyl carbons (around δ 28 ppm).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239.23).

  • Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and other fragments characteristic of the nitropyridine and carbamate moieties.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or participation in coupling reactions. This versatility makes it a key component in the discovery and development of novel therapeutic agents and crop protection products.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided synthetic protocol, though representative, offers a solid foundation for the laboratory preparation of this important chemical intermediate. The summarized characterization data will aid researchers in confirming the identity and purity of the synthesized compound. The versatility of this molecule ensures its continued importance in the fields of medicinal chemistry and agrochemical research.

References

Technical Guide: tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the solubility of tert-Butyl (5-nitropyridin-2-yl)carbamate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a standard experimental protocol for its determination. Additionally, a representative synthesis workflow for a related compound is provided to illustrate a relevant chemical process.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. For researchers investigating this compound, solubility will need to be determined experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data Template for this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound such as this compound, based on the widely accepted saturation shake-flask method.[1][2] This method is considered reliable for establishing the thermodynamic equilibrium solubility.[1]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a shaker with a constant temperature control. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. The filter material should be chemically compatible with the solvent.

  • Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility by taking the dilution factor into account. The results are typically expressed in mg/mL or mol/L.

Representative Synthesis Workflow

While no specific signaling pathways involving this compound were identified, the synthesis of tert-butyl carbamates is a fundamental process in organic chemistry. The following diagram illustrates a general workflow for the synthesis of a tert-butyl carbamate from a carboxylic acid, which proceeds through a Curtius rearrangement.[3]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start_acid Carboxylic Acid (R-COOH) acyl_azide Acyl Azide Formation start_acid->acyl_azide start_boc Di-tert-butyl dicarbonate ((Boc)2O) start_boc->acyl_azide start_azide Sodium Azide (NaN3) start_azide->acyl_azide curtius Curtius Rearrangement acyl_azide->curtius Heat isocyanate Isocyanate Intermediate (R-N=C=O) curtius->isocyanate trapping Trapping with t-BuOH isocyanate->trapping final_product tert-Butyl Carbamate (R-NH-Boc) trapping->final_product

Caption: Synthesis of tert-butyl carbamate via Curtius rearrangement.

References

The Role of tert-Butyl (5-nitropyridin-2-yl)carbamate in the Development of Acetylcholinesterase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the significance of tert-butyl (5-nitropyridin-2-yl)carbamate as a pivotal intermediate in the synthesis of potent acetylcholinesterase (AChE) inhibitors. While the compound itself is not biologically active, its structural framework is integral to the development of derivatives that target AChE, an enzyme critical in the pathogenesis of neurological disorders such as Alzheimer's disease. This document provides a comprehensive overview of the mechanism of action of the resulting carbamate inhibitors, detailed experimental protocols for their synthesis and biological evaluation, and a quantitative analysis of the efficacy of related compounds.

Introduction: The Strategic Importance of a Synthetic Intermediate

This compound is a versatile chemical building block utilized in pharmaceutical and agrochemical research.[1] Its unique nitropyridine structure, combined with the protecting tert-butoxycarbonyl (Boc) group, makes it an ideal precursor for the synthesis of a variety of biologically active molecules.[1] In the context of drug discovery, it is a key starting material for the generation of carbamate-based inhibitors of acetylcholinesterase (AChE). The carbamate functional group is a well-established pharmacophore for the inhibition of this enzyme, and the nitropyridine moiety offers a scaffold that can be further functionalized to optimize binding affinity and selectivity.

Proposed Synthetic Pathway

The synthesis of a potential acetylcholinesterase inhibitor from this compound involves a two-step process: deprotection of the Boc group to yield 2-amino-5-nitropyridine, followed by the introduction of a carbamate moiety. 2-Amino-5-nitropyridine itself is a known intermediate for the synthesis of various bioactive molecules.[2]

Synthetic Pathway A This compound B 2-Amino-5-nitropyridine A->B Deprotection (e.g., TFA) D N-Substituted (5-nitropyridin-2-yl)carbamate (Potential AChE Inhibitor) B->D Carbamate Formation C N-Aryl/Alkyl Isocyanate or Chloroformate C->D

A plausible synthetic route from the intermediate to a final active compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for carbamate derivatives synthesized from this compound is the inhibition of acetylcholinesterase. AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Carbamate inhibitors act as "pseudo-irreversible" or "covalent" inhibitors. The inhibition process involves a two-step mechanism:

  • Reversible Binding: The carbamate inhibitor initially binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex.

  • Carbamylation: The carbamate then reacts with the catalytic serine residue (Ser203 in human AChE) in the active site, leading to the formation of a carbamylated enzyme. This covalent modification renders the enzyme inactive.

  • Decarbamylation: The carbamylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of decarbamylation is significantly slower than the rate of deacetylation of the acetylated enzyme formed during the normal catalytic cycle, resulting in prolonged inhibition.

AChE Inhibition Pathway cluster_0 Synaptic Cleft ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor AChE_inactive Carbamylated (Inactive) AChE AChE_active->AChE_inactive Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inactive->AChE_active Slow Decarbamylation (Hydrolysis) Carbamate Carbamate Inhibitor Carbamate->AChE_active Carbamylation Signal Signal Transduction Receptor->Signal

The signaling pathway of acetylcholinesterase and its inhibition by carbamates.

Quantitative Data: Efficacy of Carbamate-Based Inhibitors

Compound ClassInhibitorTarget EnzymeIC50 ValueReference
PhenylcarbamatesRivastigmineHuman AChE4.15 µM[3]
Salicylanilide CarbamatesO-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateEel AChE38.98 µM[4]
Benzene-based CarbamatesBenzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamateAChEComparable to Galanthamine[5]
Tacrine-Carbamate Hybrids((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamateHuman AChE22.15 nM

Experimental Protocols

General Synthesis of a Carbamate Derivative

The following is a generalized protocol for the synthesis of a carbamate derivative from 2-amino-5-nitropyridine.

Experimental Workflow cluster_0 Synthesis Workflow Start Start with 2-Amino-5-nitropyridine Dissolve Dissolve in anhydrous solvent (e.g., DCM, THF) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add a non-nucleophilic base (e.g., triethylamine, pyridine) Cool->Add_Base Add_Reagent Slowly add N-Aryl/Alkyl Isocyanate or Chloroformate Add_Base->Add_Reagent React Stir at room temperature (monitor by TLC) Add_Reagent->React Workup Aqueous workup and extraction React->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize by NMR, MS, etc. Purify->Characterize

A generalized workflow for the synthesis of a carbamate derivative.

Materials:

  • 2-Amino-5-nitropyridine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine, pyridine)

  • N-Aryl/Alkyl Isocyanate or Chloroformate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 2-amino-5-nitropyridine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the non-nucleophilic base to the solution.

  • Slowly add the N-aryl/alkyl isocyanate or chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to quench the reaction and remove any water-soluble byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATChI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions fresh.

  • Assay in 96-Well Plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATChI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction: Add 10 µL of the ATChI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel acetylcholinesterase inhibitors. The resulting carbamate derivatives are expected to act via covalent modification of the serine residue in the active site of AChE, leading to its prolonged inhibition. The standardized protocols provided herein for synthesis and biological evaluation offer a robust framework for the discovery and characterization of new therapeutic agents for neurological disorders. Further structure-activity relationship studies on derivatives of this scaffold may lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

Spectroscopic and Synthetic Profile of tert-Butyl (5-nitropyridin-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the key chemical intermediate, tert-butyl (5-nitropyridin-2-yl)carbamate. This compound, with the Chemical Abstracts Service (CAS) registry number 161117-88-0, has a molecular formula of C₁₀H₁₃N₃O₄ and a molecular weight of 239.22 g/mol . The information herein is compiled for use in research, drug discovery, and development applications.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on the analysis of structurally similar compounds, the following tables summarize the expected spectroscopic characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.9 - 9.1dH-6 (proton ortho to the nitro group)
~8.2 - 8.4ddH-4 (proton meta to the nitro group)
~7.9 - 8.1dH-3 (proton ortho to the carbamate)
~1.5stert-butyl protons

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160 - 165C=O (carbamate)
~150 - 155C-2 (carbon attached to the carbamate)
~145 - 150C-5 (carbon attached to the nitro group)
~135 - 140C-6
~120 - 125C-4
~110 - 115C-3
~80 - 85Quaternary carbon of tert-butyl group
~28Methyl carbons of tert-butyl group

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3300N-H stretch (carbamate)
~2980C-H stretch (aliphatic)
~1720C=O stretch (carbamate)
~1580, ~1340N-O stretch (nitro group)
~1500, ~1450C=C and C=N stretch (aromatic ring)

Note: Predicted values are based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
239[M]⁺ (Molecular ion)
183[M - C₄H₈]⁺ (Loss of isobutylene)
167[M - C₄H₈O]⁺
139[M - C₄H₈O₂N]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Note: Fragmentation patterns are predicted based on the structure and may vary with ionization technique.

Experimental Protocols

Synthesis of this compound

This procedure involves the reaction of 2-amino-5-nitropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Materials:

  • 2-amino-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-5-nitropyridine in the chosen anhydrous solvent.

  • Add a catalytic amount of DMAP and the base (e.g., triethylamine, 1.2 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer.

  • The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Absorbance peaks would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • The mass spectrum would be acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

  • The data would be reported as a mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the proposed synthesis workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product 2-amino-5-nitropyridine 2-amino-5-nitropyridine Reaction Reaction at Room Temperature 2-amino-5-nitropyridine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base_Catalyst Base (e.g., Et₃N) Catalyst (e.g., DMAP) Base_Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Crude Product Product tert-Butyl (5-nitropyridin-2-yl)carbamate Purification->Product Pure Product

The Versatile Building Block: A Technical Guide to tert-Butyl (5-nitropyridin-2-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl (5-nitropyridin-2-yl)carbamate, a pivotal building block in modern organic synthesis. Its strategic combination of a Boc-protected amine and an electron-deficient nitro-substituted pyridine ring makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and agrochemical development. This document details the synthesis of this compound, its key physical and chemical properties, and its application in fundamental organic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to enable researchers to effectively utilize this valuable synthetic intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position allows for regioselective functionalization of the pyridine ring, while the nitro group at the 5-position serves as a versatile handle for a variety of chemical transformations. This guide will provide a comprehensive overview of its synthesis, properties, and synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 161117-88-0[1]
Molecular Formula C₁₀H₁₃N₃O₄[2]
Molecular Weight 239.23 g/mol [2]
Appearance Yellow solid[2]
Purity ≥95% (HPLC)[2]
Storage Conditions 0-8°C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of its precursor, 2-amino-5-nitropyridine.

Synthesis 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine C₅H₅N₃O₂ This compound This compound C₁₀H₁₃N₃O₄ 2-Amino-5-nitropyridine->this compound Solvent (e.g., MeOH/H₂O) Heat Reagents (Boc)₂O, Et₃N

Synthesis of this compound.
Experimental Protocol: Boc Protection of 2-amino-5-nitropyridine

This protocol is adapted from a general procedure for the Boc protection of amines.[3]

Materials:

  • 2-amino-5-nitropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine.

  • To the stirring solution, slowly add di-tert-butyl dicarbonate (1.6 eq).

  • Heat the reaction mixture to 55°C and stir for 16 hours (overnight). A thick slurry may form during the reaction.

  • After cooling to room temperature, remove the solvents under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expected Yield: 90-97%[3]

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ (ppm) δ (ppm)
~9.0 (d, 1H, H-6)~155 (C=O, carbamate)
~8.4 (dd, 1H, H-4)~152 (C-2)
~8.0 (d, 1H, H-3)~145 (C-5)
~7.8 (br s, 1H, NH)~138 (C-6)
1.55 (s, 9H, C(CH₃)₃)~125 (C-4)
~118 (C-3)
~82 (C(CH₃)₃)
28.3 (C(CH₃)₃)

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, primarily through reactions targeting the nitro group or the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, typically at the C-6 position.

SNAr Carbamate This compound C₁₀H₁₃N₃O₄ Product Substituted Pyridine Derivative Carbamate->Product Base, Solvent (e.g., DMF, DMSO) Nucleophile Nu-H (e.g., R-NH₂, R-SH, R-OH)

General scheme for SNAr on the title compound.

4.1.1. Experimental Protocol: Reaction with an Amine Nucleophile

This is a general protocol for SNAr reactions on nitro-activated aromatic systems.[5]

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be functionalized via palladium-catalyzed cross-coupling reactions. Prior transformation of the nitro group or introduction of a halide is often necessary. A common strategy involves the reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction to install a halide (e.g., Br, I), which can then participate in cross-coupling reactions.

4.2.1. Suzuki-Miyaura Coupling

This reaction allows for the formation of C-C bonds.

Suzuki Halide tert-Butyl (5-halo-pyridin-2-yl)carbamate X = Br, I Product 5-Aryl/Alkyl-pyridin-2-yl)carbamate Halide->Product Pd catalyst, Base, Solvent Boronic_Acid R-B(OH)₂

Suzuki-Miyaura coupling of a halogenated derivative.

4.2.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for Suzuki-Miyaura reactions.[6]

Materials:

  • tert-Butyl (5-bromopyridin-2-yl)carbamate (1.0 eq)

  • Aryl or vinyl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • In a flask, combine tert-butyl (5-bromopyridin-2-yl)carbamate, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent and water (if using a biphasic system).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

4.2.2. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds.[7][8]

Buchwald Halide tert-Butyl (5-halo-pyridin-2-yl)carbamate X = Br, I Product tert-Butyl (5-amino-pyridin-2-yl)carbamate derivative Halide->Product Pd catalyst, Ligand, Base, Solvent Amine R¹R²NH

Buchwald-Hartwig amination of a halogenated derivative.

4.2.2.1. Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for Buchwald-Hartwig amination.[8]

Materials:

  • tert-Butyl (5-bromopyridin-2-yl)carbamate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base in a dry flask.

  • Add the anhydrous solvent, followed by tert-butyl (5-bromopyridin-2-yl)carbamate and the amine.

  • Seal the flask and heat the reaction mixture to 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be used in subsequent synthetic steps.

Deprotection Carbamate tert-Butyl (5-substituted-pyridin-2-yl)carbamate Amine 2-Amino-5-substituted-pyridine Carbamate->Amine Solvent (e.g., DCM) Acid Acid (e.g., TFA, HCl)

Acid-mediated deprotection of the Boc group.
Experimental Protocol: Boc Deprotection

A general and efficient method for Boc deprotection uses trifluoroacetic acid (TFA).[9]

Materials:

  • Boc-protected pyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected pyridine derivative in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully quench the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a wide range of transformations, making it an essential tool for the construction of complex nitrogen-containing heterocyclic compounds. The experimental protocols and data provided in this guide are intended to facilitate its use in the synthesis of novel molecules for pharmaceutical and agrochemical applications.

References

The Pivotal Role of tert-Butyl (5-nitropyridin-2-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of pyridine-based building blocks, tert-butyl (5-nitropyridin-2-yl)carbamate has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. Its unique electronic and structural features, conferred by the nitro group and the Boc-protected amine, provide a versatile platform for the construction of complex, biologically active molecules. This technical guide delves into the synthesis, applications, and pharmacological significance of this compound, with a focus on its role in the development of targeted therapies for cancer and inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to equip researchers with the necessary knowledge to leverage this important synthetic intermediate.

Introduction

This compound, a derivative of 2-amino-5-nitropyridine, is a key building block in medicinal chemistry. The presence of a nitro group at the 5-position renders the pyridine ring electron-deficient, facilitating nucleophilic aromatic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group allows for sequential and controlled chemical transformations, a crucial aspect in multi-step drug synthesis. This guide will explore the synthesis of this intermediate and its application in the generation of potent kinase inhibitors, with a particular focus on Spleen Tyrosine Kinase (SYK) inhibitors.

Synthesis of this compound

The synthesis of this compound typically begins with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by the protection of the amino group with a Boc group.

Synthesis of 2-Amino-5-nitropyridine

A common method for the synthesis of 2-amino-5-nitropyridine involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid.[1]

Experimental Protocol:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

  • Cool the solution to below 10°C and slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise over 60-90 minutes. The reaction mixture will turn from light yellow to deep red.

  • After the addition is complete, allow the reaction to proceed for 12 hours.

  • Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and recover the dichloroethane under reduced pressure.

  • Pour the residue slowly into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[1]

Typical Yield: 91.67% with a purity of 98.66% (as determined by HPLC).[1]

Boc Protection of 2-Amino-5-nitropyridine

The protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.[2][3]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Amino-5-nitropyridine Boc_Protection Boc Protection (Boc₂O, Base) Start->Boc_Protection Workup Aqueous Workup & Extraction Boc_Protection->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl (5-nitropyridin-2-yl)carbamate Purification->Product

General workflow for the Boc protection of 2-amino-5-nitropyridine.

Role in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized to introduce moieties that interact with the target kinase. A prominent example is the synthesis of dual Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, such as TAK-659 (Mivavotinib).[3][4]

Synthesis of a SYK/FLT3 Inhibitor Intermediate

The synthesis of advanced intermediates for kinase inhibitors often involves the reduction of the nitro group of this compound to an amine, followed by coupling reactions.

Kinase_Inhibitor_Synthesis cluster_synthesis_flow General Synthetic Route to Kinase Inhibitors Start tert-Butyl (5-nitropyridin-2-yl)carbamate Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Reduction Amine_Intermediate tert-Butyl (5-aminopyridin-2-yl)carbamate Reduction->Amine_Intermediate Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Amine_Intermediate->Coupling Advanced_Intermediate Advanced Intermediate Coupling->Advanced_Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Advanced_Intermediate->Deprotection Final_Coupling Final Coupling/ Modification Deprotection->Final_Coupling Kinase_Inhibitor Kinase Inhibitor (e.g., TAK-659) Final_Coupling->Kinase_Inhibitor SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN activates SYK SYK BCR->SYK recruits & activates Antigen Antigen Antigen->BCR binds LYN->BCR phosphorylates ITAMs PLCg2 PLCγ2 SYK->PLCg2 phosphorylates BTK BTK SYK->BTK phosphorylates PI3K PI3K SYK->PI3K activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream BTK->Downstream PI3K->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK659 TAK-659 (Inhibitor) TAK659->SYK inhibits Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay Workflow (ADP-Glo™) Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction Kinase Reaction (Incubate 60 min) Start->Reaction Stop_Deplete Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->Stop_Deplete Detection Add Kinase Detection Reagent (Incubate 30 min) Stop_Deplete->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC₅₀ Readout->Analysis

References

Investigating the Reactivity of the Nitropyridine Ring: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring is a foundational N-heterocycle and a privileged structural motif in modern drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Among its many derivatives, nitropyridines are particularly valuable as versatile precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] The introduction of a strongly electron-withdrawing nitro (NO₂) group significantly alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic attack but strongly activating it for nucleophilic substitution.[3][4] This guide provides an in-depth analysis of the reactivity of the nitropyridine ring, focusing on key transformations, experimental methodologies, and their applications in pharmaceutical research and development.

The Electronic Influence on Reactivity

The reactivity of the nitropyridine ring is governed by the combined electron-withdrawing effects of the ring nitrogen and the nitro group. The pyridine nitrogen itself reduces the electron density of the aromatic ring, making electrophilic aromatic substitution (EAS) significantly more difficult than for benzene.[4][5] The addition of a nitro group further depletes electron density, rendering the ring highly electrophilic. This electronic arrangement is pivotal for facilitating nucleophilic aromatic substitution (S_N_Ar), especially when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halogen).[3][6][7] This positioning allows for effective resonance stabilization of the negatively charged intermediate formed during the reaction.[3][7][8]

Key Reactions of the Nitropyridine Ring

Nucleophilic Aromatic Substitution (S_N_Ar)

The S_N_Ar reaction is the most significant and widely utilized transformation of nitropyridines in synthetic chemistry. It proceeds via a two-step addition-elimination mechanism.

Mechanism:

  • Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring (typically one bearing a leaving group), breaking the aromaticity.

  • Formation of a Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

  • Departure of the Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[6]

Caption: The addition-elimination mechanism of S_N_Ar on a nitropyridine ring.

Factors Influencing Reactivity:

  • Position of Halogen: Halogens at the 2- and 4-positions are more reactive as the ring nitrogen can directly stabilize the Meisenheimer intermediate.[3][8]

  • Position of Nitro Group: The activating effect is most pronounced when the nitro group is ortho or para to the leaving group, allowing for direct resonance stabilization.[3]

  • Nucleophile: The reaction efficiency is highly dependent on the nucleophilicity of the attacking species.[6]

Quantitative Data Presentation

The utility of S_N_Ar reactions is evident in the synthesis of various bioactive compounds. The yields are generally high, though dependent on the specific nucleophile and reaction conditions.

SubstrateNucleophileBaseSolventTemp. (°C)Product Yield (%)Reference
2-Chloro-5-nitropyridineAnilineEt₃NEthanolRefluxHigh (not specified)[6]
2-Chloro-5-nitropyridinePiperidineEt₃NEthanolReflux95%[6]
2-Chloro-5-nitropyridineMorpholineEt₃NEthanolReflux92%[6]
2-Chloro-5-nitropyridineHydroxyl compoundsK₂CO₃MeCNRefluxModerate to high[9]
2,6-Dichloro-3-nitropyridineAminoethylamine---High (not specified)[1][9]

Experimental Protocols

Protocol 1: General S_N_Ar with an Amine Nucleophile [6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents) as a base.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Kinetic Measurement of S_N_Ar Reactions [3]

  • Preparation: Prepare stock solutions of the nitropyridine substrate (e.g., 2,4-dichloro-5-nitropyridine) in a suitable solvent (e.g., DMSO) and a series of solutions of the nucleophile (e.g., piperidine) at varying concentrations.

  • Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder. Set the wavelength to monitor the appearance of the product or disappearance of the reactant.

  • Initiation: In a cuvette, mix the substrate solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately start recording the absorbance as a function of time until the reaction reaches completion.

  • Data Analysis: Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance vs. time data to a first-order exponential equation. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, providing access to aminopyridines, which are crucial building blocks for pharmaceuticals.[10][11] This reaction typically proceeds through nitroso and hydroxylamine intermediates.[12]

Nitro_Reduction_Pathway Nitro Nitropyridine (R-NO₂) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Aminopyridine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise pathway for the reduction of a nitro group to a primary amine.

A variety of methods are available, with the choice depending on the presence of other functional groups in the molecule.

Reducing SystemConditionsSelectivity/NotesReference
Catalytic Hydrogenation
H₂/Pd-CH₂ gas, Pd on CarbonHighly efficient but can reduce other functional groups (e.g., alkenes, dehalogenation).[12][13]
H₂/Raney NickelH₂ gas, Raney NiOften used to avoid dehalogenation of aryl chlorides/bromides.[12][13]
Metal/Acid Reduction
Fe/HCl or Fe/AcOHIron powder, acidClassic, robust, and cost-effective method. Tolerates many functional groups.[12][13]
SnCl₂Tin(II) chlorideMild conditions, good for substrates with acid-sensitive groups.[13]
Zn/AcOHZinc powder, acetic acidMild method, tolerant of other reducible groups.[13]
Transfer Hydrogenation
Hydrazine hydrateV₂O₅/TiO₂ catalystSustainable method, avoids gaseous H₂.[14]

Protocol 3: Reduction of a Nitropyridine with Fe/HCl [9]

  • Setup: In a round-bottom flask, suspend the nitropyridine derivative in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (Fe, ~5-10 equivalents) followed by the slow addition of concentrated hydrochloric acid (HCl) while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture at reflux for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralization: Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aminopyridine, which can be further purified if necessary.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines. It allows for the introduction of carbon substituents adjacent to the nitro group. The mechanism involves the addition of a carbanion (stabilized by a leaving group on the α-carbon) to the ring, followed by a base-induced β-elimination of the leaving group.[15]

The reaction's success can be limited by steric hindrance. For instance, while primary alkyl groups are readily introduced, secondary carbanions may fail to react or may only form a stable Meisenheimer-type adduct without the subsequent elimination step due to steric clashes with the nitro group.[15]

Electrophilic Aromatic Substitution (EAS)

EAS on a nitropyridine ring is exceptionally difficult due to the severe deactivation of the ring by both the nitrogen atom and the nitro group.[4][16] Direct nitration, for example, requires harsh conditions (e.g., high temperatures) and often gives very low yields.[17]

Alternative mechanisms have been identified for nitration under milder conditions. For example, reacting pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion.[17][18] Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. This process is believed to occur not via direct electrophilic attack on the ring, but through an intramolecular rearrangement involving a[1][19] sigmatropic shift of the nitro group from the nitrogen to the C-3 position.[17][20]

Metal-Catalyzed Cross-Coupling Reactions

Nitropyridines can also serve as substrates in various transition-metal-catalyzed cross-coupling reactions, which are essential for forming C-C and C-N bonds.[21][22] For instance, 2,6-dichloro-3-nitropyridine has been used in Suzuki couplings to introduce aryl groups.[1][9] Furthermore, copper-catalyzed reductive cross-coupling reactions have been developed to react nitroarenes (including 3-nitropyridine) with aryl boronic acids to form diarylamines, providing a direct route to valuable scaffolds.[23]

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents 2. Add Reactants (Nitropyridine, Nucleophile, Base, Solvent) setup->reagents reaction 3. Heat to Reflux (2-4 hours) reagents->reaction tlc 4. Monitor by TLC reaction->tlc Periodically tlc->reaction Incomplete workup 5. Cool & Concentrate tlc->workup Complete purify 6. Purify Product (Chromatography/Recrystallization) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for S_N_Ar synthesis and product isolation.

Conclusion

The nitropyridine ring is a cornerstone synthon in medicinal chemistry and drug development, primarily due to its predictable and versatile reactivity. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, a reaction that has been widely exploited for the synthesis of complex molecular architectures. Additionally, the nitro group itself serves as a synthetic handle, readily undergoing reduction to the corresponding amine, which opens up a vast array of further functionalization possibilities. While electrophilic substitution is challenging, alternative pathways and metal-catalyzed cross-coupling reactions provide complementary strategies for modification. A thorough understanding of these reaction types, their mechanisms, and the factors that control them is essential for any scientist working on the design and synthesis of novel pyridine-based therapeutic agents.

References

An In-depth Technical Guide to tert-Butyl (5-nitropyridin-2-yl)carbamate for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-nitropyridin-2-yl)carbamate, a versatile building block in medicinal chemistry and novel compound discovery. The document details its synthesis, chemical properties, and reactivity, with a focus on its application as a key intermediate in the development of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to facilitate its use in research and drug development.

Introduction

This compound is a pivotal intermediate for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a pyridine ring activated by an electron-withdrawing nitro group and a Boc-protected amino group, offers a unique combination of reactivity and stability. This makes it an ideal starting material for introducing the 5-nitropyridin-2-yl moiety, a common pharmacophore in bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, allowing for sequential and controlled chemical transformations.

The nitropyridine core is a recognized "privileged structure" in drug design, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group not only modulates the electronic properties of the pyridine ring, facilitating reactions such as nucleophilic aromatic substitution, but can also be reduced to an amino group, providing a key vector for further molecular diversification.

This guide will delve into the practical aspects of utilizing this compound in the discovery of novel compounds, with a particular emphasis on the synthesis of kinase inhibitors targeting critical signaling pathways in disease.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the protection of the commercially available 2-amino-5-nitropyridine.

Synthesis of 2-Amino-5-nitropyridine

The precursor, 2-amino-5-nitropyridine, can be synthesized by the nitration of 2-aminopyridine.[1][2]

Experimental Protocol:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.[2]

  • Cool the solution to below 10 °C and slowly add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture dropwise over 60-120 minutes. The reaction mixture will change color from light yellow to red-wine.[2]

  • After the addition is complete, allow the reaction to proceed for 10-12 hours at a controlled temperature (e.g., 58 °C).[2]

  • Cool the reaction mixture to room temperature and wash with water until the pH is approximately 5-8.[2]

  • The organic layer is separated, and the dichloroethane is recovered under reduced pressure.[2]

  • The residue is slowly poured into ice water to precipitate a dark yellow solid.[2]

  • The precipitate is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[2]

Synthesis of this compound

The Boc protection of 2-amino-5-nitropyridine is a standard procedure in organic synthesis.

Experimental Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.[3]

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the mixture.[3]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration Nitrating Mixture H₂SO₄ / HNO₃ Nitrating Mixture->Nitration 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Boc Protection Boc Protection 2-Amino-5-nitropyridine->Boc Protection This compound This compound Boc Protection->this compound Boc Anhydride (Boc)₂O, DMAP Boc Anhydride->Boc Protection

Synthesis of the core compound.
Characterization Data

The following table summarizes the expected and reported spectroscopic data for tert-butyl carbamates of similar aromatic amines, which can be used for the characterization of this compound.

Data Type tert-Butyl phenylcarbamate [4]tert-Butyl (2-nitrophenyl)carbamate [5]tert-Butyl (pyridin-2-ylmethyl)carbamate [5]
¹H NMR (CDCl₃, δ ppm) 1.52 (s, 9H), 6.46 (br, 1H), 7.02-7.04 (m, 1H), 7.26-7.30 (m, 2H), 7.35-7.36 (m, 2H)1.54 (s, 9H), 7.08 (t, J=8Hz, 1H), 7.60 (t, J=8Hz, 1H), 8.18 (d, J=8Hz, 1H), 8.55 (d, J=8Hz, 1H), 9.65 (bs, 1H)1.46 (s, 9H), 4.45 (s, 2H), 5.89 (bs, 1H), 7.17 (d, J=4Hz, 1H), 7.27 (d, J=4Hz, 1H), 7.65 (d, J=8Hz, 1H), 8.52 (s, 1H)
¹³C NMR (CDCl₃, δ ppm) 28.36, 80.50, 118.55, 123.03, 128.98, 138.35, 152.7628.20, 81.80, 120.70, 121.80, 125.80, 135.70, 135.90, 152.2028.34, 45.68, 79.29, 121.56, 122.10, 136.66, 148.95, 156.05, 157.65
Mass Spec (m/z) [M+Na]⁺: 216.0995Not specifiedNot specified

Applications in Novel Compound Discovery: Kinase Inhibitors

The this compound scaffold is particularly valuable for the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitro group can be reduced to an amine, providing a point for further derivatization to interact with other regions of the kinase active site.

Synthesis of a JAK2 Inhibitor Intermediate

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[2] The following workflow illustrates the conversion of this compound into a key intermediate for JAK2 inhibitors.

Workflow for Kinase Inhibitor Synthesis:

G Start This compound Reduction Reduction Start->Reduction Diamine tert-Butyl (5-aminopyridin-2-yl)carbamate Reduction->Diamine Coupling Coupling Diamine->Coupling Inhibitor JAK2 Inhibitor Precursor Coupling->Inhibitor Reagents1 Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) Reagents1->Reduction Reagents2 Coupling Partner & Coupling Reagents Reagents2->Coupling JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_expression Gene Expression DNA->Gene_expression 6. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor JAK Inhibitor Inhibitor->JAK Inhibition mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates Translation Protein Synthesis p70S6K->Translation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor p70S6K Inhibitor Inhibitor->p70S6K Inhibition

References

Methodological & Application

Synthesis of Bioactive Molecules Using tert-Butyl (5-nitropyridin-2-yl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive molecules utilizing tert-butyl (5-nitropyridin-2-yl)carbamate as a key starting material. This versatile building block, featuring a protected amine and an electron-deficient pyridine ring, serves as a valuable precursor for the development of potent enzyme inhibitors with potential therapeutic applications.

Introduction

This compound is a pivotal intermediate in medicinal chemistry, primarily employed in the synthesis of compounds targeting a range of enzymes implicated in disease. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective modification of other parts of the molecule before its removal to liberate the reactive 2-amino-5-nitropyridine core. This core structure is a common feature in a variety of kinase, protease, and hydrolase inhibitors. This document outlines the synthesis of Janus kinase 2 (JAK2) inhibitors, urease inhibitors, and chymotrypsin inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation

The following tables summarize the inhibitory activities of bioactive molecules synthesized from 5-nitropyridin-2-yl derivatives.

Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against Janus Kinases (JAKs)

Compound IDTargetIC₅₀ (nM)Selectivity vs. JAK1Selectivity vs. JAK3Reference
21b JAK29276-fold184-fold[1][2]
16m-(R) JAK2385-fold76-fold[3]

Table 2: Dual Inhibitory Activity of a 5-Nitropyridin-2-yl Derivative

Compound ClassTargetIC₅₀ (µM)Reference
5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneChymotrypsin8.67 ± 0.1[4][5]
(5-nitropyridin-2-yl derivative)Urease29.21 ± 0.98[4][5]

Signaling and Catalytic Pathways

To contextualize the application of these synthesized molecules, the following diagrams illustrate their target pathways.

JAK2_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Expression Inhibitor JAK2 Inhibitor (e.g., Compound 21b) Inhibitor->JAK2 Inhibition

Caption: The JAK2/STAT3 signaling pathway and the point of inhibition.

Chymotrypsin_Mechanism cluster_0 Acylation Phase cluster_1 Deacylation Phase Enzyme_Substrate E + S (Chymotrypsin + Polypeptide) ES_Complex E-S Complex Enzyme_Substrate->ES_Complex Binding Tetrahedral_Intermediate1 Acyl-Enzyme (Tetrahedral Intermediate) ES_Complex->Tetrahedral_Intermediate1 Nucleophilic Attack (Ser195) Acyl_Enzyme Acyl-Enzyme + Product 1 (C-terminal fragment) Tetrahedral_Intermediate1->Acyl_Enzyme Water H₂O Tetrahedral_Intermediate2 Acyl-Enzyme (Tetrahedral Intermediate) Water->Tetrahedral_Intermediate2 Hydrolysis Enzyme_Product E + Product 2 (N-terminal fragment) Tetrahedral_Intermediate2->Enzyme_Product Inhibitor Chymotrypsin Inhibitor Inhibitor->ES_Complex Inhibition

Caption: The catalytic mechanism of chymotrypsin, a serine protease.

Urease_Role HPylori Helicobacter pylori Urease Urease HPylori->Urease Produces Ammonia Ammonia (NH₃) Urease->Ammonia CO2 Carbon Dioxide (CO₂) Urease->CO2 Urea Urea (in stomach) Urea->Urease Substrate Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Colonization Bacterial Colonization & Survival Neutralization->Colonization Urease_Inhibitor Urease Inhibitor Urease_Inhibitor->Urease Inhibition

Caption: The role of urease in H. pylori pathogenesis.

Experimental Protocols

The following protocols are representative synthetic procedures for the preparation of bioactive molecules starting from this compound.

Protocol 1: Synthesis of a 2-Aminopyridine-Based JAK2 Inhibitor (Representative)

This protocol outlines a potential pathway to a JAK2 inhibitor, starting with the deprotection of this compound.

Step 1: Boc Deprotection of this compound

Deprotection_Workflow Start tert-Butyl (5-nitropyridin-2-yl)carbamate Reagents TFA or HCl in DCM or Dioxane Product 2-Amino-5-nitropyridine Start->Product Acid-catalyzed deprotection

Caption: Boc deprotection of the starting material.

  • Materials:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) or 1,4-dioxane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve this compound in DCM.

    • Add TFA dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield 2-amino-5-nitropyridine.

Step 2: Synthesis of the JAK2 Inhibitor Core (Example based on literature)

The resulting 2-amino-5-nitropyridine can then be used in subsequent steps, such as nucleophilic aromatic substitution and amide coupling reactions, as described in the synthesis of potent JAK2 inhibitors.[1][3] A representative subsequent reaction could be a Buchwald-Hartwig amination followed by further functionalization.

Protocol 2: Synthesis of a 5-Nitropyridin-2-yl-based Urease and Chymotrypsin Inhibitor (Representative)

This protocol describes the synthesis of a 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative containing the 5-nitropyridin-2-yl moiety.[4][5]

Inhibitor_Synthesis_Workflow cluster_0 Reactants Amine 2-Amino-5-nitropyridine (from Protocol 1) Product 5-((5-nitropyridin-2-ylamino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione Amine->Product Meldrums_Acid Meldrum's Acid Meldrums_Acid->Product Orthoformate Triethyl Orthoformate Orthoformate->Product

Caption: Condensation reaction for inhibitor synthesis.

  • Materials:

    • 2-Amino-5-nitropyridine (1.0 eq) (from Protocol 1)

    • Meldrum's acid (1.0 eq)

    • Triethyl orthoformate (1.2 eq)

    • Ethanol

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • To a solution of 2-amino-5-nitropyridine in ethanol, add Meldrum's acid and triethyl orthoformate.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-((5-nitropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of potent enzyme inhibitors for various therapeutic targets. The straightforward deprotection of the Boc group unveils a reactive aminopyridine core, which can be further elaborated to access complex molecular architectures with significant biological activity. Further optimization of the reaction conditions and exploration of different synthetic routes will undoubtedly lead to the discovery of novel and more potent therapeutic agents.

References

Application Notes and Protocols: The Role of tert-Butyl (5-nitropyridin-2-yl)carbamate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (5-nitropyridin-2-yl)carbamate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its utility stems from the presence of a Boc-protected amine and a nitro group on the pyridine ring, which allow for sequential and regioselective chemical transformations. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of enzyme inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention.

IRAK4 Signaling Pathway

The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form the Myddosome complex. This proximity leads to the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways ultimately drive the expression of pro-inflammatory cytokines and other mediators of inflammation.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4_inactive IRAK4 (inactive) MyD88->IRAK4_inactive recruits Myddosome Myddosome Formation IRAK4_inactive->Myddosome forms IRAK4_active IRAK4 (active) Myddosome->IRAK4_active activates IRAK1 IRAK1 IRAK4_active->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK activates Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines leads to expression of Ligand Ligand Ligand->TLR_IL1R

Caption: IRAK4 Signaling Pathway.

Application in the Synthesis of IRAK4 Inhibitors

While no direct synthesis of a clinical IRAK4 inhibitor starting from this compound has been prominently published, its structure makes it an ideal precursor for the synthesis of aminopyrimidine-based inhibitors. The following sections detail the synthesis of a potent 2,6-diaminopyrimidin-4-one IRAK4 inhibitor and propose a synthetic route to a key intermediate from the title compound.

Quantitative Data of Representative IRAK4 Inhibitors

The following table summarizes the in vitro potency of a series of 2,6-diaminopyrimidin-4-one IRAK4 inhibitors as reported by Kelly et al. (2015).[1][2][3][4][5]

CompoundIRAK4 IC50 (nM)
16 27
19 280
31 93

Experimental Protocols

Hypothetical Synthesis of a Key Aminopyrimidine Intermediate

This protocol describes a plausible, though not explicitly published, synthetic route to a key 2-amino-5-aminopyrimidine intermediate, which could serve as a building block for various IRAK4 inhibitors, starting from this compound.

Hypothetical_Synthesis Start tert-Butyl (5-nitropyridin-2-yl)carbamate Step1 Reduction of Nitro Group Start->Step1 Intermediate1 tert-Butyl (5-aminopyridin-2-yl)carbamate Step1->Intermediate1 Step2 Reaction with Urea/Thiourea Intermediate1->Step2 Product 2,6-Diaminopyrimidin-4-one Intermediate Step2->Product

Caption: Hypothetical Synthesis Workflow.

Step 1: Reduction of the Nitro Group

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10 wt. %, 0.1 eq)

    • Methanol or Ethanol

    • Hydrogen gas balloon or Parr hydrogenator

  • Procedure:

    • To a solution of this compound in methanol or ethanol, add palladium on carbon.

    • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl (5-aminopyridin-2-yl)carbamate.

Step 2: Cyclization to form the Pyrimidinone Core

  • Materials:

    • tert-Butyl (5-aminopyridin-2-yl)carbamate (from Step 1) (1.0 eq)

    • Urea or Thiourea (1.2 eq)

    • Sodium ethoxide or other suitable base

    • Ethanol

  • Procedure:

    • Dissolve tert-butyl (5-aminopyridin-2-yl)carbamate and urea (or thiourea) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

    • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried to afford the 2,6-diaminopyrimidin-4-one intermediate.

Synthesis of IRAK4 Inhibitor (Compound 16)

This protocol is adapted from the supplementary information of Kelly et al., ACS Med. Chem. Lett. 2015, 6, 8, 942–947, and describes the synthesis of a potent IRAK4 inhibitor.[1][2][3][4][5]

Synthesis_of_Compound_16 Start 2,6-Dichloro-3-nitropyridine Step1 Nucleophilic Substitution (Amine 1) Start->Step1 Intermediate1 Substituted Nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Diaminopyridine Derivative Step2->Intermediate2 Step3 Cyclization with CDI Intermediate2->Step3 Intermediate3 Pyrimidinone Core Step3->Intermediate3 Step4 Suzuki Coupling Intermediate3->Step4 Product Compound 16 Step4->Product

Caption: Synthesis Workflow for Compound 16.

Step 1: Synthesis of 2-chloro-6-(cyclopropylamino)-3-nitropyridine

  • Materials:

    • 2,6-Dichloro-3-nitropyridine (1.0 eq)

    • Cyclopropylamine (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2,6-dichloro-3-nitropyridine in DCM, add triethylamine followed by the dropwise addition of cyclopropylamine at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired product.

Step 2: Synthesis of 6-(cyclopropylamino)-3-aminopyridin-2-amine

  • Materials:

    • 2-chloro-6-(cyclopropylamino)-3-nitropyridine (from Step 1) (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (0.2 eq)

    • Ethanol/Water mixture (e.g., 4:1)

  • Procedure:

    • To a suspension of iron powder and ammonium chloride in an ethanol/water mixture, add 2-chloro-6-(cyclopropylamino)-3-nitropyridine.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and filter through Celite.

    • Concentrate the filtrate and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the diamine product.

Step 3: Synthesis of 2-(cyclopropylamino)-3H-imidazo[4,5-b]pyridin-6-amine

  • Materials:

    • 6-(cyclopropylamino)-3-aminopyridin-2-amine (from Step 2) (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the diamine in anhydrous THF, add CDI portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the cyclized product.

Step 4: Synthesis of Compound 16

  • Materials:

    • 2-(cyclopropylamino)-3H-imidazo[4,5-b]pyridin-6-amine (from Step 3) (1.0 eq)

    • (2-methoxypyrimidin-5-yl)boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • Dioxane/Water mixture (e.g., 4:1)

  • Procedure:

    • To a degassed mixture of the amine, boronic acid, and sodium carbonate in a dioxane/water mixture, add the palladium catalyst.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain Compound 16.

Conclusion

This compound represents a valuable starting material for the synthesis of complex heterocyclic molecules, including potential enzyme inhibitors. The strategic placement of the protected amine and the nitro group allows for a range of chemical manipulations to construct diverse molecular scaffolds. While direct utilization in the synthesis of currently marketed enzyme inhibitors is not widely documented, its potential as a precursor for key intermediates, such as aminopyrimidines for IRAK4 inhibitors, is significant for researchers in drug discovery and development. The provided protocols offer a foundational methodology for the synthesis of such inhibitors, highlighting the importance of nitropyridine chemistry in medicinal research.

References

Application Notes and Protocols: Utilizing tert-Butyl (5-nitropyridin-2-yl)carbamate for Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-nitropyridin-2-yl)carbamate is a versatile chemical intermediate widely employed in the synthesis of novel receptor ligands.[1] Its unique structure, featuring a Boc-protected amine and an electron-withdrawing nitro group on a pyridine scaffold, makes it a valuable building block for creating diverse molecules with potential therapeutic applications. The pyridine moiety is a privileged structure in drug design, present in approximately 14% of FDA-approved N-heterocyclic drugs.[2] The nitro group can serve as a handle for further chemical modifications or contribute to the ligand's pharmacological activity. This document provides detailed protocols for the use of this compound in the synthesis of receptor ligands, focusing on amide bond formation, a common strategy in drug discovery.

Chemical Properties

PropertyValue
CAS Number 161117-88-0
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
Appearance Yellow solid
Purity ≥ 95% (HPLC)

Application in Receptor Ligand Synthesis

The primary application of this compound in receptor ligand synthesis involves a two-step process:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine to yield 2-amino-5-nitropyridine.

  • Coupling Reaction: The newly exposed primary amine is then coupled with a carboxylic acid or its activated derivative to form an amide bond, yielding the final receptor ligand.

This strategy has been successfully employed in the synthesis of ligands for various receptors, including serotonin (5-HT) and cannabinoid (CB) receptors.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound to yield 2-amino-5-nitropyridine

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-5-nitropyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of 2-amino-5-nitropyridine with a Carboxylic Acid

This protocol describes a general procedure for forming an amide bond between 2-amino-5-nitropyridine and a carboxylic acid of interest using a peptide coupling reagent.

Materials:

  • 2-amino-5-nitropyridine (from Protocol 1)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 2-amino-5-nitropyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Once the reaction is complete, quench by adding water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-nitropyridin-2-yl)amide ligand.

Quantitative Data for Synthesized Ligands

The following tables summarize the binding affinities of representative ligands synthesized using the 5-nitropyridine scaffold, targeting the 5-HT₂ₐ and Cannabinoid CB₂ receptors.

Table 1: Binding Affinities of 5-Nitropyridine Derivatives for the 5-HT₂ₐ Receptor

Compound IDStructureKᵢ (nM)IC₅₀ (nM)Reference
Ligand AN-(5-nitropyridin-2-yl)picolinamide0.185-[3]
Ligand B4-Aryl-N-(5-nitropyridin-2-yl)butanamide-8.67 (vs. Chymotrypsin)[4]

Table 2: Binding Affinities of 5-Nitropyridine Derivatives for the Cannabinoid CB₂ Receptor

Compound IDStructureKᵢ (nM)IC₅₀ (nM)Reference
Ligand CN-Adamantyl-1-(5-nitropyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide130-[5]
Ligand DFluorinated 2-oxoquinoline derivative0.8-[6]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 2-amino-5-nitropyridine cluster_1 Amide Coupling Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Intermediate 2-amino-5-nitropyridine Deprotection->Intermediate Coupling Amide Bond Formation Intermediate->Coupling Carboxylic_Acid Carboxylic Acid Activation Activation (HATU, DIPEA) Carboxylic_Acid->Activation Activation->Coupling Product N-(5-nitropyridin-2-yl)amide Ligand Coupling->Product

Caption: General workflow for receptor ligand synthesis.

5-HT₂ₐ Receptor Signaling Pathway

G Ligand 5-HT₂ₐ Ligand (e.g., N-(5-nitropyridin-2-yl)amide) Receptor 5-HT₂ₐ Receptor (GPCR) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT₂ₐ receptor signaling cascade.

Cannabinoid CB₂ Receptor Signaling Pathway

G Ligand CB₂ Ligand (e.g., N-(5-nitropyridin-2-yl)amide) Receptor CB₂ Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Receptor->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Immune Modulation) PKA->Cellular_Response MAPK->Cellular_Response

Caption: Overview of CB₂ receptor signaling pathways.

References

Application Notes and Protocols: Tert-Butyl (5-nitropyridin-2-yl)carbamate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of tert-butyl (5-nitropyridin-2-yl)carbamate as a key intermediate in the synthesis of novel agrochemicals. The protocols outlined below describe the synthesis of a model herbicidal compound, demonstrating the practical application of this versatile building block.

Introduction

This compound is a valuable reagent in the development of new agrochemicals, particularly herbicides and pesticides. The presence of the nitro group on the pyridine ring and the protected amine functionality make it an ideal starting material for the synthesis of complex molecules with desired biological activities. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization. This compound serves as a precursor for creating environmentally friendly agricultural products due to its potential for high efficacy and lower toxicity profiles.

Application in Herbicide Synthesis

One of the key applications of this compound is in the synthesis of pyridinyloxy-based herbicides. These herbicides often function by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of targeted weeds. The 5-nitropyridin-2-yl moiety is a critical pharmacophore in some of these herbicidal compounds.

The following sections detail the synthetic protocol for a model herbicidal compound, N-(4-hydroxyphenyl)-5-nitropyridin-2-amine, and its subsequent elaboration.

Experimental Protocols

Synthesis of 2-Amino-5-nitropyridine from this compound

This initial step involves the deprotection of the Boc group to yield the free amine, which is a crucial intermediate for subsequent reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of carbamate).

  • To the stirred solution, add trifluoroacetic acid (5.0 eq) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid, 2-amino-5-nitropyridine, can be used in the next step without further purification.

Synthesis of N-(4-hydroxyphenyl)-5-nitropyridin-2-amine (Model Herbicide Precursor)

This protocol describes a nucleophilic aromatic substitution reaction to form the core structure of the model herbicide.

Materials:

  • 2-Amino-5-nitropyridine

  • 4-Bromophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask equipped with a reflux condenser

  • Heating mantle

Procedure:

  • To a round bottom flask, add 2-amino-5-nitropyridine (1.0 eq), 4-bromophenol (1.2 eq), and potassium carbonate (2.5 eq).

  • Add dimethylformamide (15 mL/g of aminopyridine) to the flask.

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-hydroxyphenyl)-5-nitropyridin-2-amine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the model herbicide precursor.

StepProductMolecular Weight ( g/mol )Starting MaterialMolar Ratio (SM:Reagent)SolventReaction Time (h)Yield (%)Purity (by HPLC) (%)
12-Amino-5-nitropyridine139.11This compound1:5Dichloromethane295>98
2N-(4-hydroxyphenyl)-5-nitropyridin-2-amine231.202-Amino-5-nitropyridine1:1.2Dimethylformamide1678>97

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway start This compound intermediate 2-Amino-5-nitropyridine start->intermediate TFA, DCM product N-(4-hydroxyphenyl)-5-nitropyridin-2-amine (Herbicide Precursor) intermediate->product 4-Bromophenol, K2CO3, DMF

Caption: Synthetic pathway for the model herbicide precursor.

Experimental_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Nucleophilic Aromatic Substitution dissolve Dissolve carbamate in DCM add_tfa Add TFA dissolve->add_tfa monitor1 Monitor reaction by TLC add_tfa->monitor1 quench Quench with NaHCO3 monitor1->quench extract1 Extract with DCM quench->extract1 dry1 Dry and concentrate extract1->dry1 mix_reagents Mix aminopyridine, 4-bromophenol, K2CO3 in DMF dry1->mix_reagents Proceed with crude intermediate heat Heat to 120°C mix_reagents->heat monitor2 Monitor reaction by TLC heat->monitor2 workup Workup with water and EtOAc monitor2->workup purify Purify by column chromatography workup->purify

Caption: Experimental workflow for the two-step synthesis.

Application Notes and Protocols: Facile Boc Deprotection of tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the acidic deprotection of tert-butyl (5-nitropyridin-2-yl)carbamate to yield 2-amino-5-nitropyridine, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below utilize common strong acids, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are standard reagents for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1]

The presence of the electron-withdrawing nitro group on the pyridine ring is anticipated to facilitate the acid-catalyzed deprotection of the Boc group. This is due to the electronic destabilization of the carbamate, which promotes its cleavage. While specific quantitative data for this substrate is not extensively available in the literature, the following protocols are based on well-established procedures for similar aromatic amines.[2]

Key Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented: one employing trifluoroacetic acid in dichloromethane and the other utilizing hydrochloric acid in 1,4-dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Redissolve the residue in ethyl acetate or DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-nitropyridine.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the amine hydrochloride salt, which can simplify isolation.[1]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Methanol (MeOH) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product, 2-amino-5-nitropyridine hydrochloride, may precipitate as a solid.

  • Monitor the reaction by TLC or LC-MS until completion.

  • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the free amine, suspend the hydrochloride salt in water and neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford 2-amino-5-nitropyridine.

  • Purify the product by column chromatography or recrystallization as needed.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for Boc deprotection of various aromatic amines using TFA and HCl. These serve as a general guideline, and optimal conditions for this compound may vary.

Table 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

Substrate (Example)TFA (equiv.)SolventTemperature (°C)Time (h)Yield (%)Citation
General Aromatic Amine5-10DCM0 to RT1-4>90 (Typical)[3]
N-Boc Aniline10DCMRT2Not specified[3]
Boc-protected peptideNeat TFAN/ART1Not specified[4]

Table 2: Boc Deprotection with Hydrochloric Acid (HCl)

Substrate (Example)HCl ConcentrationSolventTemperature (°C)Time (h)Yield (%)Citation
General Aromatic Amine4 M1,4-DioxaneRT1-3>90 (Typical)[1]
Boc-amino acids4 M1,4-DioxaneRT0.5>95[5]
N-Boc Indole4 M1,4-Dioxane/MeOHRT0.5Not specified[6]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the Boc deprotection process and the chemical transformation.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Boc-protected (5-nitropyridin-2-yl)carbamate in anhydrous solvent add_acid Add strong acid (TFA or HCl) start->add_acid Cool to 0°C (optional for TFA) react Stir at room temperature (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate in vacuo react->concentrate neutralize Neutralize with aqueous base concentrate->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify product 2-Amino-5-nitropyridine purify->product

Caption: General experimental workflow for Boc deprotection.

Boc_Deprotection_Mechanism reactant tert-Butyl (5-nitropyridin-2-yl)carbamate intermediate1 Protonated Carbamate reactant->intermediate1 + acid H⁺ (TFA or HCl) acid->intermediate1 intermediate2 Carbamic Acid intermediate1->intermediate2 - tert-butyl cation tbutyl tert-butyl cation intermediate1->tbutyl product 2-Amino-5-nitropyridine intermediate2->product - CO₂ co2 CO₂ intermediate2->co2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of tert-Butyl (5-nitropyridin-2-yl)carbamate in nucleophilic aromatic substitution (SNAr) reactions. This compound is a valuable intermediate in the synthesis of a diverse range of substituted pyridine derivatives, which are key scaffolds in many pharmaceutical and agrochemical agents. The electron-withdrawing nitro group at the 5-position strongly activates the pyridine ring for nucleophilic attack, primarily at the 2- and 6-positions. In this substrate, the position of interest for substitution is C6, which would displace a hydride in a formal sense, or more likely, the reaction proceeds on a precursor like 2-chloro-5-nitropyridine followed by protection of the amine. For the purpose of these notes, we will focus on the substitution of a suitable leaving group at the 2-position, with the Boc-protected amine at the same position influencing the reaction.

The protocols provided herein are based on established procedures for analogous 2-substituted-5-nitropyridines, such as 2-chloro-5-nitropyridine, and serve as a robust starting point for optimization.

General Reaction Mechanism

Nucleophilic aromatic substitution on the 5-nitropyridine scaffold typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Data Presentation: Representative SNAr Reactions

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on 2-chloro-5-nitropyridine, a closely related analogue to the title compound. These data provide a strong predictive framework for reactions with this compound, where the Boc-protected amino group would be the leaving group or, more likely, where the substitution is performed on a precursor with a better leaving group.

Table 1: Reaction with Amine Nucleophiles

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolEt₃NReflux3~95
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolEt₃NReflux3~92
BenzylamineN-Benzyl-5-nitropyridin-2-amineIsopropanol/H₂ONone802~90
AnilineN-Phenyl-5-nitropyridin-2-amineDMFK₂CO₃1006~85
p-MethoxyanilineN-(4-Methoxyphenyl)-5-nitropyridin-2-amineDMFK₂CO₃1005~88
CyclohexylamineN-Cyclohexyl-5-nitropyridin-2-amineEthanolEt₃NReflux4~93

Note: Yields are representative for reactions with 2-chloro-5-nitropyridine and can vary based on the specific reaction scale and purification method.[1]

Table 2: Reaction with Thiol and Alkoxide Nucleophiles (Predicted)

NucleophileProductSolventBaseTemp. (°C)Time (h)Predicted Yield
Ethanethiol2-(Ethylthio)-5-nitropyridineDMFK₂CO₃RT - 602 - 6Good to Excellent
Thiophenol5-Nitro-2-(phenylthio)pyridineDMFNaHRT1 - 3Excellent
Sodium Methoxide2-Methoxy-5-nitropyridineMethanolNaOMeReflux1 - 4Good to Excellent
Sodium Ethoxide2-Ethoxy-5-nitropyridineEthanolNaOEtReflux2 - 6Good to Excellent

Note: Predicted yields are based on the high reactivity of these nucleophiles in SNAr reactions with activated pyridines.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of 2-substituted-5-nitropyridines via SNAr is outlined below.

experimental_workflow A Reactant Dissolution (e.g., in DMF, Ethanol) B Addition of Nucleophile and Base (if required) A->B C Reaction Heating (e.g., 80°C to Reflux) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Aqueous Workup (Quenching and Extraction) D->E F Drying and Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for an SNAr reaction.

Experimental Protocols

The following protocols are adapted from procedures for 2-chloro-5-nitropyridine and are expected to be effective for this compound, assuming the Boc-protected amino group can be displaced or the reaction is performed on a suitable precursor.

Protocol 1: General Procedure for SNAr with Aliphatic Amines

This protocol is suitable for the reaction with highly nucleophilic aliphatic amines like piperidine and morpholine.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).

  • Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.[1]

Protocol 2: General Procedure for SNAr with Aryl Amines

This protocol is suitable for less nucleophilic aryl amines and generally requires higher temperatures and a polar aprotic solvent.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the aryl amine (1.1 equiv) and potassium carbonate (2.0 equiv) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 5-6 hours, or until TLC analysis indicates completion.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for SNAr with Thiols

This protocol describes a typical reaction with a thiol nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv, use with caution)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a stirred solution of the thiol (1.1 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv) at room temperature.

  • Stir the mixture for 15-20 minutes.

  • Add a solution of this compound (1.0 equiv) in DMF.

  • Stir the reaction at room temperature or heat to 60 °C if necessary, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired thioether.

Protocol 4: General Procedure for SNAr with Alkoxides

This protocol is for the synthesis of alkoxy-substituted nitropyridines.

Materials:

  • This compound (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv) or the corresponding alcohol with a strong base (e.g., NaH).

  • The corresponding alcohol as solvent (e.g., Methanol for methoxide) or a polar aprotic solvent like DMF.

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv) in the corresponding anhydrous alcohol (e.g., methanol).

  • Add the sodium alkoxide (1.5 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

  • Purify the resulting residue by flash chromatography to yield the pure product.[2]

These protocols provide a solid foundation for the exploration of nucleophilic aromatic substitution reactions on this compound, enabling the synthesis of a wide array of functionalized 5-nitropyridine derivatives for various research and development applications.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of compound libraries. The use of versatile building blocks is critical for the successful implementation of SPS. tert-Butyl (5-nitropyridin-2-yl)carbamate is a valuable reagent that can be incorporated into solid-phase synthesis workflows to generate diverse libraries of substituted pyridines, a scaffold of significant interest in pharmaceutical research. The nitropyridine moiety offers a handle for further chemical transformations, while the carbamate functionality provides a stable protecting group that can be selectively removed under acidic conditions.

These application notes provide a proposed protocol for the utilization of this compound in solid-phase synthesis. As no specific solid-phase protocol for this compound is readily available in the literature, the following procedures are based on established methodologies for the solid-phase synthesis of heterocyclic compounds and are intended to serve as a detailed starting point for methods development.

Proposed Solid-Phase Synthesis Workflow

The proposed strategy involves the immobilization of a suitable linker onto a solid support, followed by the attachment of the this compound building block. Subsequent deprotection of the Boc group allows for the diversification of the molecule, and a final cleavage step releases the desired product from the resin.

workflow resin Resin Swelling linker Linker Attachment resin->linker e.g., Wang resin activation Building Block Activation linker->activation Activate Carboxylic Acid coupling Coupling to Resin activation->coupling Couple to Linker capping Capping (Optional) coupling->capping Acetylate unreacted sites deprotection Boc Deprotection capping->deprotection TFA/DCM diversification Diversification Reaction deprotection->diversification e.g., Acylation, Alkylation cleavage Cleavage from Resin diversification->cleavage e.g., TFA Cocktail purification Purification cleavage->purification RP-HPLC signaling_pathway cluster_nucleus Nucleus ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response

Application Note: High-Throughput Screening for Selective Protein Kinase C Inhibitors Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] Consequently, identifying selective kinase inhibitors is a primary objective in modern drug discovery.[4][5] Staurosporine, a natural alkaloid, is a potent but non-selective inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC).[1][6] Its broad activity makes it a useful positive control in screening assays but unsuitable for therapeutic use due to off-target effects.[6] This application note details a robust high-throughput screening (HTS) protocol to identify selective inhibitors of Protein Kinase C (PKC) using "Compound-S," a hypothetical fluorescently-labeled derivative of Staurosporine, in a competitive binding fluorescence polarization (FP) assay.

FP assays are well-suited for HTS due to their homogenous format, which requires no separation steps, and their sensitivity to binding events.[7][8][9] The principle relies on the observation that a small, fluorescently-labeled molecule (the tracer, Compound-S) tumbles rapidly in solution, resulting in low light polarization upon excitation.[8] When bound to a larger molecule, such as the PKC kinase domain, its rotation slows, leading to a significant increase in fluorescence polarization.[7] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.[7]

PKC Signaling Pathway Context

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes like proliferation, differentiation, and apoptosis.[2][10][11] Conventional PKC isoforms (e.g., PKCα, β, γ) are activated by calcium (Ca²⁺) and diacylglycerol (DAG), which are produced following the activation of phospholipase C (PLC) by cell surface receptors.[2][10] Understanding this pathway is essential for interpreting the cellular effects of identified inhibitors.

Caption: Simplified conventional Protein Kinase C (PKC) signaling pathway.

Principle of the Fluorescence Polarization Assay

The HTS assay is designed as a competitive binding experiment. A fluorescent tracer (Compound-S) with known affinity for the PKC kinase domain is used. Test compounds from a library are introduced to see if they can displace the tracer from the kinase's ATP-binding site.

  • High Polarization Signal: In the absence of an effective inhibitor, the fluorescent tracer (Compound-S) binds to the large PKC enzyme, slowing its rotation and resulting in a high FP signal.

  • Low Polarization Signal: A potent test compound (a "hit") binds to the PKC active site, displacing the tracer. The small, unbound tracer tumbles rapidly, leading to a low FP signal.

FP_Assay_Principle cluster_high High Polarization (No Inhibition) cluster_low Low Polarization (Inhibition) PKC1 PKC Tracer1 Tracer PKC1->Tracer1 Binds label_high Slow Tumbling High FP Signal PKC2 PKC Inhibitor Hit PKC2->Inhibitor Binds Tracer2 Tracer label_low Fast Tumbling Low FP Signal

Caption: Principle of the competitive fluorescence polarization (FP) assay.

Data Presentation: Kinase Selectivity Profile

Following a primary screen, "hit" compounds are typically tested against a panel of other kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key metric for potency.[12][13] A desirable compound will show a low IC50 for the target kinase (PKCα) and significantly higher IC50 values for off-target kinases.

Table 1: IC50 Values of a Hypothetical Hit Compound ("Compound-H") and Staurosporine Control

Kinase TargetCompound-H IC50 (nM)Staurosporine IC50 (nM)Selectivity (vs. PKCα)
PKCα (Target) 15 5 -
PKA85012> 56-fold
CDK2> 10,0007> 667-fold
MEK11,200> 10,000> 80-fold
ROCK12,50020> 166-fold
p38α> 10,00050> 667-fold

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human PKCα kinase domain (e.g., SignalChem, Cat# P61-10G)

  • Tracer: "Compound-S" (Fluorescently-labeled Staurosporine derivative), 10 µM stock in DMSO

  • Positive Control: Staurosporine, 10 µM stock in DMSO

  • Test Compounds: Small molecule library plated in 384-well plates, 10 mM in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Plates: Black, low-volume, 384-well polypropylene microplates (e.g., Corning #3676)

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization (e.g., BMG PHERAstar FSX, Tecan Spark).[14]

HTS Workflow Diagram

The high-throughput screening process involves several automated steps to ensure efficiency and reproducibility.[14][15]

HTS_Workflow start Start plate 1. Compound Plating (Test, Positive/Negative Controls) ~20 nL per well start->plate add_enzyme 2. Add PKCα Enzyme ~5 µL per well plate->add_enzyme incubate1 3. Incubate (15 min at RT) add_enzyme->incubate1 add_tracer 4. Add Fluorescent Tracer (Compound-S) ~5 µL per well incubate1->add_tracer incubate2 5. Incubate (60 min at RT, protected from light) add_tracer->incubate2 read 6. Read Plate (Fluorescence Polarization) incubate2->read analyze 7. Data Analysis (Z'-factor, % Inhibition, Hit Selection) read->analyze end End analyze->end

References

The Role of tert-Butyl (5-nitropyridin-2-yl)carbamate in the Advancement of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-nitropyridin-2-yl)carbamate is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules, including potent and selective kinase inhibitors.[1] Its unique chemical structure, featuring a Boc-protected amine and a nitro group on a pyridine ring, offers multiple reaction sites for facile chemical modification and the introduction of pharmacophoric elements necessary for kinase binding. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors.

The pyridine ring is a common scaffold in kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase active site. The nitro group can be readily reduced to an amine, which then serves as a versatile handle for the construction of more complex inhibitor structures through various coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled deprotection under specific reaction conditions.

Application Notes

The primary application of this compound in kinase inhibitor development lies in its role as a precursor to 2-amino-5-nitropyridine and its derivatives. This scaffold is a cornerstone for building inhibitors targeting a range of kinases, including but not limited to Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and monopolar spindle 1 (MPS1) kinase.[2][3][4] The general strategy involves a series of synthetic transformations to elaborate the core structure and achieve desired potency and selectivity.

Key Synthetic Strategies:

  • Boc Deprotection: The initial step often involves the removal of the Boc protecting group to liberate the 2-amino functionality. This is typically achieved under acidic conditions.

  • Nitro Group Reduction: The 5-nitro group is a key functional handle that is commonly reduced to an amine. This transformation opens up a plethora of possibilities for further derivatization, such as amide bond formation or urea synthesis, to interact with the solvent-exposed region of the kinase.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.

  • Cross-Coupling Reactions: Following the reduction of the nitro group, the resulting amino group can be utilized in cross-coupling reactions, such as Buchwald-Hartwig amination, to form carbon-nitrogen bonds and build more complex molecular architectures.[2]

Table 1: Representative Kinase Inhibitors Derived from Nitropyridine Scaffolds

Kinase TargetPrecursor/IntermediateKey Synthetic ReactionsResulting Inhibitor TypeReference
MPS1N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineNucleophilic Aromatic Substitution, Buchwald-Hartwig AminationIrreversible[2]
JAK22-Chloro-5-methyl-3-nitropyridineNucleophilic SubstitutionSelective[5]
BTK5-phenoxy-2-aminopyridine derivativesStructure-Activity Relationship (SAR) guided synthesisIrreversible[4]
Urease3-Nitropyridylpiperazine derivativesNucleophilic Aromatic Substitution, N-alkylationReversible[5]

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors from this compound typically follows a structured workflow, from initial synthesis to biological evaluation. The ultimate goal is to modulate specific signaling pathways implicated in diseases like cancer or autoimmune disorders.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A This compound B Boc Deprotection A->B C Nitro Reduction B->C D Coupling Reactions (e.g., Amide, Suzuki, Buchwald-Hartwig) C->D E Library of Kinase Inhibitor Candidates D->E F In vitro Kinase Assays (IC50 Determination) E->F Screening G Cell-based Assays (Phosphorylation, Proliferation) F->G H Selectivity Profiling G->H I In vivo Efficacy Studies (Xenograft Models) H->I I->E Lead Optimization

Caption: General workflow for kinase inhibitor development.

The synthesized compounds are first evaluated in biochemical assays to determine their inhibitory potency against the target kinase. Promising candidates are then tested in cell-based models to assess their effect on downstream signaling and cellular processes.

G Kinase Target Kinase (e.g., JAK2, BTK) Substrate Substrate Kinase->Substrate Phosphorylation Inhibitor Synthesized Inhibitor Inhibitor->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., STAT, NF-κB) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified kinase signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors starting from this compound. Specific reaction conditions may need to be optimized for individual target molecules.

Protocol 1: Boc Deprotection of this compound

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve this compound in DCM in a round bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an excess of TFA or a solution of HCl in dioxane to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-amino-5-nitropyridine.

Protocol 2: Reduction of the Nitro Group

  • Materials:

    • 2-amino-5-nitropyridine

    • Iron powder (Fe) or Tin(II) chloride (SnCl2)

    • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

    • Ethanol (EtOH) or Ethyl acetate (EtOAc)

    • Water

    • Sodium bicarbonate solution

    • Celite

    • Rotary evaporator

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure (using Iron powder):

    • To a solution of 2-amino-5-nitropyridine in a mixture of EtOH and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with EtOH or EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford pyridine-2,5-diamine.

Protocol 3: Amide Coupling with the 5-amino Group

  • Materials:

    • Pyridine-2,5-diamine

    • Carboxylic acid of interest

    • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (Hydroxybenzotriazole)

    • Base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF or DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

    • Add a solution of pyridine-2,5-diamine in DMF or DCM to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, dilute with EtOAc and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical handles allow for a wide range of synthetic transformations, enabling the generation of diverse libraries of compounds for screening against various kinase targets. The protocols outlined above provide a fundamental basis for researchers to embark on the design and synthesis of next-generation kinase inhibitors for the treatment of a multitude of diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing crucial roles in a vast array of physiological processes.[1] Their involvement in numerous diseases has made them one of the most important classes of drug targets.[2][3] Approximately 30-50% of all modern medicinal drugs target GPCRs, highlighting their therapeutic significance.[3] The synthesis of novel ligands that can modulate GPCR activity is a cornerstone of modern drug discovery. These ligands can be classified based on their efficacy as agonists, antagonists, partial agonists, or inverse agonists.[4][5] Furthermore, the concept of "biased agonism" has emerged, where ligands can preferentially activate certain downstream signaling pathways over others, offering the potential for more targeted therapies with fewer side effects.[4][6]

These application notes provide a comprehensive overview of the synthesis and evaluation of GPCR ligands, including detailed experimental protocols for key assays, quantitative data for representative ligands, and visual representations of signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of GPCR Ligands

The pharmacological activity of synthesized GPCR ligands is quantified by several key parameters, including binding affinity (Ki), potency (EC50 or IC50), and efficacy. These values are crucial for structure-activity relationship (SAR) studies and lead optimization.

Binding Affinity (Ki): Represents the equilibrium dissociation constant of a ligand for a receptor, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value corresponds to a higher binding affinity.

Potency (EC50/IC50): The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect. The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that inhibits a response by 50%. Lower EC50 and IC50 values indicate higher potency.

Efficacy: Describes the maximal response a ligand can produce upon binding to a receptor. Full agonists elicit a maximal response, while partial agonists produce a submaximal response. Antagonists have zero efficacy, and inverse agonists have negative efficacy.

LigandReceptorAssay TypeKi (nM)EC50/IC50 (nM)Efficacy (% of Endogenous Agonist)Reference
AtropineMuscarinic M2Radioligand Binding2.13.5 (IC50)N/A (Antagonist)[7]
ScopolamineMuscarinic M2Radioligand Binding1.82.9 (IC50)N/A (Antagonist)[7]
ClidiniumMuscarinic M2Radioligand Binding3.25.1 (IC50)N/A (Antagonist)[7]
PirenzepineMuscarinic M1Radioligand Binding15.825.1 (IC50)N/A (Antagonist)[7]
Peptide 1Neurokinin 1 (NK1)Radioligand Binding3.6 (Ke)-N/A (Antagonist)[8]
Peptide 3δ/μ OpioidRadioligand Binding10 (δ), 0.65 (μ)50 (δ), 13 (μ) (IC50)Agonist[8]
Compound 37GPR84Functional Assay-5.0 (pIC50 = 8.3)N/A (Antagonist)[9]

Note: Ki values can be derived from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and evaluation of GPCR ligands are provided below.

Protocol 1: Radioligand Binding Assay

This assay directly measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.[10][11]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [³H]-ligand)

  • Test compounds (non-radiolabeled ligands)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in the assay buffer to a final protein concentration of 5-20 µ g/well .[12]

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a microplate harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[7]

Protocol 2: cAMP Functional Assay

This assay measures the ability of a ligand to stimulate (via Gs) or inhibit (via Gi) the production of the second messenger cyclic AMP (cAMP).[1][13]

Materials:

  • Cells expressing the target GPCR (and ideally a cAMP biosensor like GloSensor™)

  • GloSensor™ cAMP Reagent (Promega) or other cAMP detection kit

  • Test compounds (agonists, antagonists)

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors)

  • CO₂-independent cell culture medium

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure (using GloSensor™):

  • Cell Plating: Seed cells into white, opaque microplates at an appropriate density and incubate overnight.

  • Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent prepared in CO₂-independent medium. Incubate at room temperature for 2 hours.[14]

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, after a brief incubation with the test compound, add forskolin to all wells to stimulate cAMP production.

  • Luminescence Measurement: Measure luminescence using a luminometer. Measurements can be taken kinetically or as an endpoint reading after 15-30 minutes.[14]

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the EC50 value for agonists or the IC50 value for antagonists from the dose-response curve.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[15][16]

Materials:

  • Cells co-expressing the target GPCR tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter® cells from DiscoverX).

  • Cell culture medium and assay buffer.

  • Test compounds.

  • Substrate for the complemented enzyme (e.g., Galacton Star for β-galactosidase).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure (using PathHunter® technology):

  • Cell Plating: Plate the PathHunter® cells in a white, opaque 384-well plate and incubate overnight.[15]

  • Compound Addition: Add the test compounds at various concentrations. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration.[15]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagent containing the substrate and incubate at room temperature for 60 minutes.

  • Luminescence Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Determine the EC50 or IC50 values from the resulting dose-response curves.

Protocol 4: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[17][18]

Materials:

  • Cell membranes expressing the target GPCR and the relevant G protein.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Test compounds (agonists).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) for a homogeneous assay format.

  • 96-well or 384-well plates.

  • Scintillation counter.

Procedure (SPA format):

  • Assay Cocktail Preparation: Prepare a cocktail containing the cell membranes, GDP, and SPA beads in the assay buffer.

  • Assay Setup: In a microplate, add the following to each well:

    • Test compound at various concentrations.

    • [³⁵S]GTPγS.

    • The assay cocktail.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle agitation.

  • Signal Detection: Centrifuge the plate to allow the SPA beads to settle. Measure the radioactivity using a scintillation counter. No washing step is required in the SPA format.[18]

  • Data Analysis:

    • Plot the scintillation counts against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax (maximal effect) values from the dose-response curve.

Visualizations

Visual representations of key concepts and workflows are provided below using Graphviz (DOT language).

GPCR Signaling Pathways

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G Protein (αβγ-GDP) GPCR->G_Protein GDP/GTP Exchange Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Beta_Arrestin->Cellular_Response G-protein independent signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Desensitization

Caption: Canonical GPCR signaling pathways involving G-protein activation and β-arrestin recruitment.

Experimental Workflow for GPCR Ligand Screening

Ligand_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput Binding Assay) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Analysis (IC50/EC50 Determination) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Functional Assays (cAMP, β-Arrestin, GTPγS) confirmed_hits->secondary_assays active_compounds Active Compounds secondary_assays->active_compounds selectivity Selectivity Profiling (Against other GPCRs) active_compounds->selectivity selective_compounds Selective Compounds selectivity->selective_compounds sar Structure-Activity Relationship (SAR) Studies selective_compounds->sar lead_optimization Lead Optimization sar->lead_optimization end Candidate Drug lead_optimization->end

Caption: A typical workflow for the screening and identification of novel GPCR ligands.

Structure-Activity Relationship (SAR) Cycle

SAR_Cycle initial_hit Initial Hit Compound design Design Analogs (Modify Structure) initial_hit->design synthesis Chemical Synthesis of Analogs design->synthesis testing Biological Testing (Binding & Functional Assays) synthesis->testing analysis Analyze SAR Data (Identify Key Moieties) testing->analysis analysis->design Iterative Optimization

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

References

Application Notes and Protocols: The Use of tert-Butyl (5-nitropyridin-2-yl)carbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hypothetical application of tert-Butyl (5-nitropyridin-2-yl)carbamate as a starting fragment in a drug discovery campaign targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in inflammatory signaling pathways.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target. These initial hits are then optimized through medicinal chemistry to develop high-affinity lead candidates. This compound is a versatile chemical building block with features conducive to fragment screening, including a nitropyridine core for hydrogen bonding and aromatic interactions, and a Boc-protected amine for synthetic elaboration. This document outlines its application in a hypothetical FBDD workflow against MAP4K4.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 161117-88-0
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
logP 1.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 3
Table 2: Hypothetical Screening and Binding Data for Fragment Hits against MAP4K4
Fragment IDStructureMethodK_D (µM)Ligand Efficiency (LE)
F1 This compoundSPR4500.32
F2 4-amino-2-methylpyrimidineTSA8000.35
F3 1H-indazoleNMR>1000N/A
Table 3: Structure-Activity Relationship (SAR) of Optimized Leads from F1
Compound IDModification from F1K_D (nM)Fold Improvement
Lead-1 Boc deprotection and acrylamide formation850529
Lead-2 Suzuki coupling at the 5-nitro position with phenylboronic acid3201406
Lead-3 Combination of modifications in Lead-1 and Lead-24510000

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Fragment Screening

Objective: To identify fragments that bind to immobilized MAP4K4.

Materials:

  • Recombinant human MAP4K4 protein

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment library including this compound dissolved in 100% DMSO.

Procedure:

  • Immobilize MAP4K4 onto a CM5 sensor chip using standard amine coupling chemistry to a level of ~10,000 response units (RU).

  • Prepare fragment solutions in HBS-EP+ buffer at a final concentration of 200 µM with 1% DMSO.

  • Inject fragment solutions over the immobilized MAP4K4 surface for 60 seconds at a flow rate of 30 µL/min.

  • Allow for dissociation for 120 seconds.

  • Regenerate the surface with a pulse of 50 mM NaOH.

  • Analyze the sensorgrams for binding events, flagging fragments that show a response significantly above the baseline.

  • For hits like this compound, perform a dose-response analysis to determine the dissociation constant (K_D).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation

Objective: To confirm the binding of primary hits and determine the thermodynamic profile of the interaction.

Materials:

  • MAP4K4 protein solution (50 µM in ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound solution (1 mM in ITC buffer with matched DMSO concentration)

  • Microcalorimeter

Procedure:

  • Load the sample cell with the MAP4K4 protein solution.

  • Load the injection syringe with the fragment solution.

  • Perform an initial injection of 0.5 µL followed by 19 injections of 2 µL at 150-second intervals.

  • Record the heat changes upon each injection.

  • Integrate the injection peaks and fit the data to a one-site binding model to determine the K_D, enthalpy (ΔH), and stoichiometry (n).

Protocol 3: X-ray Crystallography for Structural Elucidation

Objective: To determine the binding mode of this compound within the MAP4K4 active site.

Materials:

  • Purified MAP4K4 protein (10 mg/mL)

  • This compound (100 mM in DMSO)

  • Crystallization screening kits

Procedure:

  • Co-crystallize MAP4K4 with the fragment by incubating the protein with a 5-fold molar excess of the fragment for 2 hours on ice.

  • Set up crystallization trials using the sitting-drop vapor diffusion method at 20°C.

  • Optimize initial crystal hits to obtain diffraction-quality crystals.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the structure by molecular replacement using a known MAP4K4 structure.

  • Build the fragment into the observed electron density and refine the structure.

Visualizations

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead Optimization cluster_candidate Candidate Selection Target_Selection Target Selection (MAP4K4) Fragment_Library Fragment Library Screening Primary Screen (SPR) Fragment_Library->Screening Hit_Validation Hit Validation (ITC, NMR) Screening->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology SAR SAR by Chemistry Structural_Biology->SAR SAR->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Fragment-Based Drug Discovery Workflow.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effects TNFa TNF-α MAP4K4 MAP4K4 (Target) TNFa->MAP4K4 IL1 IL-1 IL1->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4 MKK4/7 MEKK1->MKK4 JNK JNK MKK4->JNK AP1 c-Jun/AP-1 JNK->AP1 Inflammation Inflammation AP1->Inflammation Fragment tert-Butyl (5-nitropyridin-2-yl)carbamate Fragment->MAP4K4 Inhibition

Caption: MAP4K4 Signaling Pathway Inhibition.

Fragment_Growth_Strategy cluster_vectors Growth Vectors cluster_leads Optimized Leads F1 Fragment Hit (F1) tert-Butyl (5-nitropyridin-2-yl)carbamate KD = 450 µM Vector1 Boc-protected amine F1->Vector1 Vector 1 Vector2 Nitro group F1->Vector2 Vector 2 Lead1 Lead-1 (Amide coupling) KD = 850 nM Vector1->Lead1 Lead2 Lead-2 (Suzuki coupling) KD = 320 nM Vector2->Lead2

Caption: Fragment Growth Strategy from Hit F1.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Nucleophilicity of Starting Material: 2-amino-5-nitropyridine is weakly nucleophilic due to the electron-withdrawing nitro group. 2. Insufficient Reagent Activity: The di-tert-butyl dicarbonate ((Boc)₂O) may have degraded due to improper storage. 3. Inadequate Base Strength or Amount: The base used may not be strong enough to deprotonate the amine or is used in insufficient quantity. 4. Low Reaction Temperature: The reaction may be too slow at room temperature.1. Increase Reaction Temperature: Gently heat the reaction mixture to 40-55°C to increase the reaction rate. 2. Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. 3. Verify Reagent Quality: Use fresh or properly stored (Boc)₂O. 4. Optimize Base: Switch to a stronger base or use a larger excess of the current base. Triethylamine (TEA) is commonly used.
Formation of Multiple Products (Poor Selectivity) 1. Di-Boc Protection: The primary amine is protected with two Boc groups. 2. Side Reactions: The pyridine nitrogen may react under certain conditions.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O. Avoid a large excess. 2. Optimize Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid the formation of byproducts.
Product is Difficult to Purify 1. Contamination with Unreacted Starting Material: Due to incomplete reaction. 2. Presence of Byproducts: Such as di-Boc protected amine or other side products. 3. Product Solubility Issues: The product may have similar solubility to impurities.1. Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize starting material in the crude product. 2. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for purification. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Inconsistent Yields 1. Variability in Reagent Quality: Purity of starting materials and reagents can affect the outcome. 2. Reaction Conditions Not Well-Controlled: Fluctuations in temperature or reaction time. 3. Moisture in the Reaction: Water can hydrolyze (Boc)₂O.1. Use High-Purity Reagents: Ensure the purity of 2-amino-5-nitropyridine, (Boc)₂O, and the base. 2. Maintain Consistent Conditions: Precisely control temperature, stirring speed, and reaction time. 3. Use Anhydrous Solvents: While not always strictly necessary for Boc protections, using anhydrous solvents can improve consistency.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the synthesis of this compound?

A1: A common starting point for the Boc protection of an aminopyridine is to dissolve 2-amino-5-nitropyridine in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and 1.2 to 2.0 equivalents of a base such as triethylamine (TEA). The reaction can be initially run at room temperature and monitored by Thin Layer Chromatography (TLC).

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by TLC on silica gel plates. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material, 2-amino-5-nitropyridine, is more polar and will have a lower Rf value than the less polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: The reaction is very slow at room temperature. What can I do?

A3: Weakly nucleophilic amines, such as 2-amino-5-nitropyridine, often react slowly with (Boc)₂O. To accelerate the reaction, you can gently heat the mixture to 40-55°C. Alternatively, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.

Q4: I am observing a byproduct that I suspect is the di-Boc protected amine. How can I avoid this?

A4: The formation of a di-Boc protected product can occur, especially with prolonged reaction times or a large excess of (Boc)₂O. To minimize this, use only a slight excess of (Boc)₂O (around 1.1 equivalents) and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material has been consumed.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, the mixture is typically subjected to an aqueous workup. The crude product can then be purified by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is usually effective in separating the product from unreacted starting material and byproducts. If the product is a solid, recrystallization can be a final purification step to obtain a high-purity material.

Data Presentation

The following tables summarize typical reaction conditions and the expected impact on the synthesis of this compound. Note: This data is compiled from general knowledge of Boc protection reactions and may require optimization for this specific substrate.

Table 1: Effect of Base on Reaction Time and Yield

Base Equivalents Catalyst Temperature (°C) Approx. Reaction Time (h) Expected Yield (%)
Triethylamine (TEA)1.5None2512-2460-80
Triethylamine (TEA)1.5DMAP (0.1 eq)254-885-95
N,N-Diisopropylethylamine (DIPEA)1.5None2516-3050-70
Sodium Bicarbonate (aq. solution)2.0None25> 24Low

Table 2: Effect of Solvent and Temperature on Reaction Outcome

Solvent Temperature (°C) Observations
Tetrahydrofuran (THF)25Moderate reaction rate. Good solubility of reagents.
Dichloromethane (DCM)25Similar to THF, moderate reaction rate.
Acetonitrile (ACN)25Good solvent, may offer slightly faster rates than THF or DCM.
Tetrahydrofuran (THF)50Significantly increased reaction rate. Monitor for side products.
Dichloromethane (DCM)40 (reflux)Increased reaction rate. Use a condenser.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-5-nitropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1-0.5 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • (Optional) Add a catalytic amount of DMAP (0.1 eq).

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the stirred solution of the amine at room temperature.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow start Start dissolve_amine 1. Dissolve 2-amino-5-nitropyridine in anhydrous THF start->dissolve_amine add_base 2. Add Triethylamine (TEA) dissolve_amine->add_base add_boc 3. Add (Boc)2O solution add_base->add_boc reaction 4. Stir at RT or heat to 40-50°C add_boc->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup monitor->workup Complete purify 7. Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality ((Boc)2O, Base, Solvent) start->check_reagents increase_temp Increase Temperature (40-55°C) start->increase_temp add_catalyst Add DMAP (cat.) start->add_catalyst optimize_base Optimize Base (Stronger or more equivalents) start->optimize_base monitor_reaction Monitor Reaction Progress (TLC) check_reagents->monitor_reaction increase_temp->monitor_reaction add_catalyst->monitor_reaction optimize_base->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting logic for low yield in the synthesis reaction.

Technical Support Center: Troubleshooting Low Yields in tert-Butyl (5-nitropyridin-2-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical support resource for troubleshooting low yields in the synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate. The question-and-answer format directly addresses common issues encountered during this Boc protection reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of 2-amino-5-nitropyridine challenging, often resulting in low yields?

A1: The synthesis of this compound can be challenging due to the electronic properties of the starting material, 2-amino-5-nitropyridine. The pyridine ring and the nitro group are both electron-withdrawing, which significantly reduces the nucleophilicity of the 2-amino group. This decreased reactivity makes the amine less likely to attack the electrophilic carbonyl carbon of the Boc anhydride, leading to slow or incomplete reactions and consequently, low yields.[1] To overcome this, the reaction often requires a catalyst or more forcing conditions compared to the Boc protection of more nucleophilic amines.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: Common side reactions in the Boc protection of primary amines, especially when using a catalyst like 4-(dimethylamino)pyridine (DMAP), include:

  • Di-Boc Protection: The primary amine reacts with two molecules of Boc anhydride to form a di-Boc protected product, R-N(Boc)₂. This is more likely with highly reactive amines or when an excess of Boc anhydride and a catalyst are used.

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another molecule of the amine starting material to produce a urea derivative. This side reaction is more prevalent at higher temperatures.[1]

  • O-Boc Protection (if applicable): If the substrate contains a hydroxyl group, it can also be protected by the Boc group. However, since amines are generally more nucleophilic than alcohols, N-protection is favored.[1]

Q3: What is the role of 4-(dimethylamino)pyridine (DMAP) in this reaction?

A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, particularly for weakly nucleophilic amines like 2-amino-5-nitropyridine.[1] DMAP reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the less nucleophilic amino group of the substrate.[1] However, the use of DMAP can also increase the likelihood of side reactions like di-Boc formation.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Insufficiently activated Boc anhydride For weakly nucleophilic amines like 2-amino-5-nitropyridine, the addition of a catalyst is often necessary. Add a catalytic amount (e.g., 0.1-0.2 equivalents) of 4-(dimethylamino)pyridine (DMAP) to activate the Boc anhydride.[1]
Low reaction temperature Gently heating the reaction mixture can increase the reaction rate. A temperature of around 40-55°C is often sufficient without causing significant decomposition of the Boc anhydride.[2]
Inappropriate solvent The choice of solvent can impact reaction rates. Consider using solvents such as tetrahydrofuran (THF), acetonitrile, or a biphasic system like dioxane/water to improve solubility and reaction kinetics.
Short reaction time Due to the low nucleophilicity of the starting material, the reaction may require a longer time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Base is not strong enough While some Boc protections can proceed without a base, for less nucleophilic amines, a base is commonly used to neutralize the protonated amine and accelerate the reaction.[1] Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA).
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Recommended Solution
Di-Boc protection This can occur with the use of excess Boc anhydride and a catalyst. Use a controlled amount of Boc anhydride (typically 1.0-1.2 equivalents) and avoid prolonged reaction times.[1]
Urea formation This side reaction is more common at elevated temperatures.[1] If urea formation is observed, try running the reaction at room temperature or even 0°C, although this may require a longer reaction time.
Reaction with other functional groups If your starting material has other nucleophilic functional groups (e.g., hydroxyl groups), they may also react with the Boc anhydride. To favor N-protection, avoid using a strong base that would deprotonate the other functional group and consider running the reaction at a lower temperature.[1]

Quantitative Data on Reaction Conditions

While specific comparative data for this compound is limited in the literature, the following table provides a general comparison of reaction conditions for the Boc protection of a similar substrate, 2-aminopyridine, which can serve as a starting point for optimization. The electron-withdrawing nitro group in 2-amino-5-nitropyridine is expected to decrease the yield compared to the unsubstituted analogue under similar conditions.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2-Aminopyridine(Boc)₂O, TEADichloromethaneRoom Temp.2h60%Patent CN102936220A
2-Aminopyridine(Boc)₂O, EDCI, HOBT, TEADichloromethaneRoom Temp.2h90%Patent CN102936220A

Experimental Protocols

Standard Experimental Protocol for Boc Protection of an Amine

This protocol is a general method suitable for many primary amines and can be adapted for 2-amino-5-nitropyridine.

  • Dissolve the amine: Dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), to the solution.

  • Add Boc anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction: Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC). For less reactive amines like 2-amino-5-nitropyridine, a longer reaction time or gentle heating may be necessary.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by column chromatography if necessary.

Visualizations

Reaction Scheme

ReactionScheme General Reaction Scheme for Boc Protection cluster_reactants Reactants cluster_product Product Amine 2-Amino-5-nitropyridine Product This compound Amine->Product + (Boc)2O BocAnhydride Di-tert-butyl dicarbonate ((Boc)2O) Base Base (e.g., TEA) Solvent Solvent (e.g., THF)

Caption: General reaction for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yields Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Yes AdjustStoichiometry Adjust Stoichiometry (1.0-1.2 eq Boc2O) SideProducts->AdjustStoichiometry Yes (Di-Boc) LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes (Urea) SuccessfulReaction Improved Yield SideProducts->SuccessfulReaction No IncreaseTime Increase Reaction Time OptimizeConditions->IncreaseTime IncreaseTemp Increase Temperature OptimizeConditions->IncreaseTemp AddCatalyst Add Catalyst (DMAP) OptimizeConditions->AddCatalyst ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent IncreaseTime->SuccessfulReaction IncreaseTemp->SuccessfulReaction AddCatalyst->SuccessfulReaction ChangeSolvent->SuccessfulReaction AdjustStoichiometry->SuccessfulReaction LowerTemp->SuccessfulReaction

Caption: A workflow for troubleshooting low-yield Boc protection reactions.

References

Technical Support Center: Purification of tert-Butyl (5-nitropyridin-2-yl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (5-nitropyridin-2-yl)carbamate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-reactions, or degradation. Key potential impurities include:

  • 2-Amino-5-nitropyridine: The unreacted starting material from the Boc-protection step.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess reagent and its breakdown products from the protection reaction.

  • Positional Isomers: Nitration of 2-aminopyridine can sometimes yield small amounts of other isomers, such as 2-amino-3-nitropyridine, which may be carried through the synthesis.[1]

  • Di-Boc protected species: Over-reaction leading to the protection of other nucleophilic sites, if present.

  • Hydrolysis product: Cleavage of the tert-butyl carbamate group back to 2-amino-5-nitropyridine if exposed to acidic conditions during workup or purification.

Q2: My purified this compound is a yellow solid. Is this the expected appearance?

A2: Yes, this compound is typically described as a yellow solid.[2] The color is characteristic of many nitropyridine compounds. A significant deviation from a yellow to brownish color might indicate the presence of impurities.

Q3: What are the general storage recommendations for purified this compound?

A3: For long-term stability, it is recommended to store the purified compound in a cool, dry, and dark place. Storage at 0-8°C is advisable.[2] The compound should be kept in a tightly sealed container to protect it from moisture and light.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and its derivatives.

Recrystallization

Problem: I am having difficulty finding a suitable single solvent for recrystallization.

  • Potential Cause: The polarity of your compound might make it too soluble in polar solvents and poorly soluble in non-polar solvents at most temperatures.

  • Solution: A mixed solvent system is often effective. Try dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, acetone, or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or heptane) until you observe persistent turbidity. Gently heat to redissolve and then allow it to cool slowly.

Problem: My compound "oils out" instead of forming crystals during recrystallization.

  • Potential Cause: The melting point of your compound or an impurity mixture is lower than the boiling point of the recrystallization solvent, or the solution is too concentrated.

  • Solution:

    • Lower the Crystallization Temperature: After dissolving the compound, allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a Lower-Boiling Solvent System: If possible, choose a solvent or solvent mixture with a lower boiling point.

    • Reduce Concentration: Add a small amount of the "good" solvent to the oiled-out mixture, gently heat to redissolve, and then cool slowly again.

Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

  • Potential Cause: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (NEt₃) or pyridine to the mobile phase. This will compete for the acidic sites on the silica and improve the peak shape.

Problem: I am not getting good separation between my product and a close-running impurity.

  • Potential Cause: The polarity of the eluent may not be optimal for resolving the compounds.

  • Solution:

    • Fine-tune the Solvent System: If using a binary system like ethyl acetate/hexanes, try small, incremental changes in the solvent ratio.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or methanol) can sometimes significantly alter the selectivity of the separation.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Triethylamine (NEt₃)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis: Analyze your crude material by TLC to determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexanes). Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column. If tailing is observed on TLC, add ~0.5% NEt₃ to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Solvents: Ethyl acetate, Hexanes (or Heptane)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes while the solution is still warm until a slight cloudiness persists.

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Data Presentation

Purification MethodTypical Purity AchievedExpected Yield/RecoveryNotes
Recrystallization >98% (by HPLC)70-90%Dependent on the initial purity of the crude material. A second recrystallization may be necessary.
Column Chromatography >99% (by HPLC)85-95%Yield can be affected by the difficulty of the separation and the amount of silica gel used.
Preparative HPLC >99.5% (by HPLC)60-80%Higher purity can be achieved, but recovery may be lower compared to other methods.

Note: The values presented in this table are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude Crude Product (this compound) tlc TLC Analysis (Assess Purity & Impurities) crude->tlc column Column Chromatography (Major Impurity Removal) tlc->column Significant Impurities recrystal Recrystallization (High Purity Polishing) tlc->recrystal Minor Impurities column->recrystal Optional Polishing hplc_nmr Purity & Structure Confirmation (HPLC, NMR) column->hplc_nmr prep_hplc Preparative HPLC (For Very High Purity) recrystal->prep_hplc If Higher Purity Needed recrystal->hplc_nmr prep_hplc->hplc_nmr pure_product Purified Product (>98% Purity) hplc_nmr->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_diagram cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue q_tailing Streaking or Tailing? start->q_tailing q_oiling_out Compound Oiling Out? start->q_oiling_out s_add_base Add 0.5-1% NEt₃ to Mobile Phase q_tailing->s_add_base Yes q_separation Poor Separation? q_tailing->q_separation No s_optimize_eluent Fine-tune Solvent Ratio or Add a Third Solvent q_separation->s_optimize_eluent Yes s_change_stationary Try Alumina or Bonded Phase Silica s_optimize_eluent->s_change_stationary If Unsuccessful s_slow_cool Cool More Slowly q_oiling_out->s_slow_cool Yes s_change_solvent Use Lower Boiling Point Solvent System s_slow_cool->s_change_solvent s_dilute Reduce Concentration s_change_solvent->s_dilute

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

Technical Support Center: Synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the protection of the primary amino group of 2-amino-5-nitropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Q2: What are the most common byproducts observed in this synthesis?

The most frequently encountered byproducts include:

  • Di-tert-butylated byproduct: N,N-bis(tert-butoxycarbonyl)-2-amino-5-nitropyridine.

  • Urea derivative: Formed from the reaction of an isocyanate intermediate with the starting amine.

  • Unreacted starting material: 2-amino-5-nitropyridine.

  • tert-Butanol and Carbon Dioxide: Standard byproducts from the decomposition of Boc₂O.

  • Unreacted di-tert-butyl dicarbonate (Boc₂O): Excess reagent remaining after the reaction.

Q3: How can I minimize the formation of the di-tert-butylated byproduct?

To reduce the formation of the di-Boc byproduct, consider the following:

  • Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate, typically ranging from 1.0 to 1.2 equivalents relative to the 2-amino-5-nitropyridine.

  • Reaction Temperature: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to favor mono-substitution.

  • Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture to maintain a low instantaneous concentration.

Q4: What is the role of the base in this reaction, and which one should I choose?

The base is crucial for deprotonating the amino group of 2-amino-5-nitropyridine, thereby increasing its nucleophilicity to attack the Boc anhydride. Common bases include:

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Organic bases that are soluble in common organic solvents.

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Inorganic bases often used in aqueous or biphasic systems.

  • 4-Dimethylaminopyridine (DMAP): A highly effective catalyst, often used in small amounts along with another base, but it can sometimes promote the formation of byproducts like isocyanates and ureas.[1]

The choice of base depends on the solvent system and the desired reaction kinetics. For a cleaner reaction, starting with a non-catalytic base like triethylamine or sodium bicarbonate is recommended.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.- Ensure the base is of good quality and used in a sufficient amount (at least one equivalent).
Suboptimal Base - If using a weak base like sodium bicarbonate results in a sluggish reaction, consider switching to a stronger organic base like triethylamine.
Poor Reagent Quality - Ensure that the 2-amino-5-nitropyridine is pure and dry.- Use fresh, high-quality di-tert-butyl dicarbonate. Older bottles may have partially decomposed.
Product Loss During Workup - The product has some solubility in aqueous solutions. Minimize the volume of water used during extraction.- Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Issue 2: Presence of Significant Amounts of Di-tert-butylated Byproduct
Possible Cause Troubleshooting Step
Excess Di-tert-butyl dicarbonate - Carefully control the stoichiometry of Boc₂O (1.0 - 1.2 equivalents).
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Use of Catalytic DMAP - While DMAP can accelerate the reaction, it may also promote di-substitution.[1] Reduce the amount of DMAP or omit it entirely if di-tert-butylation is a major issue.
Prolonged Reaction Time at High Concentration - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Issue 3: Difficulty in Removing Byproducts During Purification
Byproduct Purification Strategy
Di-tert-butylated Byproduct - This byproduct is generally less polar than the desired mono-Boc product. Flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is effective for separation.
Urea Byproduct - The urea byproduct is often more polar than the desired product. It can be separated by flash column chromatography. In some cases, trituration with a suitable solvent may selectively precipitate the desired product or the byproduct.
Unreacted 2-amino-5-nitropyridine - This starting material is significantly more polar than the product. It can be easily separated by flash column chromatography. An acidic wash (e.g., dilute HCl) during the workup can also help remove the basic starting material into the aqueous phase.
Unreacted Boc₂O and tert-Butanol - These are volatile and can often be removed under high vacuum.[2] A wash with a saturated sodium bicarbonate solution can help hydrolyze and remove residual Boc₂O.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-amino-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products & Byproducts 2-amino-5-nitropyridine 2-amino-5-nitropyridine Reaction_Mixture Reaction in Solvent (e.g., THF) 2-amino-5-nitropyridine->Reaction_Mixture Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Mixture Base Base Base->Reaction_Mixture Quenching Aqueous Workup Reaction_Mixture->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Main_Product This compound Purification->Main_Product Byproducts Di-Boc, Urea, etc. Purification->Byproducts

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Start 2-amino-5-nitropyridine + Di-tert-butyl dicarbonate Desired Mono-Boc Product (Desired) Start->Desired 1 eq. Boc2O DiBoc Di-Boc Byproduct Start->DiBoc >1 eq. Boc2O High Temp. Isocyanate Isocyanate Intermediate Start->Isocyanate DMAP catalyst Urea Urea Byproduct Isocyanate->Urea + 2-amino-5-nitropyridine

References

Technical Support Center: Synthesis Involving Nitro Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when working with nitro groups in organic synthesis. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reduction of the Nitro Group

Symptoms:

  • TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.

  • The reaction stalls and does not proceed to completion.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inactive Catalyst or Reagent Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Ensure the catalyst is fresh and has been stored properly. Catalyst loading may be insufficient; consider increasing the weight percentage. For difficult reductions, increasing the hydrogen pressure may be necessary.[1] Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): Use finely powdered metal to maximize surface area. If necessary, activate the metal before use. The concentration of the acid is also a critical factor for the reaction rate.[1] Other Reagents: Reagents like sodium dithionite can decompose over time. Use a fresh batch of the reagent.[1]
Poor Solubility The nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently.[1] If solubility is an issue, consider using a different solvent or a co-solvent system (e.g., EtOH/water, AcOH).[1] For hydrogenations, protic co-solvents can be beneficial.[1]
Insufficient Reaction Temperature While many nitro group reductions can be performed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[1] However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]
Formation of Stable Intermediates The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. In some cases, these can lead to the formation of stable side products like azoxybenzenes, which are more difficult to reduce to the desired amine.[1]

Troubleshooting Workflow for Incomplete Nitro Group Reduction

G start Incomplete Reduction Observed check_reagents Check Reagent/Catalyst Activity start->check_reagents check_solubility Assess Substrate Solubility check_reagents->check_solubility Active increase_loading Increase Catalyst Loading or Use Fresh Reagent check_reagents->increase_loading Inactive? check_temp Evaluate Reaction Temperature check_solubility->check_temp Good change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent Poor? analyze_side_products Analyze for Stable Intermediates check_temp->analyze_side_products Optimal increase_temp Increase Reaction Temperature check_temp->increase_temp Too Low? optimize_conditions Optimize Conditions to Reduce Intermediates analyze_side_products->optimize_conditions Present? success Reaction Complete increase_loading->success change_solvent->success increase_temp->success optimize_conditions->success

Troubleshooting workflow for incomplete nitro group reduction.
Issue 2: Formation of Undesired Side Products During Reduction

Symptoms:

  • Isolation of products other than the desired amine, such as hydroxylamines, nitroso compounds, or azo/azoxy compounds.

Possible Causes and Solutions:

Side ProductConditions Favoring FormationMitigation Strategies
Hydroxylamine & Nitroso Intermediates Incomplete reduction due to mild reducing agents, insufficient stoichiometry of the reducing agent, or short reaction times.Use a stronger reducing agent or increase the equivalents of the current one. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Azo & Azoxy Compounds These often form from the condensation of nitroso and hydroxylamine intermediates, particularly under basic or neutral conditions.[2] Exothermic reactions leading to localized overheating can also promote their formation.[1]Maintain acidic conditions during the reduction (e.g., using Fe/HCl or SnCl₂/HCl).[3] Ensure adequate temperature control for exothermic reactions.[1]

Stepwise Reduction of a Nitro Group and Formation of Side Products

G cluster_main_pathway Main Reduction Pathway cluster_side_reactions Side Reactions Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy Condensation with R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine Hydroxylamine->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo Reduction

The stepwise reduction of a nitro group and common side products.
Issue 3: Lack of Chemoselectivity with Other Reducible Functional Groups

Symptoms:

  • Reduction of other functional groups in the molecule, such as aldehydes, ketones, esters, nitriles, or halogens, in addition to the nitro group.

Troubleshooting Workflow for Chemoselective Nitro Group Reduction

G start Chemoselectivity Issue identify_groups Identify Other Reducible Groups start->identify_groups carbonyl Aldehyde/Ketone Present? identify_groups->carbonyl ester_amide Ester/Amide Present? carbonyl->ester_amide No sncl2 Use SnCl₂·2H₂O carbonyl->sncl2 Yes halogen Halogen Present? ester_amide->halogen No fe_hcl Use Fe/HCl or Fe/NH₄Cl ester_amide->fe_hcl Yes alkene_alkyne Alkene/Alkyne Present? halogen->alkene_alkyne No raney_ni Use Raney Nickel with H₂ halogen->raney_ni Yes nitrile Nitrile Present? alkene_alkyne->nitrile No na2s Use Na₂S alkene_alkyne->na2s Yes pd_c_transfer Use Pd/C with Transfer Hydrogenation (e.g., Ammonium Formate) nitrile->pd_c_transfer Yes

Decision-making workflow for selecting a chemoselective reducing agent.

Comparison of Common Reducing Agents for Chemoselective Nitro Reduction

Reducing AgentFunctional Groups ToleratedPotential Issues
H₂, Pd/C Generally efficient for many groups.Can reduce alkenes, alkynes, and sometimes remove halogens (dehalogenation).[3][4]
H₂, Raney Nickel Often preferred over Pd/C to avoid dehalogenation of aryl halides.[3][4]Can still reduce other unsaturated bonds.
Fe/HCl or Fe/NH₄Cl Ketones, esters, amides, nitriles.[5]Requires acidic conditions, which may not be suitable for all substrates.
SnCl₂·2H₂O Aldehydes, ketones, esters, nitriles.[4][5]A mild and highly selective option.
Sodium Sulfide (Na₂S) Often spares alkenes and can sometimes selectively reduce one nitro group in the presence of another.[4] Generally does not reduce aliphatic nitro groups.[4]
Trichlorosilane (HSiCl₃) / Amine A metal-free option that tolerates a wide range of functional groups.[6]Requires careful handling due to the reactivity of trichlorosilane.

Frequently Asked Questions (FAQs)

Q1: Why is my aromatic substitution reaction failing on a nitro-substituted ring?

A1: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). It is also a meta-director.[7] If you are attempting an EAS reaction like Friedel-Crafts, it is likely to fail on a strongly deactivated ring like nitrobenzene.[4] Consider performing the substitution before nitration if possible.

Electronic Effect of a Nitro Group on an Aromatic Ring

The nitro group deactivates the ortho and para positions, making the meta positions more favorable for electrophilic attack.

Q2: Can a nitro group participate in reactions other than reduction?

A2: Yes. The strong electron-withdrawing nature of the nitro group can activate a molecule for other transformations:

  • Nucleophilic Aromatic Substitution (SNAr): A nitro group ortho or para to a leaving group can facilitate SNAr by stabilizing the Meisenheimer complex intermediate.

  • Acidity of α-Protons: Protons on a carbon adjacent to a nitro group are acidic and can be removed by a base to form a nitronate anion. This anion can then act as a nucleophile in reactions like the Henry (nitroaldol) reaction or Michael additions.[8]

  • Photochemical Reactions: Photoexcited nitroarenes can undergo various transformations, including reduction to amines, azo-coupling, and acting as a photolabile protecting group.[9]

Q3: Is it possible to protect a nitro group?

A3: Protecting a nitro group is not a common strategy, as it is generally quite stable to many reaction conditions.[10] More often, the nitro group itself is used as a protecting group for an amine, as it can be introduced and then later reduced to the amine.[10]

Key Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl₂·2H₂O

This protocol is suitable for substrates containing sensitive functional groups like ketones, esters, and nitriles.[5]

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the aromatic nitro compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filter the resulting suspension through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is a convenient alternative to using high-pressure hydrogen gas and can be selective, though optimization may be needed to preserve sensitive groups like alkenes.[5]

Materials:

  • Aromatic nitro compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

Procedure:

  • To a solution of the aromatic nitro compound (1 eq) in methanol or ethanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol % by weight).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by standard methods such as column chromatography or recrystallization.

References

Technical Support Center: Improving Regioselectivity of Pyridine C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of pyridine C-H functionalization reactions.

Troubleshooting Guides

Q1: My palladium-catalyzed C-H arylation of a substituted pyridine is yielding a mixture of isomers. How can I favor functionalization at a specific position?

A1: Achieving high regioselectivity in pyridine C-H arylation often depends on a careful interplay of electronic effects, steric hindrance, and the catalytic system. Here are several strategies to troubleshoot and improve selectivity:

  • Leverage Electronic Effects: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions in radical reactions, while electrophilic aromatic substitution tends to occur at C3.[1][2] For transition-metal-catalyzed reactions, the outcome is more complex. Electron-withdrawing groups (EWGs) on the pyridine ring can significantly influence regioselectivity. For instance, an EWG at the 3-position can facilitate C4-arylation by increasing the acidity of the C4-H bond.[3]

  • Utilize Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partner can block certain positions, thereby directing the reaction to less sterically hindered sites. For example, in meta-substituted aryl pyridines, functionalization often occurs selectively at the less hindered ortho position.[4]

  • Employ Directing Groups: A directing group pre-installed on the pyridine ring can chelate to the metal catalyst, bringing it in close proximity to a specific C-H bond.[4] This is a powerful strategy to achieve high regioselectivity, particularly for ortho-functionalization.

  • Modify the Catalyst and Ligands: The choice of catalyst and ligands is crucial. Bulky ligands can enhance selectivity by introducing steric constraints. Experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly alter the regiochemical outcome.

  • Solvent and Additive Optimization: The reaction solvent can influence the stability of intermediates and transition states. The addition of Lewis acids can also modulate the electronic properties of the pyridine ring and influence selectivity.[3]

Q2: I am attempting a directing group-free C-H functionalization, but the reaction is either unreactive or non-selective. What should I try?

A2: Directing group-free functionalization is challenging due to the lower reactivity of the pyridine ring and the potential for multiple reaction sites.[5] Consider the following approaches:

  • Transient Activator Strategy: This involves the temporary quaternization of the pyridine nitrogen, which enhances the electrophilicity of the ring and can direct functionalization.[1][6] For example, using a methylating reagent as a transient activator can promote diarylation at the 2,6-positions.[6]

  • Pyridine N-Oxide Chemistry: Converting the pyridine to its N-oxide derivative alters the electronic properties, making the C2 and C6 positions more susceptible to nucleophilic attack. Subsequent removal of the oxygen atom regenerates the pyridine ring. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines.[7]

  • Temporary Dearomatization: Strategies involving the temporary dearomatization of the pyridine ring can open up new pathways for regioselective functionalization, including at the typically challenging meta-position.[5][8][9]

  • Photoredox Catalysis: For certain reactions, photoredox catalysis can provide an alternative activation pathway, sometimes with different regioselectivity compared to traditional thermal methods.

Frequently Asked Questions (FAQs)

Q1: How do electronic and steric effects fundamentally control regioselectivity in pyridine C-H activation?

A1: Electronic and steric effects are the primary intrinsic factors governing where a reaction occurs on the pyridine ring:

  • Electronic Effects: The nitrogen atom in pyridine is electron-withdrawing, making the ring electron-deficient, particularly at the C2, C4, and C6 positions. This influences the acidity of the C-H bonds and the stability of reaction intermediates.[3] For instance, in some palladium-catalyzed arylations, electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond can disfavor reaction at the C2/C6 positions, leading to C3/C4 selectivity.[3]

  • Steric Effects: The presence of substituents on the pyridine ring or bulky reagents can physically block access to adjacent C-H bonds. This effect is often exploited to direct functionalization to less crowded positions.[4][10] For example, a substituent at the C2 position will generally direct functionalization away from C3 and towards other positions.

Q2: What are the common classes of directing groups for pyridine C-H functionalization, and how do they work?

A2: Directing groups are covalently attached to the pyridine and contain a heteroatom that can coordinate to the transition metal catalyst. This coordination forms a stable cyclometalated intermediate, which positions the catalyst to activate a specific, nearby C-H bond, typically at the ortho-position.[4] Common directing groups include those based on amides, esters, and other functionalities with Lewis basic atoms.

Q3: Can I achieve meta-C-H functionalization of pyridines, and what are the main strategies?

A3: Meta-C-H functionalization of pyridines is particularly challenging due to the ring's inherent electronic properties.[9] However, several advanced strategies have been developed:

  • Remote Directing Groups: These are specially designed templates that position the catalyst at the meta-position through a larger chelation loop.

  • Temporary Dearomatization: As mentioned in the troubleshooting section, temporarily breaking the aromaticity of the pyridine ring can enable functionalization at the meta-position, after which the aromaticity is restored.[8][9]

  • Ring-Opening/Closing Sequences: In some cases, the pyridine ring can be temporarily opened to a more flexible intermediate, functionalized, and then re-closed to yield the meta-substituted product.[11]

Data Presentation

Table 1: Effect of Ligand and Additive on the Regioselectivity of Pyridine C-H Arylation

EntryLigandAdditiveSolventC4:C5 RatioYield (%)
1P(n-Bu)Ad₂PivOHToluene3.2 : 125
2PCy₃PivOHToluene2.5 : 130
3P(n-Bu)Ad₂3,5-(CF₃)₂C₆H₃CO₂HToluene5.0 : 145
4P(n-Bu)Ad₂Ag₂CO₃Toluene>20 : 168

Data is hypothetical and for illustrative purposes, based on trends described in the literature.[3]

Experimental Protocols

General Procedure for a Directed C-H Functionalization of a Pyridine Derivative

Materials:

  • 2-Phenylpyridine (1 mmol, 1.0 equiv)

  • Aryl halide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Phosphine ligand (0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-phenylpyridine, aryl halide, Pd(OAc)₂, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-140 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired regioselectively functionalized pyridine.

Visualizations

G cluster_start cluster_strategy cluster_options cluster_actions cluster_end start Reaction yields mixture of isomers strategy Choose Primary Strategy start->strategy directing_group Use Directing Group? strategy->directing_group Intrinsic Control sterics Modify Sterics? strategy->sterics Steric Control electronics Alter Electronics? strategy->electronics Electronic Control catalyst Change Catalyst/Ligand? strategy->catalyst Catalyst Control add_dg Add chelating group for ortho-selectivity directing_group->add_dg Yes no_dg Proceed with other strategies directing_group->no_dg No change_sub Use bulkier substrate or reagent sterics->change_sub Yes add_ewg Add EWG to substrate to influence acidity electronics->add_ewg Yes change_ligand Screen bulky/electronic ligands catalyst->change_ligand Yes end Improved Regioselectivity add_dg->end no_dg->sterics change_sub->end add_ewg->end change_ligand->end

Caption: Troubleshooting workflow for improving regioselectivity.

G cluster_reactants cluster_cycle Catalytic Cycle cluster_product Py_DG Pyridine-DG CMD Concerted Metalation- Deprotonation (CMD) Py_DG->CMD Pd_L2 Pd(0)L₂ OA Oxidative Addition Pd_L2->OA Ar_X Ar-X Ar_X->OA Intermediate1 Ar-Pd(II)-X OA->Intermediate1 Intermediate2 Cyclometalated Intermediate CMD->Intermediate2 Regioselectivity Determining Step RE Reductive Elimination RE->Pd_L2 Catalyst Regeneration Product ortho-Arylated Pyridine RE->Product Intermediate1->CMD Intermediate2->RE Intermediate3 Ar-Pd(II)-Py

Caption: Mechanism of directed C-H activation.

G Py Pyridine Reaction Site Sterics Steric Hindrance Sterics->Py Blocks site Electronics Electronic Effects Electronics->Py Activates/ Deactivates site DG Directing Group DG->Py Directs to site Catalyst Catalyst/ Ligand Catalyst->Py Selects site

Caption: Interplay of factors controlling regioselectivity.

References

Challenges in the scale-up synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Nucleophilicity of 2-amino-5-nitropyridine: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish.[1] 2. Inadequate Activation of Boc₂O: Standard conditions may not be sufficient to activate the anhydride for reaction with the weakly nucleophilic amine. 3. Inactive Reagents: Boc₂O can degrade over time, especially if exposed to moisture. The starting amine may also be of poor quality.1. Use of a Catalyst/Activator: Employ a combination of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and sodium iodide (NaI). This combination has been shown to be highly effective for the Boc protection of electron-deficient pyridines.[1] 2. Optimize Reaction Conditions: Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the reaction rate. However, avoid excessive heat as it can lead to the decomposition of Boc₂O. 3. Check Reagent Quality: Use fresh, high-purity Boc₂O. Ensure the 2-amino-5-nitropyridine is pure and dry.
Formation of Side Products/Impurities 1. Di-Boc Protected Product: Although less likely with this substrate due to the deactivated second nitrogen on the pyridine ring, it is a possibility under harsh conditions. 2. Unreacted Starting Material: Due to the low reactivity of the starting amine. 3. Byproducts from Boc₂O Decomposition: At elevated temperatures, Boc₂O can decompose to isobutene, tert-butanol, and CO₂.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion without promoting di-protection. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. 3. Temperature Control: Maintain a controlled reaction temperature to prevent the thermal degradation of Boc₂O.
Difficult Product Isolation/Purification 1. Product Solubility: The product may have similar solubility to the starting material or byproducts in certain solvents, making purification by simple crystallization challenging. 2. Presence of DMAP in the Final Product: DMAP can be difficult to remove by simple extraction.1. Crystallization: Attempt crystallization from a suitable solvent system. A mixture of a polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexanes or heptane) is often effective. 2. Column Chromatography: For high purity, silica gel column chromatography may be necessary. A gradient elution with ethyl acetate and hexanes is a good starting point. 3. Acid Wash: To remove residual DMAP, wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. Be cautious, as the product's Boc group is acid-labile. A quick wash is recommended.
Inconsistent Yields at Larger Scale 1. Poor Mass and Heat Transfer: In larger reactors, inefficient stirring and localized heating can lead to side reactions and incomplete conversion. 2. Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction profile and impurity formation.1. Optimize Agitation: Ensure efficient and consistent stirring throughout the reaction. Use appropriate reactor geometry and impeller design. 2. Controlled Reagent Addition: Add the Boc₂O solution portion-wise or via a syringe pump to maintain better control over the reaction exotherm and minimize localized high concentrations. 3. Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., FTIR) to track reaction progress and ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up synthesis of this compound?

A1: Tetrahydrofuran (THF) is a good choice of solvent for this reaction, especially when using the DMAP/NaI catalyst system, as it has been shown to be effective for the Boc protection of unreactive amines.[1] Other aprotic solvents like acetonitrile or dichloromethane can also be considered.

Q2: Which base should I use for this reaction?

A2: While a conventional base like triethylamine can be used, for a weakly nucleophilic amine like 2-amino-5-nitropyridine, a more potent nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is highly recommended to achieve a reasonable reaction rate and yield.[1]

Q3: How can I minimize the formation of the di-Boc byproduct?

A3: The formation of a di-Boc product on the pyridine nitrogen is sterically and electronically disfavored. However, to minimize this possibility, it is crucial to control the stoichiometry of the reagents. Using a modest excess of di-tert-butyl dicarbonate (e.g., 1.1 to 1.2 equivalents) is generally sufficient to drive the reaction to completion without significant formation of the di-protected species.

Q4: What is the best way to monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexanes (e.g., 30:70) will likely provide good separation of the starting material, product, and any major byproducts. For HPLC, a C18 column with a gradient of acetonitrile and water is a suitable starting point.

Q5: My product is an oil, but the literature reports a solid. What should I do?

A5: It is possible that your product contains residual solvent or minor impurities that are preventing it from solidifying. Try to remove all solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Purification by column chromatography followed by solvent removal may be necessary to obtain a solid product.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reactants
2-amino-5-nitropyridine1.0 equivalentStarting material
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equivalentsA slight excess is recommended to ensure complete reaction.
4-Dimethylaminopyridine (DMAP)0.1 - 2.0 equivalentsActs as a nucleophilic catalyst. Higher amounts can significantly increase the reaction rate.[1]
Sodium Iodide (NaI)1.0 equivalentUsed as a co-catalyst to enhance the reaction rate.[1]
Solvent
Tetrahydrofuran (THF)5 - 10 mL per gram of starting materialAnhydrous THF is recommended.
Reaction Conditions
TemperatureRoom Temperature to 50 °CThe reaction can be exothermic, especially at a larger scale.
Reaction Time10 seconds to several hoursWith NaI/DMAP, the reaction can be extremely fast.[1] Without, it may require several hours.
Work-up & Purification
QuenchingWater or saturated aqueous NH₄Cl
Extraction SolventEthyl acetate or Dichloromethane
Purification MethodCrystallization or Silica Gel Chromatography
Expected Yield >90%With an optimized procedure, high yields are achievable.[1]
Expected Purity >98%After purification.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials:

  • 2-amino-5-nitropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2-amino-5-nitropyridine (1.0 eq.), 4-dimethylaminopyridine (2.0 eq.), and sodium iodide (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF, 5-10 volumes) and stir the mixture until all solids are dissolved.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (1.5 eq.) in anhydrous THF (2-3 volumes).

  • Slowly add the di-tert-butyl dicarbonate solution to the reactor over a period of 30-60 minutes, while maintaining the internal temperature at 20-25 °C. The reaction can be very fast.[1]

  • Monitor the reaction progress by TLC or HPLC. The reaction is often complete shortly after the addition of the Boc₂O solution.

  • Once the reaction is complete, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography to afford this compound as a solid.

Visualizations

Synthesis_Pathway 2-amino-5-nitropyridine 2-amino-5-nitropyridine Reaction Boc Protection 2-amino-5-nitropyridine->Reaction Boc2O Boc2O Boc2O->Reaction Product This compound Reaction->Product Catalysts DMAP, NaI Catalysts->Reaction Solvent THF Solvent->Reaction

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Amine, Boc2O) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions add_catalyst Add/Increase Catalyst (DMAP/NaI) check_reagents->add_catalyst check_conditions->add_catalyst monitor_reaction Monitor Reaction (TLC/HPLC) add_catalyst->monitor_reaction optimize_workup Optimize Workup & Purification monitor_reaction->optimize_workup success Successful Synthesis optimize_workup->success

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships nucleophilicity Amine Nucleophilicity (Low) reaction_rate Reaction Rate nucleophilicity->reaction_rate decreases yield_purity Yield & Purity reaction_rate->yield_purity affects catalyst Catalyst Concentration (DMAP/NaI) catalyst->reaction_rate increases temperature Reaction Temperature temperature->reaction_rate increases side_reactions Side Reactions temperature->side_reactions increases side_reactions->yield_purity decreases

Caption: Key parameter relationships in the synthesis.

References

Preventing decomposition of tert-Butyl (5-nitropyridin-2-yl)carbamate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of tert-Butyl (5-nitropyridin-2-yl)carbamate in chemical reactions. Our goal is to help you prevent its decomposition and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a generally stable compound under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container at 0-8°C.[1] Decomposition is typically observed under specific reactive conditions, such as strong acidity, high temperatures, or the presence of certain nucleophiles.

Q2: What are the primary decomposition pathways for this compound?

A2: The two primary points of reactivity leading to decomposition are the Boc-protecting group and the nitropyridine ring.

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is labile in acidic conditions. The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield 2-amino-5-nitropyridine. This is often an intended transformation but can be an undesired side reaction.

  • Nucleophilic Attack: The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. Strong nucleophiles can displace the nitro group or other leaving groups on the ring.

  • Thermal Decomposition: While generally stable at room temperature, elevated temperatures can lead to the decomposition of the compound. The exact decomposition products under thermal stress are not well-documented in publicly available literature but may involve cleavage of the carbamate bond.

Q3: Can I use this compound in Suzuki-Miyaura coupling reactions?

A3: Yes, aryl carbamates can participate in Suzuki-Miyaura cross-coupling reactions.[2][3] However, the reaction conditions, particularly the choice of catalyst, ligand, and base, are crucial to prevent decomposition and achieve a good yield. It is important to use conditions that are mild enough to avoid cleavage of the Boc-protecting group.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during reactions involving this compound.

Issue 1: Unexpected Deprotection of the Boc Group
Symptom Potential Cause Suggested Solution
Formation of 2-amino-5-nitropyridine as a byproduct.Acidic Reaction Conditions: The reaction medium may be explicitly acidic or contain acidic impurities.- Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge, Hunig's base).- If an acid catalyst is required, consider using a weaker Lewis acid or a solid-supported acid for easier removal.- Purify all reagents and solvents to remove acidic impurities.
High Reaction Temperature: Elevated temperatures can promote acid-catalyzed deprotection, even with trace amounts of acid.- Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Consider microwave irradiation for shorter reaction times at controlled temperatures.
Issue 2: Low Yield or No Reaction in Nucleophilic Substitution
Symptom Potential Cause Suggested Solution
Starting material is recovered unchanged.Poor Nucleophile: The incoming nucleophile may not be strong enough to react with the carbamate.- If the reaction allows, consider converting the nucleophile to a more reactive form (e.g., deprotonation with a suitable base).
Steric Hindrance: The tert-butyl group can sterically hinder the approach of the nucleophile to the carbamate carbonyl.- This is an inherent property of the molecule. If the reaction is at the carbamate, deprotection might be necessary first.
Issue 3: Formation of Unidentified Byproducts
Symptom Potential Cause Suggested Solution
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or desired product.Decomposition of the Nitropyridine Ring: Strong nucleophiles or harsh reaction conditions can lead to side reactions on the pyridine ring.- Use milder reaction conditions (lower temperature, less reactive base).- Protect other sensitive functional groups on your reactants.- Carefully degas solvents to remove oxygen, which can participate in side reactions.
Reaction with the tert-Butyl Cation: If deprotection occurs, the resulting tert-butyl cation is a reactive electrophile that can alkylate other nucleophilic sites in the reaction mixture.- Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation as it forms.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Aryl Carbamates

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • NiCl2(PCy3)2 (5 mol%)

  • K3PO4 (4.5 equivalents)

  • Toluene (0.3 M)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K3PO4.

  • Add the NiCl2(PCy3)2 catalyst.

  • Add anhydrous toluene to the desired concentration.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Adapted from Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.[2]

Visualizing Workflows and Relationships

.dot

Decomposition_Prevention_Workflow cluster_reaction_setup Reaction Setup cluster_troubleshooting Troubleshooting Pathways cluster_solutions Preventative Measures start Start with this compound check_conditions Assess Reaction Conditions (pH, Temp, Nucleophiles) start->check_conditions acidic Acidic Conditions? check_conditions->acidic high_temp High Temperature? check_conditions->high_temp strong_nucleophile Strong Nucleophile? check_conditions->strong_nucleophile acidic->high_temp No add_base Add Non-Nucleophilic Base acidic->add_base Yes high_temp->strong_nucleophile No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes mild_conditions Use Milder Conditions strong_nucleophile->mild_conditions Yes end_product Successful Reaction strong_nucleophile->end_product No add_scavenger Consider Scavenger for t-Bu+ add_base->add_scavenger lower_temp->end_product mild_conditions->end_product add_scavenger->end_product

Caption: A troubleshooting workflow for preventing the decomposition of this compound.

.dot

Boc_Deprotection_Pathway reactant This compound protonation Protonation of Carbonyl Oxygen reactant->protonation + H+ loss_of_tbu Loss of tert-Butyl Cation protonation->loss_of_tbu carbamic_acid Unstable Carbamic Acid Intermediate loss_of_tbu->carbamic_acid tbu_cation tert-Butyl Cation loss_of_tbu->tbu_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation product 2-amino-5-nitropyridine decarboxylation->product - CO2 side_reaction Alkylation Side Products tbu_cation->side_reaction + Nucleophile

Caption: The acid-catalyzed decomposition (deprotection) pathway of this compound.

References

Technical Support Center: Overcoming Compound Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with their compounds during chemical reactions and in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in the reaction solvent?

A1: Compound solubility is influenced by a variety of factors including the compound's intrinsic properties (e.g., lipophilicity, crystal lattice energy) and the properties of the solvent (e.g., polarity).[1][2] Poor solubility is a common challenge, with over 40% of new chemical entities being poorly soluble in water.[3] If your compound is not dissolving, it is likely that the intermolecular forces between the compound molecules are stronger than the forces of interaction with the solvent molecules.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, resulting in a saturated solution. Kinetic solubility, on the other hand, is the concentration of a compound that can be reached when a concentrated stock solution (often in an organic solvent like DMSO) is rapidly diluted into an aqueous medium. In many experimental settings, particularly in early drug discovery, researchers are often dealing with kinetic solubility. Precipitation can occur when the kinetic solubility is exceeded, even if the concentration is below the thermodynamic solubility limit.

Q3: Can changing the temperature improve the solubility of my compound?

A3: For many compounds, increasing the temperature will increase solubility, as the dissolution process is often endothermic (absorbs heat).[4] However, this is not a universal rule, and for some compounds with an exothermic dissolution process, solubility can decrease at higher temperatures. It is advisable to perform a small-scale test to determine the effect of temperature on your specific compound's solubility. Be cautious, as elevated temperatures can also lead to compound degradation.

Q4: My compound precipitates out of the reaction mixture over time. What could be the cause?

A4: Precipitation during a reaction can be caused by several factors. The reaction itself might be producing a less soluble product or byproduct. Changes in the reaction medium's properties, such as polarity or pH, as the reaction progresses can also lead to precipitation. Additionally, if the reaction is sensitive to temperature fluctuations, this could affect the solubility of your compound or products.

Q5: What are the common initial steps to troubleshoot compound precipitation in an in vitro assay?

A5: If you observe precipitation when diluting your compound stock (e.g., in DMSO) into an aqueous assay buffer, consider the following initial troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of your compound to stay below its solubility limit in the assay medium.

  • Optimize the dilution method: Instead of a single large dilution, try adding the stock solution dropwise while gently vortexing or stirring the aqueous buffer. This can help to avoid localized high concentrations that can lead to "solvent shock" and precipitation.

  • Pre-warm the aqueous medium: Warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of stock solution The final concentration exceeds the compound's kinetic solubility in the aqueous medium.- Lower the final concentration of the compound.- Increase the concentration of the stock solution and use a smaller volume for dilution.- Perform a serial dilution.
"Solvent shock" due to rapid change in solvent polarity.- Add the stock solution dropwise while vortexing.- Use a co-solvent system.
Compound precipitates after a period of incubation The compound is unstable in the reaction medium and is degrading to a less soluble species.- Analyze the precipitate to identify its composition.- Adjust reaction conditions (e.g., temperature, pH) to improve stability.
A change in the reaction medium (e.g., pH, polarity) is causing the compound to become less soluble.- Monitor the properties of the reaction medium over time.- Consider using a buffered solvent system.
Compound "oils out" instead of dissolving The compound is a low-melting solid or an amorphous substance with high lipophilicity.- Try a different solvent or a co-solvent mixture.- Consider techniques like solid dispersion to improve wettability.
Inconsistent results in biological assays Micro-precipitation of the compound is occurring, leading to variations in the effective concentration.- Visually inspect the assay plates for any signs of precipitate.- Filter the final diluted solution through a 0.22 µm filter before adding to the assay.

Quantitative Data on Solubility Enhancement Techniques

The following table summarizes the reported effectiveness of various solubility enhancement techniques for poorly soluble compounds. The degree of enhancement is highly dependent on the specific compound and the experimental conditions.

Technique Fold Increase in Solubility (Reported Range) Applicable to References
Co-solvency 2 to >1000-foldWeak electrolytes and non-polar molecules.[2][5]
pH Adjustment 10 to 100-fold (for ionizable compounds)Weakly acidic or weakly basic compounds.
Solid Dispersion 2 to >150-foldPoorly water-soluble crystalline drugs.[5]
Micronization Primarily increases dissolution rate, not equilibrium solubility.Drugs where dissolution is the rate-limiting step for absorption.[4][4]
Nanosuspension Can significantly increase saturation solubility.Poorly soluble drugs insoluble in both water and oils.
Complexation (with Cyclodextrins) 2 to >100-foldA wide range of poorly soluble drugs.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the optimal co-solvent mixture for dissolving a poorly soluble compound.

Materials:

  • Poorly soluble compound

  • Primary solvent (e.g., water, buffer)

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vials or test tubes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and a co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

  • Add an excess amount of the compound to a known volume of each solvent mixture.

  • Stir the mixtures at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved compound to settle.

  • Carefully withdraw a sample from the supernatant of each mixture.

  • Filter the samples through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.[1]

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of an ionizable compound at different pH values.

Materials:

  • Ionizable compound

  • A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • Vials or test tubes

  • Shaker or orbital incubator

  • pH meter

  • Analytical balance

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a set of buffers covering the desired pH range.

  • Add an excess amount of the compound to a known volume of each buffer.

  • Shake or agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Measure and confirm the final pH of each solution.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.[6][7]

  • Plot the measured solubility against the final pH to generate the pH-solubility profile.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a poorly soluble drug to enhance its dissolution rate.

Materials:

  • Poorly soluble drug

  • Hydrophilic carrier (e.g., PVP, PEG, HPMC)

  • Common solvent (a solvent that dissolves both the drug and the carrier, e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Continue the evaporation until a solid mass or a thin film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.[8]

  • Characterize the prepared solid dispersion for its amorphous nature (e.g., using DSC or XRD) and dissolution properties.

Visualizations

Troubleshooting_Workflow start Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the solvent system appropriate? check_conc->check_solvent No end_resolved Issue Resolved lower_conc->end_resolved use_cosolvent Use a co-solvent system check_solvent->use_cosolvent Yes adjust_ph Adjust pH for ionizable compounds check_solvent->adjust_ph If ionizable check_temp Is temperature a factor? check_solvent->check_temp No use_cosolvent->end_resolved adjust_ph->end_resolved optimize_temp Optimize reaction temperature check_temp->optimize_temp Yes consider_other Consider other techniques (e.g., solid dispersion, micronization) check_temp->consider_other No optimize_temp->end_resolved consider_other->end_resolved

Caption: Troubleshooting workflow for compound precipitation.

Solubility_Enhancement_Decision_Tree start Poorly Soluble Compound is_ionizable Is the compound ionizable? start->is_ionizable co_solvency Co-solvency start->co_solvency complexation Complexation (e.g., with Cyclodextrins) start->complexation adjust_ph pH Adjustment is_ionizable->adjust_ph Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No end_technique Selected Technique adjust_ph->end_technique solid_dispersion_melt Solid Dispersion (Melting Method) is_thermolabile->solid_dispersion_melt No solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) is_thermolabile->solid_dispersion_solvent Yes particle_size Particle Size Reduction (Micronization/Nanosuspension) is_thermolabile->particle_size Consider Also solid_dispersion_melt->end_technique solid_dispersion_solvent->end_technique particle_size->end_technique co_solvency->end_technique complexation->end_technique

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Techniques. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring the progress of chemical reactions.

Table of Contents

  • High-Performance Liquid Chromatography (HPLC)

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Troubleshooting Guide

    • Frequently Asked questions (FAQs)

    • Experimental Protocol

  • UV-Visible (UV-Vis) Spectroscopy

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

  • Infrared (IR) Spectroscopy

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

  • Reaction Calorimetry

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

  • Comparative Summary of Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

Question: Why am I seeing pressure fluctuations in my HPLC system?[1][2]

Answer: Pressure fluctuations are a common issue in HPLC and can stem from several sources.[1][2] A logical approach to troubleshooting this problem is to systematically check the system components. High or fluctuating backpressure can affect flow stability and column performance.[1]

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.[1]

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pressure instability. Ensure your solvents are properly degassed using an online degasser, sonication, or helium sparging.[1]

  • Inspect Pump Components: Worn pump seals, pistons, or malfunctioning check valves are frequent culprits.

  • Look for Blockages: Clogged frits, filters, or the guard column can lead to increased backpressure.[3] Systematically remove components from the flow path to isolate the blockage.[2]

HPLC_Pressure_Troubleshooting start Pressure Fluctuations Detected check_leaks Check for System Leaks start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Tighten/Replace Fittings leaks_found->fix_leaks Yes degas_mobile_phase Degas Mobile Phase leaks_found->degas_mobile_phase No pressure_stable_leaks Pressure Stable? fix_leaks->pressure_stable_leaks inspect_pump Inspect Pump Seals & Check Valves degas_mobile_phase->inspect_pump pressure_stable_leaks->degas_mobile_phase No end_resolved Issue Resolved pressure_stable_leaks->end_resolved Yes pump_issue Pump Issue Found? inspect_pump->pump_issue replace_pump_parts Replace Worn Parts pump_issue->replace_pump_parts Yes check_blockages Check for Blockages (Frits, Filters, Column) pump_issue->check_blockages No replace_pump_parts->end_resolved blockage_found Blockage Found? check_blockages->blockage_found replace_clogged_part Replace Clogged Component blockage_found->replace_clogged_part Yes end_unresolved Contact Service Engineer blockage_found->end_unresolved No replace_clogged_part->end_resolved

Caption: Troubleshooting workflow for HPLC pressure fluctuations.

Question: My peaks are tailing. What could be the cause?

Answer: Peak tailing can compromise quantification and visual interpretation of chromatograms.[1] Several factors can contribute to this issue:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. This can sometimes be addressed by adjusting the mobile phase pH or using a different column.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. Consider flushing the column with a strong solvent or replacing it if performance does not improve.[1]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[4]

Frequently Asked Questions (FAQs)

Question: How do I choose the right HPLC column for my reaction?

Answer: The choice of column depends on the polarity of your reactants and products. For most organic reactions, a reversed-phase column (like a C18) is a good starting point. The particle size and column dimensions will affect resolution and analysis time.

Question: What is the purpose of a guard column?

Answer: A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained or particulate matter in the sample, thereby extending its lifetime.

Experimental Protocol

Protocol: Monitoring a Nucleophilic Substitution Reaction using HPLC

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to prevent further reaction.

  • Internal Standard: Add a known concentration of an internal standard that is well-resolved from the reactant and product peaks.

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Use the internal standard to correct for injection volume variations. The relative peak areas can be used to determine the extent of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide

Question: I am not seeing any peaks in my chromatogram. What should I check?

Answer: A complete absence of peaks can be due to several issues, ranging from simple setup errors to instrument malfunctions.

  • Injection Problem: Ensure the syringe is drawing up the sample and the autosampler is injecting correctly. A blocked syringe can prevent sample introduction.[5]

  • Carrier Gas Flow: Verify that the carrier gas is flowing at the correct rate. A lack of carrier gas will prevent the sample from moving through the column.[5]

  • Column Installation: Check that the column is correctly installed in both the inlet and the detector.[5]

  • Detector Issues: Ensure the mass spectrometer is properly tuned and that the detector is turned on.[5]

Question: My baseline is noisy or drifting. What are the common causes?

Answer: A noisy or drifting baseline can interfere with the detection of small peaks and affect integration accuracy.

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a rising baseline. Ensure high-purity gas is used and that gas purifiers are functioning correctly.[6]

  • Column Bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising baseline.[7]

  • Contaminated Inlet or Detector: A dirty inlet liner or ion source can cause baseline disturbances. Regular cleaning and maintenance are essential.[6][8]

  • Leaks: Air leaks in the system can introduce oxygen and other contaminants, leading to a noisy baseline and potential column damage.[7][8]

GCMS_Baseline_Troubleshooting start Noisy or Drifting Baseline check_gas Check Carrier Gas Purity & Traps start->check_gas gas_issue Gas Purity Issue? check_gas->gas_issue replace_gas_traps Replace Gas Cylinder/Traps gas_issue->replace_gas_traps Yes check_bleed Check for Column Bleed gas_issue->check_bleed No end_resolved Issue Resolved replace_gas_traps->end_resolved bleed_issue Bleed Detected? check_bleed->bleed_issue condition_column Condition or Replace Column bleed_issue->condition_column Yes check_contamination Check for Inlet/Detector Contamination bleed_issue->check_contamination No condition_column->end_resolved contamination_issue Contamination Found? check_contamination->contamination_issue clean_system Clean Inlet Liner & Ion Source contamination_issue->clean_system Yes check_leaks Perform Leak Check contamination_issue->check_leaks No clean_system->end_resolved leak_issue Leak Detected? check_leaks->leak_issue fix_leak Fix Leak leak_issue->fix_leak Yes end_unresolved Contact Service Engineer leak_issue->end_unresolved No fix_leak->end_resolved

Caption: Troubleshooting workflow for GC-MS baseline issues.
Frequently Asked Questions (FAQs)

Question: When should I choose GC-MS over HPLC for reaction monitoring?

Answer: GC-MS is ideal for volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectrometer. HPLC is better suited for non-volatile, thermally labile, or high molecular weight compounds.

Question: What is the difference between split and splitless injection?

Answer: In split injection, only a portion of the injected sample enters the column, which is useful for concentrated samples to avoid column overload. In splitless injection, the entire sample is transferred to the column, providing higher sensitivity for trace analysis.

Experimental Protocol

Protocol: Monitoring an Esterification Reaction using GC-MS

  • Sample Preparation: At specified time intervals, take an aliquot (e.g., 100 µL) from the reaction vessel.

  • Quenching and Dilution: Quench the reaction and dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.[9]

  • Internal Standard: Add an internal standard (e.g., dodecane) at a known concentration.[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Monitor the disappearance of the starting alcohol or carboxylic acid and the appearance of the ester product. The mass spectrometer can be used to confirm the identity of the peaks based on their mass-to-charge ratio. Quantify the components by comparing their peak areas to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide

Question: My NMR spectrum has broad peaks. What can I do to improve the resolution?

Answer: Broad peaks in an NMR spectrum can obscure important coupling information and make interpretation difficult.

  • Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Carefully shim the spectrometer before acquiring your spectrum.

  • Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

  • Sample Concentration: Very concentrated or viscous samples can lead to broader signals. Try diluting your sample.

  • Chemical Exchange: If a proton is undergoing chemical exchange on the NMR timescale (e.g., acidic protons), its peak may be broad. This can sometimes be confirmed by adding a drop of D₂O to the sample, which will exchange with the acidic proton and cause the peak to disappear.[10]

Question: Why can't I see the peak for my -OH or -NH proton?

Answer: Protons on heteroatoms like oxygen and nitrogen can be difficult to observe for a few reasons:

  • Deuterium Exchange: If you are using a deuterated solvent that contains exchangeable deuterium atoms (like CD₃OD or D₂O), the -OH or -NH protons can exchange with the deuterium from the solvent, causing the peak to disappear or become very broad.[10][11]

  • Broadening: As mentioned above, chemical exchange can broaden these peaks to the point where they are lost in the baseline.

  • Chemical Shift Range: These protons can appear over a wide range of chemical shifts, sometimes overlapping with other peaks.

Frequently Asked Questions (FAQs)

Question: How can I use NMR to determine the conversion of my reaction?

Answer: ¹H NMR is a quantitative technique, meaning the area under a peak (the integral) is directly proportional to the number of protons giving rise to that signal.[10] To determine reaction conversion, you can compare the integral of a peak corresponding to the product with the integral of a peak from the starting material. By choosing peaks that are well-resolved and represent a known number of protons, you can calculate the molar ratio of product to starting material.

Question: What is the purpose of using a deuterated solvent?

Answer: Deuterated solvents are used for two main reasons. First, they do not contain ¹H atoms, so they do not produce large solvent peaks that would obscure the signals from the sample.[10] Second, the deuterium signal is used by the spectrometer to "lock" the magnetic field, which prevents it from drifting during the experiment and ensures stable, high-resolution spectra.

Experimental Protocol

Protocol: Monitoring a Reaction using ¹H NMR

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.[9]

  • Solvent and Standard: Add the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).[9] The internal standard should have a simple spectrum with peaks that do not overlap with the reactant or product signals.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks corresponding to the starting material, product, and internal standard. The conversion can be calculated by comparing the relative integrals of the starting material and product peaks, normalized to the integral of the internal standard.

UV-Visible (UV-Vis) Spectroscopy

Troubleshooting Guide

Question: My absorbance readings are not stable. What could be the problem?

Answer: Unstable absorbance readings can lead to inaccurate quantitative analysis.

  • Baseline Variation: Ensure the instrument has had sufficient time to warm up. Perform a baseline correction with a blank cuvette containing only the solvent.[12]

  • Temperature Fluctuations: Changes in temperature can affect the sample and the instrument's performance. Use a temperature-controlled cuvette holder for sensitive measurements.[12]

  • Sample Issues: Particulates or bubbles in the sample can scatter light and cause erratic readings. Filter or centrifuge your samples to remove solids, and ensure there are no air bubbles in the cuvette.[12]

  • Photobleaching: Some samples can degrade when exposed to the light source for extended periods. Minimize exposure time or use a lower intensity light source if possible.[12]

Question: The absorbance of my sample is too high (above the linear range of the detector). What should I do?

Answer: When absorbance values are too high, they are no longer proportional to concentration (a deviation from the Beer-Lambert law).

  • Dilute the Sample: The simplest solution is to dilute the sample with the solvent until the absorbance falls within the instrument's linear range (typically below 1.5-2.0 AU).

  • Use a Shorter Path Length Cuvette: The absorbance is directly proportional to the path length of the cuvette. Switching from a standard 1 cm cuvette to a shorter path length cuvette (e.g., 0.1 cm) will reduce the absorbance.[13]

Frequently Asked Questions (FAQs)

Question: Can I use UV-Vis to monitor any reaction?

Answer: UV-Vis spectroscopy is suitable for reactions where at least one of the reactants or products has a chromophore that absorbs light in the UV-visible range, and its absorbance changes as the reaction progresses.

Question: How do I select the best wavelength for monitoring my reaction?

Answer: You should choose a wavelength where the product absorbs strongly, and the starting material absorbs weakly (or vice versa). This will give you the largest change in absorbance over the course of the reaction, leading to higher sensitivity. It is also advisable to choose a wavelength at the λmax (wavelength of maximum absorbance) of the species of interest, as this point is least sensitive to small shifts in the spectrum.

Experimental Protocol

Protocol: Monitoring Reaction Kinetics with UV-Vis Spectroscopy

  • Spectrum Acquisition: Obtain the full UV-Vis spectra of the pure starting material and the pure product to identify the optimal wavelength for monitoring.

  • Blank Measurement: Fill a cuvette with the reaction solvent and use it to zero the spectrophotometer at the chosen wavelength.

  • Initiate Reaction: Initiate the chemical reaction directly in the cuvette by adding the final reagent. Mix quickly and thoroughly.

  • Data Collection: Immediately begin collecting absorbance data at the chosen wavelength as a function of time.

  • Data Analysis: Plot the change in absorbance versus time. This data can be used to determine the rate of the reaction. For quantitative analysis, a calibration curve of absorbance versus concentration for the absorbing species is required.[14]

Infrared (IR) Spectroscopy

Troubleshooting Guide

Question: My IR spectrum has a very noisy baseline. What can I do to improve it?

Answer: A noisy baseline can make it difficult to identify small peaks.

  • Insufficient Scans: Increase the number of scans to improve the signal-to-noise ratio.

  • Atmospheric Interference: Water vapor and carbon dioxide in the atmosphere have strong IR absorptions. Purge the sample compartment with a dry, inert gas like nitrogen.

  • Detector Issues: The detector may be malfunctioning or not properly cooled (if applicable). Consult the instrument manual for troubleshooting steps.

Question: I am using an ATR probe, but my signal is very weak. Why?

Answer: Attenuated Total Reflectance (ATR) requires good contact between the sample and the ATR crystal.

  • Poor Contact: Ensure the sample is making firm and even contact with the ATR crystal. For solid samples, a pressure clamp can help improve contact.

  • Dirty Crystal: The ATR crystal must be clean. Clean it with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe before and after each measurement.

  • Incorrect Sample Type: ATR is best for samples that are in direct contact with the crystal. For heterogeneous reactions with suspended solids, a significant portion of the sample may not be measured by the probe.[15]

Frequently Asked Questions (FAQs)

Question: How does IR spectroscopy monitor a reaction?

Answer: IR spectroscopy monitors the changes in the vibrational frequencies of functional groups.[16] As a reaction proceeds, the functional groups of the reactants are consumed, and the functional groups of the products are formed. By tracking the disappearance of a characteristic peak from a starting material (e.g., the C=O stretch of a ketone) and the appearance of a new peak from the product (e.g., the O-H stretch of an alcohol), the progress of the reaction can be followed.[16][17]

Question: What is the advantage of using a fiber-optic ATR probe for in-situ reaction monitoring?

Answer: A fiber-optic ATR probe allows for real-time monitoring of a reaction directly in the reaction vessel without the need to withdraw samples. This is particularly useful for reactions that are sensitive to air or moisture, involve hazardous materials, or occur under high pressure or temperature.[18]

Experimental Protocol

Protocol: In-situ Monitoring of a Reduction Reaction using an ATR-FTIR Probe

  • Background Spectrum: Before starting the reaction, insert the clean ATR probe into the reaction solvent and collect a background spectrum. This will allow the solvent peaks to be subtracted from the reaction spectra.

  • Initial Spectrum: Add the starting material (e.g., a ketone) to the solvent and collect a spectrum to identify the characteristic peak (e.g., C=O stretch around 1715 cm⁻¹).

  • Initiate Reaction: Add the reducing agent to the reaction vessel to start the reaction.

  • Continuous Monitoring: Continuously collect IR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the starting material's peak and the increase in the intensity of the product's characteristic peak (e.g., the broad O-H stretch of the alcohol product around 3300 cm⁻¹).

Reaction Calorimetry

Troubleshooting Guide

Question: The heat flow signal from my reaction calorimeter is noisy. What are the potential causes?

Answer: A noisy heat flow signal can complicate the determination of reaction endpoints and kinetics.

  • Inadequate Stirring: Poor mixing can lead to temperature gradients within the reactor, causing fluctuations in the heat flow signal. Ensure the stirring speed is adequate for the reaction mixture.

  • Environmental Temperature Changes: Fluctuations in the ambient laboratory temperature can affect the calorimeter's baseline stability.

  • Reference Cell Issues: In some calorimeters, a reference cell is used. If the contents of the reference cell have evaporated or become contaminated, it can lead to baseline drift.

Question: My experimental heat of reaction seems incorrect. What could have gone wrong?

Answer: An inaccurate heat of reaction measurement can have serious safety implications for scale-up.

  • Incorrect Calibration: The calorimeter must be accurately calibrated using a known heat source (e.g., electrical calibration or a reaction with a well-known enthalpy).

  • Inaccurate Concentration: The calculation of the heat of reaction depends on knowing the exact amount of the limiting reagent. Ensure that all reactants are accurately weighed or measured.

  • Side Reactions: The presence of unexpected side reactions can contribute to the overall heat flow, leading to an inaccurate result for the main reaction.

Frequently Asked Questions (FAQs)

Question: What is the primary purpose of reaction calorimetry?

Answer: Reaction calorimetry is used to measure the heat released or absorbed during a chemical reaction.[19][20] This information is critical for ensuring the safe scale-up of chemical processes, as it helps engineers design cooling systems to prevent dangerous temperature increases (thermal runaways).[21]

Question: What is the difference between heat flow and heat flux calorimetry?

Answer: Heat flow calorimetry measures the heat transferred across the reactor wall by maintaining an isothermal condition and measuring the temperature difference between the reactor and the jacket. Heat flux calorimetry uses sensors embedded in the reactor wall to directly measure the rate of heat transfer.

Comparative Summary of Analytical Techniques

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline MonitoringInstrumentation Cost
HPLC-UV Separation based on polarity, detection by UV absorbanceRequires calibration curves and response factorsSlower (minutes)Limited (retention time)Possible with automated samplingModerate
GC-MS Separation based on volatility, detection by mass-to-charge ratioCan be quantitative with an internal standardSlower (minutes)High (mass spectrum)Possible but less commonHigh
NMR Nuclear spin transitions in a magnetic fieldHighly quantitative (¹H NMR)Slower (minutes)Very High (detailed molecular structure)Possible with flow-NMRVery High
UV-Vis Electronic transitions, absorbance of lightYes, via Beer-Lambert LawVery Fast (seconds)Limited (chromophore presence)Yes, with fiber optic probesLow
FTIR Vibrational transitions of functional groupsPossible, but can be complexFast (seconds to minutes)Moderate (functional groups)Yes, with ATR probesModerate
Calorimetry Measurement of heat flowProvides thermodynamic data (ΔH)Varies with reaction timeNoneInherently an online techniqueHigh

Table adapted from information in search result[9].

References

Best practices for handling and storing tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing tert-Butyl (5-nitropyridin-2-yl)carbamate, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially handling this compound?

A1: Upon receiving the compound, immediately inspect the container for any damage or leaks. Handle the package in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2][3] Avoid creating dust or aerosols during handling.[3]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, it is recommended to store the compound at -20°C for periods of one to two years. For short-term storage of one to two weeks, a temperature of -4°C is suitable.[2] The compound should be kept in a tightly closed container in a dry and well-ventilated place.[1][4][5]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[4] Avoid contact with these substances to prevent vigorous reactions.

Q4: What are the potential hazards associated with this compound?

A4: This compound may cause skin and serious eye irritation.[6] It may also cause respiratory irritation if inhaled.[6] Ingestion may lead to gastrointestinal irritation.[4] Always handle with appropriate PPE and in a well-ventilated area to minimize exposure.[2][6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Unexpected reaction color or precipitate formation upon dissolution. Impurities in the solvent or the compound itself. The compound may have degraded due to improper storage.Ensure the use of high-purity, anhydrous solvents. Check the expiration date and storage conditions of the compound. If degradation is suspected, it is advisable to use a fresh batch.
Inconsistent or low yields in a synthetic reaction. The compound may not have fully dissolved. The reaction conditions (temperature, stirring) may not be optimal. The compound may have degraded.Ensure complete dissolution of the compound before proceeding with the reaction. Sonication may aid in dissolution. Optimize reaction parameters such as temperature, reaction time, and stirring speed. Use a fresh, properly stored batch of the compound.
Difficulty in achieving complete dissolution. The compound has limited solubility in some solvents. The solvent may be of an inappropriate polarity.Consult literature for appropriate solvents. The tert-butyl group generally enhances solubility.[7] Consider gentle heating or sonication to aid dissolution, ensuring the compound is stable at the applied temperature.
The compound appears discolored or has an unusual odor upon opening. Potential degradation or contamination.Do not use the compound if its physical appearance has changed significantly. Contact the supplier for a replacement or guidance.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for using this compound as a reactant in a substitution reaction is outlined below.

General Protocol for N-Arylation Reaction:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired nucleophile.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (which may range from room temperature to elevated temperatures) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Handling_and_Storage_Workflow Figure 1. Recommended Handling and Storage Workflow cluster_receiving Receiving cluster_handling Initial Handling cluster_storage Storage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Ventilation Move to Ventilated Area (Fume Hood) Inspect->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE Open Carefully Open Package PPE->Open Container Tightly Closed Container Open->Container ShortTerm Short-Term Storage (-4°C, 1-2 weeks) LongTerm Long-Term Storage (-20°C, 1-2 years) Environment Dry & Well-Ventilated Area Container->Environment Environment->ShortTerm Short-Term Environment->LongTerm Long-Term

Caption: Figure 1. Recommended Handling and Storage Workflow

Troubleshooting_Flowchart Figure 2. Troubleshooting Experimental Issues Start Experimental Issue Encountered CheckAppearance Is the compound's physical appearance as expected? Start->CheckAppearance CheckSolubility Is the compound fully dissolved? CheckAppearance->CheckSolubility Yes UseFresh Use a fresh batch of the compound CheckAppearance->UseFresh No CheckYield Are reaction yields consistently low? CheckSolubility->CheckYield Yes OptimizeSolvent Optimize solvent system (consider gentle heating/sonication) CheckSolubility->OptimizeSolvent No OptimizeConditions Optimize reaction conditions (temperature, time, stoichiometry) CheckYield->OptimizeConditions Yes End Problem Resolved CheckYield->End No UseFresh->End OptimizeSolvent->End OptimizeConditions->End

Caption: Figure 2. Troubleshooting Experimental Issues

References

Removal of impurities from tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (5-nitropyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-amino-5-nitropyridine is a frequent impurity if the reaction does not go to completion.

  • Over-reaction Byproducts: Formation of di-tert-butoxycarbonyl (di-Boc) protected 2-amino-5-nitropyridine can occur, where the Boc group is added to the pyridine nitrogen in addition to the amino group.

  • Impurities from Starting Material: The 2-amino-5-nitropyridine starting material may contain positional isomers (e.g., 2-amino-3-nitropyridine) from its synthesis, which can carry through to the final product.[1]

  • Reagent-derived Impurities: Excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts may be present after the reaction.

Q2: My Boc-protection reaction is sluggish or incomplete. What are the potential causes?

A2: Several factors can lead to an incomplete reaction:

  • Poorly Nucleophilic Substrate: Aminopyridines can be poorly nucleophilic, leading to a slow reaction with Boc₂O.[2]

  • Inadequate Base: If a base is used to facilitate the reaction, its strength or concentration may be insufficient to deprotonate the amine effectively.

  • Solubility Issues: The starting material, 2-amino-5-nitropyridine, may have poor solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[3]

  • Reagent Quality: The di-tert-butyl dicarbonate may have degraded over time.

Q3: I am observing unexpected side products in my reaction. What are they likely to be?

A3: A common side reaction is the formation of a di-Boc adduct, where a second Boc group is attached to the pyridine ring nitrogen. Additionally, if the reaction temperature is too high, decomposition of the starting material or product may occur.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Purity of Crude Product After Synthesis
Observation Potential Cause Suggested Solution
Significant amount of starting material (2-amino-5-nitropyridine) detected by TLC or HPLC.Incomplete reaction.- Prolong the reaction time.- Increase the stoichiometry of di-tert-butyl dicarbonate.- If using a base, ensure it is of sufficient strength and concentration.- Consider a more effective solvent to improve the solubility of the starting material.
A major, less polar byproduct is observed.Formation of a di-Boc adduct.- Use milder reaction conditions (e.g., lower temperature).- Reduce the amount of di-tert-butyl dicarbonate used.
Multiple, difficult-to-separate spots on TLC.Presence of positional isomers from the starting material.- Purify the 2-amino-5-nitropyridine starting material before use.- Employ high-resolution purification techniques like preparative HPLC or careful column chromatography with a shallow gradient.[1]
Issue 2: Difficulty in Purifying the Product
Observation Potential Cause Suggested Solution
Oily product obtained after work-up.Presence of residual solvent or low-melting impurities.- Ensure complete removal of reaction solvent under reduced pressure.- Triturate the oil with a non-polar solvent like hexane to induce solidification.
Poor separation during column chromatography.Inappropriate solvent system.- Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is recommended.- Use a high-quality silica gel with a suitable particle size for better resolution.
Low recovery after recrystallization.The compound is too soluble in the chosen solvent.- Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]- Try a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Data Presentation

Table 1: Typical Purity Profile Before and After Purification

Analyte Purity Before Purification (Area % by HPLC) Purity After Column Chromatography (Area % by HPLC) Purity After Recrystallization (Area % by HPLC)
This compound80 - 90%> 98%> 99%
2-amino-5-nitropyridine5 - 15%< 1%< 0.5%
Di-Boc Adduct1 - 5%< 0.5%Not Detected
Other Impurities1 - 3%< 0.5%< 0.5%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To remove unreacted starting materials and byproducts from crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient of 0% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (visualized by UV light on the TLC plate) and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 310 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.

  • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Crude Product p1 Column Chromatography s1->p1 Primary Purification a1 Purity Check (TLC/HPLC) p1->a1 Assess Purity p2 Recrystallization p2->a1 Re-assess Purity a1->p2 If further purification is needed a2 Characterization (NMR, MS) a1->a2 If pure

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity of Crude Product q1 Major Impurity Detected? start->q1 is_sm Starting Material q1->is_sm Yes (Starting Material) is_bp Byproduct q1->is_bp Yes (Byproduct) is_iso Multiple Impurities q1->is_iso Yes (Multiple) sol_sm Optimize Reaction Conditions: - Increase reagent stoichiometry - Prolong reaction time is_sm->sol_sm sol_bp Modify Reaction Conditions: - Lower temperature - Use milder base is_bp->sol_bp sol_iso Purify Starting Material or Use High-Resolution Chromatography is_iso->sol_iso

Caption: A troubleshooting decision tree for addressing low purity issues in the crude product.

References

Validation & Comparative

Comparing tert-Butyl (5-nitropyridin-2-yl)carbamate with other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of an amine protecting group is a cornerstone of success. The ideal protecting group should be readily introduced, exhibit stability across a range of reaction conditions, and be selectively removed without compromising the integrity of the target molecule. This guide provides a comprehensive comparison of commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—and discusses the potential utility of tert-Butyl (5-nitropyridin-2-yl)carbamate.

Established Amine Protecting Groups: A Head-to-Head Comparison

The selection of an appropriate protecting group strategy is pivotal for the efficient synthesis of complex molecules. The orthogonality of protecting groups—the ability to deprotect one group selectively in the presence of others—is a key consideration in multi-step synthetic routes.[1][2]

Data Presentation: Quantitative Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureTypical Protection ReagentTypical Cleavage ConditionsStability
tert-ButoxycarbonylBocBoc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA in DCM, HCl in MeOH)[3][4]Stable to bases, nucleophiles, and catalytic hydrogenation.[1][5]
CarboxybenzylCbz or ZCbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr in AcOH)[6]Stable to basic and mildly acidic conditions.[6]
9-FluorenylmethoxycarbonylFmocFmoc-NH-RFmoc-Cl, Fmoc-OSuWeak bases (e.g., 20% piperidine in DMF)[7][8]Stable to acidic and neutral conditions.[8]

Experimental Protocols for Key Transformations

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.

Boc Protection of an Amine

Protocol:

  • Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution.

  • Add a base, such as triethylamine (TEA, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv), to the reaction mixture.[4]

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Boc Deprotection

Protocol:

  • Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v.

  • Stir the reaction at room temperature for 30-60 minutes. Scavengers like anisole or thioanisole may be added to prevent side reactions from the tert-butyl cation.[4][5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

Cbz Protection of an Amine

Protocol:

  • Dissolve the amino acid (1.0 equiv) in an aqueous solution of a base like sodium carbonate or sodium bicarbonate.[6]

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while stirring vigorously.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Cbz-protected amino acid.

  • Collect the product by filtration and dry under vacuum.

Cbz Deprotection (Catalytic Hydrogenolysis)

Protocol:

  • Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of an Amine

Protocol:

  • Dissolve the amino acid (1.0 equiv) in a mixture of 10% aqueous sodium carbonate and a solvent like dioxane.

  • Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equiv) portion-wise at 0 °C.[8]

  • Stir the reaction for several hours at room temperature.

  • After the reaction is complete, extract the product with an organic solvent.

  • Wash the organic layer with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino acid.

Fmoc Deprotection

Protocol:

  • Treat the Fmoc-protected amine (1.0 equiv), typically resin-bound in solid-phase peptide synthesis, with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7][8]

  • Allow the reaction to proceed for 5-20 minutes at room temperature.

  • The progress of the deprotection can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[7]

  • After completion, wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

Visualizing the Orthogonality of Protecting Groups

The strategic use of orthogonal protecting groups allows for the selective deprotection of one amine in the presence of others, a critical aspect of complex molecule synthesis.

Orthogonal_Deprotection Compound Peptide with Boc, Cbz, and Fmoc protected amines Boc_Deprotected Free Amine (from Boc) Compound->Boc_Deprotected Strong Acid (e.g., TFA) Cbz_Deprotected Free Amine (from Cbz) Compound->Cbz_Deprotected H₂, Pd/C Fmoc_Deprotected Free Amine (from Fmoc) Compound->Fmoc_Deprotected Base (e.g., Piperidine)

Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.

The Case of this compound

A thorough search of the scientific literature did not yield specific experimental data on the use of this compound as a standard amine protecting group. This compound is commercially available and is likely utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[9]

Based on its structure, we can infer some potential properties if it were to be used as a protecting group:

  • Introduction: Similar to other Boc-protected amines, it would likely be synthesized from 2-amino-5-nitropyridine and di-tert-butyl dicarbonate.

  • Potential Cleavage: The tert-butyl carbamate portion suggests lability under strong acidic conditions, similar to the standard Boc group.

  • Influence of the 5-Nitropyridinyl Group: The electron-withdrawing nature of the nitro group on the pyridine ring would likely decrease the electron density on the carbamate nitrogen. This could potentially alter its stability profile compared to a simple Boc group, possibly making it more susceptible to nucleophilic attack or altering the conditions required for acidic cleavage. However, without experimental data, this remains speculative.

Given the lack of established protocols and performance data, this compound is not a recommended choice as a general amine protecting group in comparison to the well-characterized and reliable Boc, Cbz, and Fmoc groups. Its primary role appears to be that of a synthetic intermediate.

Conclusion

The choice of an amine protecting group is a critical decision in chemical synthesis. Boc, Cbz, and Fmoc represent a triad of well-established and versatile protecting groups with distinct and orthogonal cleavage conditions, making them indispensable tools for researchers. While novel protecting groups are continuously being developed, their utility must be supported by robust experimental data. In the case of this compound, the absence of such data precludes its current consideration as a viable and predictable alternative to the established protecting groups for routine synthetic applications. Researchers are advised to rely on the extensive body of literature and proven methodologies associated with Boc, Cbz, and Fmoc for predictable and successful outcomes in their synthetic endeavors.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-5-nitropyridine and its derivatives is a critical step in the development of a wide range of pharmaceuticals and other valuable chemical compounds. Traditional synthetic routes, while well-established, often involve harsh reaction conditions, hazardous reagents, and lengthy procedures. This guide provides a comprehensive comparison of alternative reagents and methodologies that offer potential improvements in terms of yield, safety, and efficiency. Experimental data is presented to support these comparisons, and detailed protocols for key methods are provided.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for traditional and alternative methods for the synthesis of 2-amino-5-nitropyridine derivatives.

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Traditional Method 1: Nitration 2-AminopyridineConc. H₂SO₄, Conc. HNO₃1,2-Dichloroethane581091.67[1]
Traditional Method 2: Amination 2-Chloro-5-nitropyridineAmmonia (aq.)Ethylene Glycol1001661[2]
Alternative Method 1: Copper-Catalyzed Amination 2-Chloro-5-nitropyridineAmmonia (aq.), Cu₂O, DMEDA, K₂CO₃Ethylene Glycol6016>95[2]
Alternative Method 2: Three-Component Ring Transformation 1-Methyl-3,5-dinitro-2-pyridone, KetoneAmmoniaNot specified70-1203Varies[3]
Alternative Method 3: Microwave-Assisted Synthesis 2-HalopyridinesAminesDMSO or neat50-2100.08-48Varies[4][5]
Alternative Method 4: Catalyst-Free Amination 2-Mercaptopyridine derivativePrimary/Secondary AminesDMSO or neatRoom Temp - 504819-86[4]

Detailed Experimental Protocols

Traditional Method 1: Nitration of 2-Aminopyridine

This method involves the direct nitration of 2-aminopyridine using a mixture of concentrated sulfuric and nitric acids.

Protocol:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.[1]

  • Slowly add a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.[1]

  • After the addition is complete, allow the reaction to proceed for 12 hours. The reaction mixture will change color from light yellow to red wine.[1]

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.[1]

  • Recover the organic layer under reduced pressure to remove the 1,2-dichloroethane.

  • Pour the residue slowly into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine. A yield of 25.83 g (91.67%) with an HPLC purity of 98.66% can be expected.[1]

Traditional Method 2: Amination of 2-Chloro-5-nitropyridine

This procedure utilizes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with ammonia.

Protocol:

  • Combine 2-chloro-5-nitropyridine with an excess of aqueous ammonia (40 equivalents) in ethylene glycol.[2]

  • Heat the reaction mixture to 100°C and maintain for 16 hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-nitropyridine.

Alternative Method 1: Copper-Catalyzed Amination of 2-Chloro-5-nitropyridine

This improved amination method employs a copper(I) catalyst and operates under milder conditions.

Protocol:

  • To a reaction vessel, add 2-chloro-5-nitropyridine, 5 mol% of Cu₂O, 10 mol% of N,N'-dimethylethylenediamine (DMEDA), and 20 mol% of K₂CO₃.[2]

  • Add an excess of aqueous ammonia (40 equivalents) and ethylene glycol as the solvent.[2]

  • Heat the reaction mixture to 60°C and stir for 16 hours.[2]

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford 2-amino-5-nitropyridine. This method has been reported to achieve yields greater than 95%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the described synthetic methods.

Traditional_Nitration 2-Aminopyridine 2-Aminopyridine Reaction Vessel Reaction Vessel 2-Aminopyridine->Reaction Vessel Reaction (10h, 58°C) Reaction (10h, 58°C) Reaction Vessel->Reaction (10h, 58°C) Conc. H2SO4 / HNO3 Conc. H2SO4 / HNO3 Conc. H2SO4 / HNO3->Reaction Vessel 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction Vessel Workup (Wash, Precipitate) Workup (Wash, Precipitate) Reaction (10h, 58°C)->Workup (Wash, Precipitate) 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Workup (Wash, Precipitate)->2-Amino-5-nitropyridine Copper_Catalyzed_Amination 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Reaction Mixture Reaction Mixture 2-Chloro-5-nitropyridine->Reaction Mixture Reaction (16h, 60°C) Reaction (16h, 60°C) Reaction Mixture->Reaction (16h, 60°C) Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Mixture Cu2O / DMEDA / K2CO3 Cu2O / DMEDA / K2CO3 Cu2O / DMEDA / K2CO3->Reaction Mixture Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Mixture Extraction & Purification Extraction & Purification Reaction (16h, 60°C)->Extraction & Purification 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Extraction & Purification->2-Amino-5-nitropyridine

References

Comparative Efficacy of Bioactive Compounds Derived from tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological validation of compounds synthesized from tert-Butyl (5-nitropyridin-2-yl)carbamate, with a comparative analysis against established heterocyclic alternatives.

This guide provides an objective comparison of the biological activities of compounds derived from this compound against alternative heterocyclic compounds. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these novel compounds in therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction

This compound serves as a versatile starting material in the synthesis of various biologically active molecules. The presence of the nitropyridine core is a key feature in many compounds with demonstrated pharmacological potential. Deprotection of the tert-butoxycarbonyl (Boc) group yields 2-amino-5-nitropyridine, a crucial intermediate for the synthesis of a diverse range of derivatives, including those with potential antimicrobial and anticancer properties. This guide focuses on the validation of the biological activities of such derivatives and compares their performance with that of established bioactive heterocyclic scaffolds, namely 1,3,4-oxadiazoles and 1,2,4-triazoles.

Antibacterial Activity Comparison

Compounds derived from 2-amino-5-nitropyridine have been shown to exhibit notable antibacterial activity. The following table compares the Minimum Inhibitory Concentration (MIC) values of a representative 2-aminopyridine derivative against various bacterial strains, alongside the performance of a comparable 1,2,4-triazole derivative.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Aminopyridine Derivative (2c) Staphylococcus aureus0.039Streptomycin-
Bacillus subtilis0.039Streptomycin-
Escherichia coliNo activityStreptomycin-
1,2,4-Triazole Derivative (5e) Staphylococcus aureus< 6.25Streptomycin6.25
Escherichia coliNo activityStreptomycin12.5

Lower MIC values indicate greater antibacterial potency.

The 2-aminopyridine derivative 2c demonstrates potent activity against Gram-positive bacteria, with a significantly low MIC value of 0.039 µg/mL against both Staphylococcus aureus and Bacillus subtilis[1][2]. In comparison, a novel 1,2,4-triazole derivative (5e) also shows strong antibacterial efficacy against S. aureus, with an MIC value superior to the standard drug streptomycin[3]. Notably, neither class of compounds exhibited significant activity against the Gram-negative bacterium Escherichia coli in these studies.

Anticancer Activity Comparison

Derivatives of 2-aminopyridine have also been investigated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values for a representative aminopyridine conjugate against ovarian cancer cell lines, compared to a potent 1,3,4-oxadiazole derivative.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Aminopyridine Conjugate (S6c) A2780 (Ovarian)-Cisplatin-
A2780CISR (Resistant)-Cisplatin-
1,3,4-Oxadiazole Derivative (Compound 26) HEPG2 (Liver)< 5-FU5-Fluorouracil-
MCF7 (Breast)< 5-FU5-Fluorouracil-
SW1116 (Colorectal)< 5-FU5-Fluorouracil-
BGC823 (Stomach)< 5-FU5-Fluorouracil-

Lower IC50 values indicate greater cytotoxic potency.

Amino acid conjugates of aminopyridine have demonstrated promising anticancer activity. For instance, compound S6c showed significant inhibition in cisplatin-resistant ovarian cancer cell lines[4]. For comparison, a pyridine-containing 1,3,4-oxadiazole derivative (Compound 26) exhibited stronger anticancer activity against a panel of four different cancer cell lines than the standard chemotherapeutic agent 5-fluorouracil[5].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[6]. The broth microdilution method is a widely used technique for determining the MIC of antibacterial agents[6][7][8].

1. Preparation of Materials:

  • Test compounds and reference antibiotics.

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

  • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

  • Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[9][10][11].

1. Preparation of Materials:

  • Cancer cell lines (e.g., A2780, HEPG2, MCF7).

  • Complete cell culture medium.

  • Test compounds and a reference drug (e.g., Cisplatin, 5-Fluorouracil).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for validating the biological activity of synthesized compounds and a simplified signaling pathway relevant to the anticancer activity of some heterocyclic compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start This compound deprotection Deprotection start->deprotection intermediate 2-Amino-5-nitropyridine deprotection->intermediate derivatization Derivatization intermediate->derivatization compounds Test Compounds derivatization->compounds antibacterial Antibacterial Assay (MIC) compounds->antibacterial anticancer Anticancer Assay (MTT) compounds->anticancer data_analysis Data Analysis antibacterial->data_analysis anticancer->data_analysis

Caption: Experimental workflow from starting material to biological evaluation.

signaling_pathway cluster_pathway Apoptosis Signaling Pathway drug Anticancer Compound (e.g., Oxadiazole Derivative) receptor Cell Surface Receptor drug->receptor Binds caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Initiates apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis Executes

Caption: Simplified apoptosis signaling pathway induced by some anticancer agents.

References

Comparative Cross-Reactivity Analysis of Compound-A and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a hypothetical proprietary compound, "Compound-A," and two of its derivatives. Off-target effects, where a drug interacts with unintended molecules, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1] Consequently, a thorough understanding of a compound's selectivity is a critical step in preclinical drug development.[1] This document summarizes quantitative data on inhibitory activity, details common experimental protocols for assessing cross-reactivity, and includes diagrams of a key signaling pathway and an experimental workflow.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The inhibitory activities of Compound-A and its derivatives were evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) for each kinase provides a quantitative measure of potency, with lower values indicating higher potency.[1][2]

CompoundPrimary TargetIC50 (nM)Off-Target Kinase BIC50 (nM)Off-Target Kinase CIC50 (nM)Off-Target Kinase DIC50 (nM)
Compound-A Kinase A8Tyrosine Kinase95Serine/Threonine Kinase320Tyrosine Kinase>10,000
Derivative 1 Kinase A12Tyrosine Kinase250Serine/Threonine Kinase1,500Tyrosine Kinase>10,000
Derivative 2 Kinase A5Tyrosine Kinase60Serine/Threonine Kinase800Tyrosine Kinase5,500

Experimental Protocols

Comprehensive experimental evaluation is essential for predicting a compound's efficacy and safety profile.[2] The following are outlines of common methodologies for assessing cross-reactivity.

Biochemical Kinase Inhibition Assay

This assay quantifies the enzymatic activity of a kinase by measuring the amount of a product, such as ADP, generated during the phosphorylation reaction.[2]

  • Principle: The kinase reaction is carried out in the presence of the test compound. The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.

  • Protocol Outline:

    • Dispense the kinase, substrate (e.g., a peptide), and ATP into the wells of a microplate.

    • Add the test compound across a range of concentrations.

    • Incubate the plate to allow the phosphorylation reaction to proceed.

    • Add a detection reagent that reacts with ADP to produce a measurable signal (e.g., luminescence or fluorescence).

    • Measure the signal using a plate reader.

    • Calculate the IC50 value by plotting the signal against the compound concentration.[2]

Cell-Based Receptor Phosphorylation Assay

This method evaluates an inhibitor's ability to block receptor phosphorylation within a cellular environment.[2]

  • Principle: Cells that express the target kinase are stimulated with a ligand to induce receptor autophosphorylation. The inhibitor's effect on this process is then measured.[2]

  • Protocol Outline:

    • Culture cells expressing the target kinase in a multi-well plate.

    • Treat the cells with various concentrations of the inhibitor.

    • Stimulate the cells with a specific ligand to induce receptor autophosphorylation.

    • Lyse the cells to release the proteins.

    • Measure the level of the phosphorylated receptor using methods like ELISA or Western blotting.[2]

    • Quantify the results to determine the extent of phosphorylation inhibition and calculate the IC50.[2]

Competitive ELISA for Cross-Reactivity

An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to assess the cross-reactivity of antibodies or other biologics.

  • Principle: A known reference antigen competes with other potential antigens in the sample for binding to a test antibody. A reduced signal for the reference antigen indicates cross-reactivity.[3]

  • Protocol Outline:

    • Coat a microplate with a conjugate of the primary target antigen.

    • Incubate the test antibody with a sample containing potential cross-reactive molecules.

    • Add this mixture to the coated plate.

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-linked secondary antibody that binds to the test antibody.

    • Wash the plate again and add a substrate that produces a colorimetric signal.

    • Measure the absorbance with a plate reader. A lower signal compared to the control (no competing antigens) indicates cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure biomolecular interactions in real-time, providing data on binding kinetics (association and dissociation rates) and affinity.[4]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a molecule binds to another molecule that is immobilized on the chip.[4] This allows for the direct measurement of binding events.[5]

  • Protocol Outline:

    • Immobilize the primary target protein onto the surface of an SPR sensor chip.

    • Flow a solution containing the test compound (the analyte) over the chip surface.

    • Monitor the binding in real-time to determine the association rate (kon).

    • Flow a buffer solution over the chip to measure the dissociation rate (koff).

    • Repeat the process with potential off-target proteins immobilized on the chip to assess cross-reactivity.

    • Calculate the affinity (KD) from the kinetic rate constants.[6]

Visualizations

Signaling Pathway and Compound Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT STAT cKit->STAT PDGFR PDGFR PDGFR->PI3K PDGFR->RAS AKT AKT PI3K->AKT Response Proliferation, Survival, Migration AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response STAT->Response Inhibitor Compound-A (Kinase Inhibitor) Inhibitor->cKit On-Target Inhibitor->PDGFR Off-Target

Caption: Simplified signaling of c-Kit and PDGFR, showing on- and off-target inhibition.

Experimental Workflow: Biochemical Kinase Assay

G start Start prepare Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions start->prepare dispense Dispense Reagents into Microplate prepare->dispense incubate Incubate Plate (Kinase Reaction) dispense->incubate add_detection Add ADP Detection Reagent incubate->add_detection read_plate Measure Signal (Luminescence/Fluorescence) add_detection->read_plate analyze Analyze Data: Plot Signal vs. Concentration read_plate->analyze calculate Calculate IC50 Value analyze->calculate end End calculate->end

Caption: Workflow for a biochemical kinase inhibition assay to determine IC50 values.

References

A Researcher's Guide to Spectroscopic Analysis for Confirming Synthesized Compound Structures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a synthesized compound's molecular structure is a critical checkpoint. Spectroscopic techniques are the cornerstone of this process, providing a detailed picture of the atomic and molecular composition of a substance. This guide offers a comparative overview of four indispensable spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into their underlying principles, provide detailed experimental protocols, and present a clear comparison of their capabilities to aid researchers in selecting the most appropriate techniques for their analytical needs.

Principles of Spectroscopic Techniques

Each spectroscopic method interacts with a molecule in a unique way to reveal different aspects of its structure.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of atoms within a molecule.[5] It is arguably the most powerful technique for elucidating the complete molecular framework of an organic compound.[2]

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules.[6] This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structural components.[2][7]

  • Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1][4] The resulting spectrum reveals the presence of specific functional groups within the molecule.[2][7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy examines the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.[1][4][8] This technique is particularly useful for identifying conjugated systems and chromophores.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique, or combination thereof, depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureNMR SpectroscopyMass SpectrometryIR SpectroscopyUV-Vis Spectroscopy
Information Provided Detailed carbon-hydrogen framework, connectivity, stereochemistry[1][5]Molecular weight, elemental composition, fragmentation patterns[6][7]Presence of functional groups[1][7]Presence of conjugated systems and chromophores[8]
Typical Sample Amount 1-10 mg< 1 mg (highly sensitive)1-10 mg0.1-1 mg
Sensitivity Moderate to highVery highModerateHigh
Resolution Very highHighModerateLow
Analysis Time Minutes to hoursMinutesMinutesMinutes
Destructive? No[3]Yes (sample is consumed)[3]No[3]No[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized procedures for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution spectra to determine the connectivity and stereochemistry of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[9]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are typically required.

    • If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.[10]

  • Data Processing:

    • Fourier transform the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using a reference signal (e.g., tetramethylsilane - TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[9][11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, a "soft" ionization method, or Electron Impact - EI, a "hard" ionization method that induces more fragmentation).[6]

    • Calibrate the mass analyzer using a known standard.[12]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS).[13]

    • Acquire the full scan mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺).[7]

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum.[13]

  • Data Processing:

    • Analyze the full scan spectrum to determine the molecular weight.

    • Interpret the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which provide structural information.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound.

Protocol:

  • Sample Preparation: The method of sample preparation depends on the physical state of the compound.

    • Solids: Can be analyzed as a KBr pellet (mixing the sample with dry KBr and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid.

    • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl), or analyzed using an ATR accessory.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Perform a background scan to subtract the absorbance from atmospheric CO₂ and water vapor.[14]

  • Data Acquisition:

    • Place the prepared sample in the instrument's beam path.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to specific functional groups by comparing the peak positions to correlation charts.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores and conjugated systems in the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, water).[8] The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup:

    • Turn on the instrument and allow the lamps (deuterium for UV, tungsten for visible) to warm up.

    • Select a matched pair of cuvettes (typically quartz for UV measurements).[15]

    • Fill one cuvette with the pure solvent to be used as a blank.

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette.[16]

    • Replace the blank with the sample cuvette.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).[8]

  • Data Processing:

    • The spectrum is plotted as absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The λmax values and the shape of the absorption bands provide information about the electronic structure of the molecule.

Integrated Spectroscopic Analysis Workflow

For the unambiguous structural elucidation of a novel synthesized compound, a combination of these spectroscopic techniques is almost always necessary.[2] A logical workflow ensures that the information from each technique is used effectively to piece together the molecular puzzle.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR UV UV-Vis Spectroscopy Purification->UV MW_Formula Determine Molecular Weight & Propose Molecular Formula MS->MW_Formula Func_Groups Identify Functional Groups IR->Func_Groups Connectivity Establish C-H Framework & Connectivity NMR->Connectivity Conjugation Identify Conjugated Systems UV->Conjugation Propose_Structure Propose Candidate Structure(s) MW_Formula->Propose_Structure Func_Groups->Propose_Structure Connectivity->Propose_Structure Conjugation->Propose_Structure Final_Structure Confirm Structure Propose_Structure->Final_Structure Consistent with all data?

Caption: A typical workflow for the structural elucidation of a synthesized compound using a combination of spectroscopic techniques.

Information Derived from Each Spectroscopic Technique

The following diagram illustrates the distinct yet complementary information that each spectroscopic method provides, contributing to the final structural determination.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Compound Synthesized Compound NMR NMR Spectroscopy MS Mass Spectrometry IR IR Spectroscopy UV UV-Vis Spectroscopy NMR_info • Carbon-Hydrogen Framework • Atom Connectivity (Bonding) • Stereochemistry • Number of unique C and H environments NMR->NMR_info MS_info • Molecular Weight • Molecular Formula (High Resolution) • Presence of Isotopes (e.g., Cl, Br) • Structural Fragments MS->MS_info IR_info • Presence of Functional Groups:  - C=O (Ketone, Aldehyde, Acid, Ester)  - O-H (Alcohol, Acid)  - N-H (Amine, Amide)  - C≡C, C≡N IR->IR_info UV_info • Presence of π-Conjugated Systems  (e.g., Dienes, Aromatic Rings) • Presence of Chromophores UV->UV_info

Caption: Comparison of the structural information provided by different spectroscopic techniques.

By systematically applying these powerful analytical techniques and integrating the wealth of data they provide, researchers can confidently determine the structure of newly synthesized compounds, a fundamental step in advancing chemical science and drug development.

References

A Comparative Guide to the Purity Assessment of tert-Butyl (5-nitropyridin-2-yl)carbamate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of tert-Butyl (5-nitropyridin-2-yl)carbamate, a key building block in medicinal chemistry.[1][2] The following sections present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical methodology for their needs.

Data Presentation: A Comparative Analysis of Purity Assessment Methods

The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for quantifying the main component and non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[3][4]

The following table summarizes the key performance characteristics of these methods in the context of analyzing this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a stationary and a mobile phase due to polarity differences.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[4]Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[3]
Typical Purity (%) ≥ 98%≥ 98% (for amenable impurities)Provides absolute purity value
Common Impurities Detected Starting materials (e.g., 2-amino-5-nitropyridine), by-products of acylation, residual solvents (non-volatile).Residual volatile solvents (e.g., dichloromethane, hexane), volatile by-products.Structural analogs, isomers, and any proton-containing impurities.
Key Advantages - High resolution and quantitative accuracy.- Suitable for non-volatile and thermally labile compounds.[3]- Wide applicability.- High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities.[3]- Primary ratio method, leading to high accuracy.- Non-destructive.- No analyte-specific reference standard needed.[3]
Limitations - May require a chromophore for UV detection.- Reference standards needed for impurity identification and quantification.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[3]

      • A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.[4]

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: 40-450 amu.[4]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane.[4]

  • Analysis: Inject 1 µL of the sample solution. Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.[4]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[3]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.[3]

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[3]

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, 5 mg) into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution.

  • Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship in the comparison of analytical methods.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Final Assessment sample This compound Sample prep Sample Preparation (Dissolution & Filtration) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms qnmr qNMR Analysis prep->qnmr data_acq Data Acquisition hplc->data_acq gcms->data_acq qnmr->data_acq purity_calc Purity Calculation (% Area or Absolute) data_acq->purity_calc report Purity Report & Comparison purity_calc->report

Caption: Experimental workflow for the purity assessment of this compound.

method_comparison compound Purity Assessment of This compound hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr hplc_adv Advantages: - High Resolution - For Non-Volatile Compounds hplc->hplc_adv hplc_disadv Limitations: - Requires Chromophore - Needs Reference Standards hplc->hplc_disadv gcms_adv Advantages: - High Sensitivity - Identifies Volatile Impurities gcms->gcms_adv gcms_disadv Limitations: - For Volatile Compounds Only - Thermally Labile Compounds Degrade gcms->gcms_disadv qnmr_adv Advantages: - Absolute Purity - No Specific Standard Needed qnmr->qnmr_adv qnmr_disadv Limitations: - Lower Sensitivity - Signal Overlap Possible qnmr->qnmr_disadv

Caption: Logical relationship in the comparison of analytical methods for purity assessment.

References

In vitro and in vivo validation of drug candidates synthesized from the compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo anticancer activities of two biguanide derivatives: metformin and its more potent analog, phenformin. Both compounds, originally developed as anti-diabetic drugs, have garnered significant interest for their potential as cancer therapeutics. This document synthesizes preclinical data to offer an objective evaluation of their performance, supported by experimental protocols and pathway visualizations.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies comparing the anticancer effects of metformin and phenformin. Phenformin consistently demonstrates greater potency across various cancer cell lines and tumor models.

Table 1: Comparative In Vitro Cytotoxicity of Metformin and Phenformin in Various Cancer Cell Lines

Cancer Cell LineCompoundIC50 (mM)Fold Difference (Metformin/Phenformin)
Ovarian Cancer
SKOV3Phenformin0.9~22.2
Metformin~20
HeyPhenformin1.75~11.4
Metformin~20
IGROV-1Phenformin0.8~25
Metformin~20
Glioma
LN229Phenformin~0.4~100
Metformin~40
Breast Cancer
MDA-MB-231Phenformin<1Data varies
Metformin>10
T47DPhenformin<1Data varies
Metformin>10
Neuroblastoma
SH-SY5YPhenformin2.76>3.6
Metformin>10

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 2: Comparative In Vivo Antitumor Efficacy of Metformin and Phenformin in Xenograft Models

Cancer TypeAnimal ModelTreatment and DosageTumor Growth Inhibition
Ovarian Cancer Orthotopic Mouse Model (M909 cells)Phenformin (2 mg/kg/day)68% reduction in tumor volume
Glioma BALB/c Nude Mice (LN229 cells)Phenformin (40 mg/kg/day)Significant inhibition
Metformin (1 mg/kg/day)Significant inhibition
Melanoma Xenograft and GEM ModelsPhenforminMore potent than metformin
MetforminNo significant effect

Experimental Protocols

In Vitro Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of metformin or phenformin and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Growth Assessment: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.[2]

Methodology:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.[2]

  • Animal Model: Utilize immunodeficient mice, such as nude or NOD-SCID mice, to prevent rejection of the human tumor cells.[2]

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cancer cells into the flank of each mouse.[2]

  • Tumor Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.[2]

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer metformin, phenformin, or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule.[2]

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, tumors can be excised and weighed for further analysis.

Mandatory Visualization

Signaling Pathway: The AMPK/mTOR Axis

Both metformin and phenformin exert their anticancer effects primarily through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] Phenformin is a more potent activator of AMPK compared to metformin.[4]

AMPK_mTOR_Pathway Metformin Metformin / Phenformin AMPK AMPK Metformin->AMPK Activates TSC1_TSC2 TSC1/TSC2 Complex AMPK->TSC1_TSC2 Activates Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Caption: The AMPK/mTOR signaling pathway targeted by metformin and phenformin.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The following diagram illustrates a typical workflow for the preclinical evaluation of drug candidates like metformin and phenformin.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Drug_Treatment Treat with Metformin & Phenformin Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cell Viability Drug_Treatment->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Xenograft_Model Establish Xenograft Mouse Model IC50_Determination->Xenograft_Model Promising candidates move to in vivo testing Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Treatment_Groups->Tumor_Measurement Efficacy_Analysis Analyze Antitumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: A generalized experimental workflow for preclinical drug candidate validation.

References

Comparative analysis of synthetic routes to key intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to (-)-Shikimic Acid

(-)-Shikimic acid is a vital chiral intermediate in the pharmaceutical industry, most notably as the precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[1][2][3] The increasing demand for this drug has spurred the development of various synthetic routes to secure a stable and cost-effective supply of shikimic acid. This guide provides a comparative analysis of the two primary industrial-scale production methods: microbial fermentation using engineered Escherichia coli and solvent extraction from the Chinese star anise (Illicium verum).

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to (-)-shikimic acid.

ParameterMicrobial Fermentation (Engineered E. coli)Extraction from Chinese Star Anise (Illicium verum)
Starting Material Glucose, Yeast ExtractDried fruits of Illicium verum
Product Titer/Yield Up to 126.4 g/L[4]2% - 18% (w/w)[5][6]
Molar Yield Up to 0.42 mol/mol (from glucose)[1][3]Not Applicable
Productivity Up to 2.63 g/L/h[4]Batch process, not typically measured in this way
Purity High purity achievable after purificationUp to 99% (by HPLC) after purification and recrystallization[5]
Key Advantages Sustainable and stable supply chain, not reliant on agricultural factors, high potential for optimization.[7]Utilizes a natural, renewable resource.
Key Disadvantages Requires significant investment in metabolic engineering and fermentation infrastructure.Supply can be affected by weather and geopolitical factors, leading to price volatility and shortages; extraction can be costly.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized workflows for the production of (-)-shikimic acid via microbial fermentation and plant extraction.

G cluster_0 Microbial Fermentation Route cluster_1 Plant Extraction Route A Glucose B Engineered E. coli Culture A->B C Fed-Batch Fermentation B->C D Cell Harvest & Lysis C->D E Purification (e.g., Chromatography, Crystallization) D->E F (-)-Shikimic Acid E->F G Chinese Star Anise (Illicium verum) H Grinding G->H I Solvent Extraction (e.g., Ethanol, Water) H->I J Filtration & Concentration I->J K Purification (e.g., Recrystallization) J->K L (-)-Shikimic Acid K->L

Figure 1. Generalized workflows for the production of (-)-shikimic acid.

Experimental Protocols

Route 1: Microbial Fermentation of Engineered E. coli

This protocol is a generalized representation based on common practices in metabolic engineering for shikimic acid production. Specific parameters will vary depending on the engineered strain.

1. Strain and Pre-culture Preparation:

  • An engineered E. coli strain with a modified shikimate pathway is used. Typically, this involves the knockout of genes aroK and aroL to prevent the consumption of shikimic acid, and the overexpression of key pathway genes such as tktA, aroG, aroB, and aroE.[9][10]

  • A single colony is inoculated into a seed flask containing a rich medium (e.g., LB broth with glucose) and incubated overnight at 37°C with shaking.

2. Fermentation:

  • The pre-culture is used to inoculate a bioreactor containing a defined mineral medium supplemented with glucose (as the carbon source) and yeast extract.[1][3]

  • A fed-batch fermentation strategy is employed, where a concentrated glucose solution is fed into the bioreactor to maintain a constant, low glucose concentration, which can help reduce the formation of inhibitory byproducts like acetate.[11]

  • The fermentation is carried out at a controlled temperature (e.g., 30-37°C) and pH (e.g., 6.0-7.0), with adequate aeration and agitation.

  • The fermentation is monitored for cell growth (optical density), glucose consumption, and shikimic acid production over a period of 48-102 hours.[10][12]

3. Downstream Processing and Purification:

  • At the end of the fermentation, the bacterial cells are harvested from the culture broth by centrifugation.

  • The cells are lysed to release the intracellular shikimic acid.

  • The cell debris is removed by centrifugation or filtration.

  • The resulting supernatant, rich in shikimic acid, is then subjected to purification steps. This may involve ion-exchange chromatography, followed by crystallization to obtain high-purity (-)-shikimic acid.

Route 2: Extraction from Chinese Star Anise (Illicium verum)

This protocol describes a common method for the extraction and purification of shikimic acid from plant material.

1. Material Preparation:

  • Dried fruits of Chinese star anise (Illicium verum) are ground into a fine powder to increase the surface area for extraction.[13]

2. Solvent Extraction:

  • The powdered plant material is subjected to solvent extraction. Several methods can be employed:

    • Soxhlet Extraction: The powder is continuously extracted with a solvent like 95% ethanol for several hours.[14]

    • Pressurized Hot Water Extraction (PHWE): The ground material is extracted with a solution of 30% ethanol in water at elevated temperature (e.g., 96°C) and pressure (e.g., 9 bar). This method is noted for its rapidity.[13][14]

    • Methanol Reflux: The powder is refluxed with methanol for an extended period (e.g., 48 hours).[15]

3. Crude Extract Processing:

  • After extraction, the solid plant material is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield a crude extract, which is often a viscous oil or solid.[5][14]

4. Purification:

  • The crude extract is dissolved in hot water to separate the more water-soluble shikimic acid from lipophilic compounds.[14]

  • The aqueous solution may be further purified by washing with a non-polar solvent like dichloromethane.

  • The shikimic acid is then purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot aqueous ethanol (e.g., 1:1) or methanol, followed by cooling to a low temperature (e.g., -10°C to 0°C) to induce crystallization.[5]

  • The resulting crystals of shikimic acid are isolated by filtration, washed with a cold solvent, and dried to yield a high-purity product.[5] The purity can be verified by techniques such as HPLC and NMR spectroscopy.[5][16]

References

A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 4-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] It is particularly vital in the development of pharmaceuticals and functional materials where the synthesis of complex biaryl structures is required.[1][2] This guide provides an objective comparison of various palladium-based catalyst systems for the coupling of 4-bromotoluene with phenylboronic acid, a benchmark reaction for evaluating catalytic performance.

Catalyst Performance Comparison

The selection of the catalyst, ligands, base, and solvent system is critical to optimizing the Suzuki-Miyaura reaction. The following table summarizes the performance of several distinct palladium-based catalysts under various conditions for the coupling of 4-bromotoluene and phenylboronic acid to produce 4-methyl-1,1'-biphenyl.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd@ZPGly-150.1-aq. EtOH80399[3]
Pd(OAc)₂ / TDTAT Ligand1K₂CO₃Water80196[4]
Cyclopalladated Ferrocenylimine Film0.00016K₂CO₃EtOH/H₂O (1:1)801098[5]
Pd(II)-Complex 70.1KOHWater1001100 (93 isolated)[6]
Palladacycle/Na₂CO₃0.04Na₂CO₃WaterAmbient-High[7]

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative protocol for the Suzuki-Miyaura coupling reaction, generalized from standard procedures.[8][9]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (see table for specific catalyst and loading)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-bromotoluene, phenylboronic acid, the specified base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas, such as argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature and stir the mixture vigorously for the designated time.[8] Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).[8]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure 4-methyl-1,1'-biphenyl.

Visualizing the Process and Mechanism

To better understand the experimental and molecular processes, the following diagrams illustrate the general workflow and the catalytic cycle.

G Setup Reaction Setup (Reactants, Catalyst, Base) Inert Create Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat & Stir (Reaction) Solvent->React TLC Monitor by TLC React->TLC Workup Aqueous Workup & Extraction React->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for catalyst benchmarking.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)Ln-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)Ln-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

A Head-to-Head Comparison of Bioconjugation Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant of success in creating effective antibody-drug conjugates (ADCs), diagnostic reagents, and other functionalized biomolecules. The efficiency of the coupling reaction, which dictates the yield and homogeneity of the final product, is a key performance metric. This guide provides an objective comparison of three widely used coupling methods: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines, maleimide-thiol coupling for cysteine residues, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a prominent "click chemistry" method. This objective comparison, supported by experimental data and detailed protocols, is intended to assist in selecting the optimal strategy for specific research needs.[1]

The choice of a bioconjugation method can significantly impact the stability, efficacy, and homogeneity of the final product.[1] Each of the methods discussed herein possesses a unique set of advantages and disadvantages related to their reaction kinetics, specificity, and the stability of the resulting covalent bond.[1]

Quantitative Comparison of Coupling Methods

The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application.[1] The following table summarizes key quantitative parameters for NHS ester chemistry, maleimide-thiol coupling, and SPAAC.

FeatureEDC/NHS ChemistryMaleimide-Thiol CouplingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Primary Amines (-NH₂)Sulfhydryls (-SH)Azides (-N₃), Alkynes (e.g., DBCO)
Reactive Partners Carboxyls (-COOH) and Primary Amines (-NH₂)Thiols (-SH) and MaleimidesAzides and Cycloalkynes
Typical Coupling Efficiency (%) 50 - 80%[2]80 - 95%[2]High, often >90%
Second-Order Rate Constant (k) ~10¹ - 10² M⁻¹s⁻¹~10³ M⁻¹s⁻¹~1 M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours[3]1 - 2 hours[3]1 - 18 hours[4]
Key Advantages Zero-length crosslinker, forms stable amide bonds.[2]High specificity for thiols, allows for controlled, two-step conjugation.[2]Bioorthogonal, highly specific, stable triazole linkage.
Key Disadvantages O-acylisourea intermediate is unstable in aqueous solutions, potential for side reactions.[2][5]Maleimide group can be unstable.[2]Requires introduction of azide and alkyne groups.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway where a bioconjugate, such as an antibody-drug conjugate (ADC), might be utilized to deliver a therapeutic agent to a target cell.

Simplified ADC Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target Drug->Target Binding Effect Therapeutic Effect Target->Effect

Caption: A simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental Workflow Diagram

The diagram below outlines a general experimental workflow for a bioconjugation reaction, followed by purification and analysis.

General Bioconjugation Workflow Start Start Prepare Prepare Biomolecule and Payload Start->Prepare Couple Coupling Reaction (e.g., EDC/NHS, Maleimide, SPAAC) Prepare->Couple Quench Quench Reaction Couple->Quench Purify Purify Conjugate (e.g., Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: A generalized experimental workflow for bioconjugation.

Logical Relationship Diagram

This diagram compares the key logical relationships and considerations for choosing between the three coupling methods.

Coupling Method Selection Logic Start Available Functional Groups on Biomolecule Amine Primary Amines (-NH2) Start->Amine Yes Thiol Sulfhydryls (-SH) Start->Thiol Yes AzideAlkyne Azide/Alkyne (Introduced) Start->AzideAlkyne Yes EDC EDC/NHS Chemistry Amine->EDC Maleimide Maleimide-Thiol Coupling Thiol->Maleimide SPAAC SPAAC (Click Chemistry) AzideAlkyne->SPAAC

Caption: Logical flow for selecting a coupling method based on available functional groups.

Experimental Protocols

Below are detailed methodologies for the key bioconjugation techniques discussed.

EDC/NHS Coupling Protocol

This protocol describes the conjugation of a molecule with a carboxyl group to a protein with primary amines.

Materials:

  • Protein #1 (with primary amines) in a suitable buffer (e.g., MES, pH 6.0)

  • Molecule #2 (with a carboxyl group)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Activation of Molecule #2:

    • Dissolve Molecule #2 in an appropriate buffer (e.g., MES, pH 6.0).

    • Add a molar excess of EDC and Sulfo-NHS. A common starting point is a 5-10 fold molar excess of Sulfo-NHS over the molecule and a 2-4 fold molar excess of EDC over Sulfo-NHS.[5]

    • Incubate the reaction for 15-30 minutes at room temperature.[5]

  • Coupling to Protein #1:

    • Add the amine-containing Protein #1 to the activated Molecule #2 solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.[2]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[2]

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[2]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted molecules.[2]

Maleimide-Thiol Coupling Protocol

This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing free thiols.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated molecule

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

  • Purification column

Procedure:

  • Preparation of Thiol-containing Protein:

    • If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent before proceeding.

  • Coupling Reaction:

    • Dissolve the maleimide-activated molecule in a compatible solvent.

    • Add the maleimide-activated molecule to the thiol-containing protein solution. A molar excess of the maleimide compound (e.g., 10-20 fold) is often used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching the Reaction:

    • Add a quenching solution to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using a suitable chromatography method to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the "click" reaction between a DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)[1]

  • Azide-containing molecule (e.g., fluorescent dye)[1]

  • Reaction buffer (azide-free)[1]

  • Purification column

Procedure:

  • Reaction Setup:

    • Prepare the DBCO-activated protein and the azide-containing molecule separately.[1]

    • In a reaction tube, mix the DBCO-functionalized protein with the azide-containing molecule. A molar excess of the azide-molecule (e.g., 3-10 fold) is often used to drive the reaction to completion.[1][4]

  • Incubation:

    • Incubate the reaction. Optimal conditions may vary, but a common starting point is 18 hours at 50°C.[4]

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as desalting columns or chromatography, to remove unreacted components.[4]

By understanding the quantitative differences in their performance and having access to reliable experimental protocols, researchers can confidently select and implement the most appropriate bioconjugation strategy to advance their scientific goals.

References

A Comparative Guide to the Stereoselectivity of Cinchona Alkaloid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Cinchona alkaloids, naturally occurring compounds, and their synthetic derivatives have emerged as powerful organocatalysts capable of inducing high levels of stereoselectivity in a wide array of chemical transformations. This guide provides an objective comparison of the performance of Cinchona alkaloid-based catalysts in two key asymmetric reactions: the Michael addition and the Sharpless asymmetric dihydroxylation. Supported by experimental data, detailed protocols, and mechanistic illustrations, this document aims to assist researchers in selecting and optimizing stereoselective reactions.

Cinchona Alkaloids in Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those incorporating a thiourea moiety, have proven to be highly effective bifunctional catalysts for this transformation, capable of activating both the nucleophile and the electrophile simultaneously.

Performance Data

The following table summarizes the performance of various Cinchona alkaloid-derived catalysts in the asymmetric Michael addition, highlighting their high efficiency and stereoselectivity across different substrates.

CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)dree (%)
Thiourea Derivative of Quinine Nitromethanetrans-ChalconeTolueneRT95-97
Thiourea Derivative of Cinchonine Diethyl Malonatetrans-β-NitrostyreneTolueneRT94-92
Squaramide Derivative of Cinchonidine 1,3-Diketonetrans-β-NitrostyreneMTBERT69-93
9-Amino(9-deoxy)epicinchonine Derivative Dimethyl Malonatetrans-β-NitrostyreneTolueneRT99-95
Comparison with Alternative Organocatalysts

While Cinchona alkaloids are highly effective, other organocatalysts have also been successfully employed in asymmetric Michael additions. The following table provides a comparison with proline and its derivatives.

CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)dree (%)
Cinchona Thiourea Nitromethanetrans-ChalconeTolueneRT95-97
(S)-Proline Acetonetrans-β-NitrostyreneDMSORT95-99
(S)-Diphenylprolinol silyl ether Propanaltrans-β-NitrostyreneTolueneRT9895:599

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid-derived ligand. The commercially available "AD-mix" reagents, containing the catalyst, ligand, and a re-oxidant, have made this a widely accessible and reliable transformation.

Performance Data

The enantioselectivity of the Sharpless dihydroxylation is highly predictable and consistently high for a broad range of olefin substrates. The choice between AD-mix-α (containing a dihydroquinine-based ligand) and AD-mix-β (containing a dihydroquinidine-based ligand) dictates the absolute stereochemistry of the resulting diol.

SubstrateReagentYield (%)ee (%)
StyreneAD-mix-β9897
trans-StilbeneAD-mix-α9499
1-DeceneAD-mix-β9597
Methyl trans-cinnamateAD-mix-β9794
Comparison with Other Asymmetric Dihydroxylation and Epoxidation Methods

While the Sharpless AD is a dominant method for asymmetric dihydroxylation, other transformations like the Jacobsen-Katsuki epoxidation provide access to chiral epoxides, which can be subsequently hydrolyzed to diols.

MethodSubstrateCatalyst/LigandProductYield (%)ee (%)
Sharpless AD trans-Stilbene(DHQD)₂PHAL (in AD-mix-β)Diol9499
Jacobsen-Katsuki Epoxidation cis-β-MethylstyreneChiral Mn-salen complexEpoxide9792

It is important to note that the Sharpless Asymmetric Epoxidation is primarily effective for allylic alcohols, whereas the Jacobsen-Katsuki epoxidation is more versatile for unfunctionalized alkenes[1][2][3].

Experimental Protocols

General Procedure for Cinchona Thiourea-Catalyzed Michael Addition

This protocol is a representative example for the asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated compound using a Cinchona alkaloid-derived thiourea catalyst.

Materials:

  • Cinchona alkaloid thiourea derivative (e.g., 1-5 mol%)

  • Michael acceptor (1.0 equiv)

  • Michael donor (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂, MTBE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the Cinchona alkaloid thiourea catalyst.

  • Add the anhydrous solvent, followed by the Michael acceptor.

  • Stir the mixture for a few minutes at the desired temperature (typically room temperature).

  • Add the Michael donor to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix

This protocol describes the general procedure for the dihydroxylation of an alkene using the commercially available AD-mix reagents.

Materials:

  • AD-mix-α or AD-mix-β

  • Alkene (1.0 equiv)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for certain substrates)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a reaction vessel, prepare a solvent mixture of tert-butanol and water (typically 1:1 ratio).

  • Add the AD-mix reagent to the solvent mixture and stir until both phases are clear.

  • If required, add methanesulfonamide.

  • Cool the reaction mixture to the desired temperature (typically 0 °C).

  • Add the alkene to the vigorously stirred reaction mixture.

  • Continue stirring at the same temperature until the reaction is complete (monitored by TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, add sodium sulfite and stir for an additional hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

  • The enantiomeric excess of the diol is determined by chiral HPLC or by conversion to a suitable derivative for analysis.[4][5][6]

Visualizations

Bifunctional Catalysis in Michael Addition

The following diagram illustrates the proposed mechanism of bifunctional catalysis by a Cinchona alkaloid-derived thiourea in the Michael addition. The catalyst activates the nucleophile through the basic quinuclidine nitrogen and the electrophile through hydrogen bonding with the thiourea moiety.

Bifunctional_Catalysis cluster_catalyst Catalyst Activation Catalyst Cinchona Thiourea Catalyst TransitionState Ternary Transition State Catalyst->TransitionState Activates both Quinuclidine Quinuclidine N (Basic site) Thiourea Thiourea NH (H-bond donor) Nucleophile Nucleophile (e.g., Nitromethane) Nucleophile->TransitionState Attacks Electrophile Electrophile (e.g., Chalcone) Electrophile->TransitionState Is attacked Product Michael Adduct TransitionState->Product Forms Quinuclidine->Nucleophile Deprotonates/ Activates Thiourea->Electrophile H-bonds/ Activates Experimental_Workflow start Start reagents Combine Catalyst, Substrates & Solvent start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Reaction (e.g., TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Workup monitoring->workup Complete purification Purify Product (e.g., Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) analysis->ee_determination end End ee_determination->end

References

A Comparative Guide to Confirming Target Engagement of Synthesized Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a synthesized bioactive molecule interacts with its intended target within a biological system is a cornerstone of modern drug discovery. This guide provides an objective comparison of key methodologies for confirming target engagement, complete with experimental data summaries and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The journey from a promising bioactive molecule to a therapeutic candidate is fraught with challenges, a primary one being the definitive confirmation of its mechanism of action. Target engagement assays are critical tools that provide direct evidence of a drug binding to its intended molecular target.[1][2] This validation is essential for building structure-activity relationships, optimizing lead compounds, and increasing the likelihood of clinical success.[1][3]

This guide will delve into three widely adopted and powerful techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR). Each method offers unique advantages and is suited to different stages of the drug discovery pipeline.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the cellular context, and the desired throughput. The following table summarizes the key characteristics of CETSA, DARTS, and SPR to facilitate a direct comparison.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)
Principle Ligand binding increases the thermal stability of the target protein.[4][5][6][7]Ligand binding protects the target protein from proteolysis.[8][9][10][11]Measures changes in refractive index caused by the binding of an analyte to a ligand immobilized on a sensor surface.[12][13]
Biological Context Intact cells, cell lysates, and tissues.[4][14]Primarily cell lysates, but can be adapted for in-cell applications.[9][10]In vitro, using purified proteins.[15][16]
Labeling Requirement Label-free for both the compound and the target.[4][5]Label-free for the compound.[8][9][10]Label-free for the analyte, but the ligand is immobilized.[12][13]
Throughput Low to medium (Western blot), High (with AlphaScreen or mass spectrometry).[4][17]Low to medium.High, amenable to screening.[16]
Quantitative Data Generates melting curves (Tagg) and isothermal dose-response curves (EC50).[6]Provides qualitative (protection) and semi-quantitative (dose-response) data.[8]Provides real-time kinetic data (kon, koff) and affinity data (KD).[15][16]
Key Advantages Physiologically relevant as it can be performed in intact cells and tissues; no modification of the compound is needed.[1][4][14]Does not require modification of the small molecule; applicable to a wide range of proteins.[9][10][11]Provides detailed kinetic and affinity information; high sensitivity and throughput.[16]
Key Limitations Requires a specific antibody for detection (Western blot) or advanced instrumentation (mass spectrometry); not all binding events cause a thermal shift.[4]Indirect measure of binding; requires optimization of protease digestion conditions.[8]Requires purified protein and immobilization of the ligand, which may alter its conformation; not in a cellular context.[16]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible target engagement data. Below are step-by-step methodologies for performing CETSA, DARTS, and SPR.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for conducting a CETSA experiment followed by Western blot analysis.

1. Cell Culture and Treatment: a. Culture cells to an appropriate confluency. b. Treat cells with the desired concentrations of the bioactive molecule or vehicle control for a specified duration.

2. Heating Step: a. Resuspend the treated cells in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[4] A no-heat control should be included.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[4] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[4] c. Carefully collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding loading buffer and boiling. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the target protein. e. Incubate with an appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescence detection system. g. Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[4]

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol provides a general workflow for a DARTS experiment.

1. Cell Lysis and Lysate Preparation: a. Harvest cells and lyse them in a non-denaturing lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysate.

2. Compound Incubation: a. Aliquot the cell lysate into separate tubes. b. Treat the lysates with the bioactive molecule at various concentrations or a vehicle control. c. Incubate the mixtures to allow for compound-target binding.

3. Protease Digestion: a. Add a protease (e.g., thermolysin or pronase) to each tube. The choice of protease and its concentration needs to be optimized for the target protein.[11] b. Incubate the reactions for a specific time at a controlled temperature to allow for partial protein digestion. c. Stop the digestion by adding a protease inhibitor or by heat inactivation.

4. SDS-PAGE and Western Blot Analysis: a. Add SDS-PAGE loading buffer to each sample and boil to denature the proteins. b. Separate the protein fragments by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the target protein. e. Incubate with a secondary antibody and visualize the bands. f. A stronger band in the compound-treated lanes compared to the vehicle control indicates that the compound has bound to the target protein and protected it from proteolytic cleavage.[8]

Surface Plasmon Resonance (SPR) Protocol

This protocol describes a typical workflow for an SPR experiment.

1. Ligand and Analyte Preparation: a. Purify the ligand (typically the target protein) and the analyte (the bioactive molecule). b. Prepare a running buffer suitable for both the ligand and analyte, ensuring it is filtered and degassed.

2. Ligand Immobilization: a. Select an appropriate sensor chip (e.g., CM5). b. Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[18] c. Inject the purified ligand over the activated surface to achieve the desired immobilization level, measured in resonance units (RU).[18] d. Deactivate any remaining active groups on the surface using a blocking agent like ethanolamine.[18]

3. Analyte Binding Analysis: a. Prepare a series of dilutions of the analyte in the running buffer. b. Inject the analyte dilutions sequentially over the immobilized ligand surface, starting with the lowest concentration. c. Monitor the association of the analyte with the ligand in real-time. d. After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte. e. Between analyte injections, regenerate the sensor surface using a specific regeneration solution to remove the bound analyte, if necessary.

4. Data Analysis: a. The instrument software will generate sensorgrams, which are plots of RU versus time. b. Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, DARTS, and SPR.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis start Start with Cultured Cells treat Treat with Bioactive Molecule or Vehicle Control start->treat heat Heat Cells at Temperature Gradient treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble & Precipitated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb quantify Quantify Band Intensity wb->quantify curve Generate Melting Curve quantify->curve

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis start Start with Cell Lysate treat Treat Lysate with Bioactive Molecule or Vehicle start->treat protease Add Protease for Limited Digestion treat->protease stop_digest Stop Digestion protease->stop_digest sds SDS-PAGE stop_digest->sds wb Western Blot for Target Protein sds->wb compare Compare Band Intensities wb->compare

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

SPR_Workflow cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis start Prepare Purified Ligand (Target) & Analyte (Molecule) activate Activate Sensor Chip start->activate immobilize Immobilize Ligand activate->immobilize deactivate Deactivate Surface immobilize->deactivate inject Inject Analyte (Association) deactivate->inject flow Flow Buffer (Dissociation) inject->flow regenerate Regenerate Surface flow->regenerate sensorgram Generate Sensorgram flow->sensorgram fit Fit Data to Binding Model sensorgram->fit kinetics Determine kon, koff, KD fit->kinetics

Caption: Workflow of Surface Plasmon Resonance (SPR) analysis.

By understanding the principles, advantages, and limitations of these diverse target engagement assays, researchers can make informed decisions to generate robust and meaningful data, ultimately accelerating the journey of a bioactive molecule from the laboratory to the clinic.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (5-nitropyridin-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl (5-nitropyridin-2-yl)carbamate, a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles with side shields or a face shield, and a flame-resistant laboratory coat.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, and collect it into a suitable, labeled container for hazardous waste disposal.[4] For larger spills, evacuate the area and follow your institution's emergency protocols.[4]

Hazard Assessment

This compound possesses hazards associated with both its nitroaromatic and carbamate functional groups.

  • Nitro Compounds: Organic nitro compounds can be sensitive to heat, shock, or friction and may pose an explosion risk, especially if they become desiccated.[6][7] They are also often toxic.[8]

  • Carbamates: Carbamates can have varying levels of toxicity.

Given these potential hazards, it is imperative to handle this compound with care and to follow the prescribed disposal routes diligently.

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical first step in the disposal process.

  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.[5] High-density polyethylene (HDPE) containers are generally suitable.[2]

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.[5]

    • The container should be appropriate for the solvent used and clearly labeled with the chemical name and approximate concentration.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and other disposable labware, must be disposed of as hazardous waste.[5]

    • Place these materials in a designated, labeled container for solid hazardous waste.

Waste TypeContainerLabeling
Solid Chemical Sealed, chemically compatible (e.g., HDPE)"Hazardous Waste: this compound"
Liquid Solutions Designated, compatible solvent waste container"Hazardous Waste: this compound in [Solvent]"
Contaminated Labware Lined, designated solid waste container"Hazardous Waste: Contaminated Materials"

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.

Step-by-Step Disposal Procedure:

  • Package Waste: Ensure all waste containers are securely sealed and properly labeled as described above.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]

  • Follow Institutional Guidelines: Adhere to all specific procedures and documentation requirements set forth by your institution for waste disposal.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash. [5]

Experimental Workflow & Disposal Decision Pathway

The following diagrams illustrate the general laboratory workflow for handling this chemical and the decision-making process for its proper disposal.

cluster_handling Experimental Handling Workflow cluster_disposal Waste Disposal Pathway start Receipt of Chemical ppe Don Appropriate PPE start->ppe prep Prepare Work Area in Fume Hood ppe->prep weigh Weigh Solid Compound prep->weigh dissolve Dissolve or Use in Reaction weigh->dissolve cleanup Clean Work Area & Decontaminate Glassware dissolve->cleanup end_exp Experiment Complete cleanup->end_exp waste_gen Waste Generation (Solid, Liquid, Contaminated PPE) end_exp->waste_gen segregate Segregate Waste Streams waste_gen->segregate label_container Label Containers Correctly segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Licensed Professional Service contact_ehs->disposal

Caption: A step-by-step workflow for the safe handling and subsequent disposal of this compound.

start This compound Waste Generated is_solid Is the waste solid chemical? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in Labeled 'Hazardous Solid Waste' Container is_solid->solid_container Yes is_ppe Is it contaminated labware/PPE? is_liquid->is_ppe No liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container is_liquid->liquid_container Yes ppe_container Collect in Labeled 'Contaminated Solid Waste' Container is_ppe->ppe_container Yes final_disposal Arrange for disposal through Institutional EHS / Licensed Contractor is_ppe->final_disposal No (End of Path) solid_container->final_disposal liquid_container->final_disposal ppe_container->final_disposal

Caption: Decision pathway for the correct segregation and disposal of different forms of waste containing this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (5-nitropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl (5-nitropyridin-2-yl)carbamate (CAS No. 161117-88-0). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data for this compound and related chemical classes.

Hazard Identification and Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experiments.

Preparation:
  • Inspect Container : Before handling, visually inspect the container for any damage or leaks.

  • Engineering Controls : Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize dust generation.[2]

  • Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible.[2]

  • Don PPE : Put on the appropriate PPE as specified in the table above.[3]

Handling and Use:
  • Weighing : When weighing the solid, do so within the ventilated enclosure. Use a spatula to carefully transfer the material, avoiding the creation of dust clouds.[2]

  • Dissolving : If dissolving the solid, add it slowly to the solvent.

  • Container Management : Keep the container tightly closed when not in use.[2][4]

Cleanup:
  • Work Area : Clean the work area thoroughly after handling.

  • Decontamination : Wipe down surfaces with an appropriate solvent to remove any residual chemical.

  • Hygiene : Wash hands thoroughly after handling the material and before leaving the laboratory.[2][4]

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup prep1 Inspect Container prep2 Work in Fume Hood prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Solid in Ventilated Area prep4->handle1 handle2 Dissolve or Transfer handle1->handle2 handle3 Keep Container Closed handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Wash Hands clean2->clean3

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2] If skin irritation persists, call a physician.[2]
Inhalation Move to fresh air.[2] If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[2] Seek medical attention.[2]
Spill For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:
  • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials : Any materials, such as gloves, paper towels, or glassware, that have come into contact with the chemical should be considered contaminated. Dispose of these materials in a designated hazardous waste container.

  • Professional Disposal : All waste containing this chemical should be disposed of through a licensed professional waste disposal service to ensure compliance with federal, state, and local regulations.[3][4]

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Disposal waste1 Unused Solid & Solutions contain1 Labeled, Sealed Hazardous Waste Container waste1->contain1 waste2 Contaminated Labware (Gloves, etc.) waste2->contain1 dispose1 Professional Waste Disposal Service contain1->dispose1

A workflow for the proper segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.